5-Aminophthalide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUWQMUWFPFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215707 | |
| Record name | 5-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65399-05-5 | |
| Record name | 5-Aminophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065399055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminophthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-AMINOPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TMN4XTM2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Versatility of a Core Heterocycle
An In-Depth Technical Guide to 5-Aminophthalide: Structure, Properties, and Synthetic Applications
This compound, identified by CAS Registry Number 65399-05-5, is a heterocyclic organic compound built upon an isobenzofuranone core.[1][2] While seemingly a simple molecule, its true value lies in the strategic placement of a reactive primary amine on the phthalide framework. This dual functionality—a lactone and an aromatic amine—renders it a highly versatile and valuable intermediate in synthetic organic chemistry. For researchers in materials science and drug development, this compound serves as a pivotal building block for constructing more complex molecular architectures, including dyes, photosensitive materials, and pharmacologically active agents.[3] Notably, it is recognized as a key intermediate in the synthesis of the widely used antidepressant, citalopram.[4][5]
This guide offers a senior application scientist's perspective on this compound, moving beyond simple data recitation to explain the causal relationships behind its properties and synthetic utility. The protocols and data presented are designed to be self-validating, providing researchers with the necessary benchmarks for successful application in the laboratory.
Molecular Structure and Identification
The fundamental structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the 5-position of the aromatic ring.
Caption: Chemical structure and key functional groups of this compound.
The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one.[6][7] It is also commonly referred to as 5-amino-1(3H)-isobenzofuranone.[1][8]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65399-05-5 | [1][8] |
| Molecular Formula | C₈H₇NO₂ | [1][3][9] |
| Molecular Weight | 149.15 g/mol | [1][6][8] |
| Appearance | White to yellow crystalline solid | [3] |
| Melting Point | 178 °C, 190-193 °C (Note: Varies by source/purity) | [1][3][8][10] |
| Boiling Point | 438.6 ± 45.0 °C (Predicted) | [3][8] |
| Density | ~1.4 g/cm³ | [8] |
| Water Solubility | 22.2 µg/mL | [6][8] |
| pKa | 2.10 ± 0.20 (Predicted) | [3] |
| InChI Key | ISMUWQMUWFPFBZ-UHFFFAOYSA-N | [1][6][10] |
| Canonical SMILES | C1C2=C(C=CC(=C2)N)C(=O)O1 | [1][6] |
Note: Discrepancies in reported melting points are common and can be attributed to differences in crystalline form, purity, and the analytical method used for determination.
Synthesis of this compound: A Validated Protocol
The most common and scalable synthetic routes to this compound involve the reduction of a nitro-substituted precursor. The following workflow outlines a robust, two-step process starting from 5-nitrophthalimide, which can be adapted for large-scale preparation.[9] This approach is often favored over direct reduction of 5-nitrophthalide due to the potential for side reactions, whereas the imide group offers a stable handle for the initial, harsh nitration and subsequent selective reduction.
Caption: A common synthetic pathway to this compound.
Experimental Protocol: Synthesis from 4-Aminophthalimide
This protocol details the conversion of commercially available 4-aminophthalimide (an isomer used for clarity, though the principle applies to related precursors) to this compound via a reductive hydrolysis reaction.[11] The causality for reagent choice is critical: zinc powder in a strong base is a powerful reducing system, and the presence of copper sulfate can catalyze the reaction.[9] The subsequent acidification and heating are necessary to hydrolyze the intermediate and promote the recyclization to the final lactone product.
Materials:
-
4-Aminophthalimide
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of water.[11]
-
Addition of Starting Material: While stirring vigorously, add 4-aminophthalimide (20 g) to the slurry portion-wise over a period of 30 minutes. The exothermic nature of the reaction requires careful, controlled addition to maintain a manageable temperature.[11]
-
Initial Reaction: Continue stirring the mixture for an additional 30 minutes at ambient temperature.[11]
-
Heating and Ammonia Evolution: Gently heat the reaction mixture to 60 °C. Ammonia gas will be evolved as the reaction proceeds. The reaction should be conducted in a well-ventilated fume hood. Continue heating for 60 minutes after the evolution of ammonia has ceased to ensure the reaction goes to completion.[11]
-
Workup - Filtration: Cool the reaction mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[11]
-
Acidification and Hydrolysis: Transfer the filtrate to a new vessel and carefully acidify with 30 mL of concentrated hydrochloric acid. Heat the resulting solution to 90 °C for 45 minutes to facilitate hydrolysis and ring closure to the phthalide.[11]
-
Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product, this compound, will precipitate out of the solution as a solid.[11]
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual salts, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield a product with a sharp melting point (Expected crude yield: ~16.8 g).[5][11]
Key Reactions and Applications in Drug Development
The synthetic utility of this compound is primarily derived from the reactivity of its aromatic amino group. This group can readily undergo a range of classical transformations, allowing for its incorporation into larger, more complex molecules.
-
Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and cell permeability, or to act as a linker to other molecular fragments.
-
Alkylation: The nucleophilic amine can be alkylated, although selectivity (mono- vs. di-alkylation) can be a challenge and may require the use of protecting groups.
The most prominent application of this compound is as a precursor in the synthesis of pharmaceuticals. Its structure is embedded within several important drug scaffolds. As previously mentioned, it is a documented intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI).[4][5] Its derivatives are also explored for potential anti-cancer and antiviral activities.[3]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7][8][9] Some sources also indicate it is harmful or toxic if swallowed.[6][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust. Use non-sparking tools.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling building block for innovation in both pharmaceutical and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its amino functionality, provides chemists with a reliable scaffold for molecular construction. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively leverage the unique properties of this compound to advance their scientific objectives.
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A Technical Guide to the Synthesis of 5-Aminophthalide from 4-Nitrophthalimide
Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to produce 5-aminophthalide, a crucial intermediate in the pharmaceutical and dye industries, starting from 4-nitrophthalimide. The synthesis is presented as a two-step process: the initial reduction of the aromatic nitro group to form 4-aminophthalimide, followed by the selective reduction of one imide carbonyl group to yield the final phthalide structure. This document elucidates the mechanistic principles behind each transformation, offers a comparative analysis of relevant synthetic methodologies, and provides detailed, field-tested experimental protocols. The guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the synthesis of this important molecule.
Introduction and Strategic Overview
Significance of this compound
This compound (IUPAC name: 5-Amino-2-benzofuran-1(3H)-one) is a high-value organic intermediate.[1] Its primary importance lies in its role as a key building block for the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram.[2][3][4][5] The amine functionality provides a critical handle for subsequent chemical modifications, such as diazotization and Sandmeyer-type reactions, to introduce other functionalities like cyano or bromo groups, which are essential for the construction of the Citalopram scaffold.[6][7] Beyond pharmaceuticals, this compound and its precursors are also used in the synthesis of specialized dyes and photosensitive materials.[1]
Synthetic Strategy: A Two-Step Transformation
The conversion of 4-nitrophthalimide to this compound is efficiently achieved through a two-step synthetic sequence. This strategy is dictated by the chemoselectivity required to manipulate the different functional groups present in the starting material and intermediate.
-
Step 1: Nitro Group Reduction. The first transformation targets the highly reducible nitro group of 4-nitrophthalimide. This step selectively converts the nitro (-NO₂) moiety into a primary amine (-NH₂), yielding the intermediate 4-aminophthalimide.
-
Step 2: Imide Carbonyl Reduction. The second step involves the more challenging reduction of one of the two carbonyl groups within the phthalimide ring of 4-aminophthalimide to a methylene (-CH₂) group, forming the lactone (phthalide) ring of the final product, this compound.
This sequential approach allows for the use of distinct and optimized reaction conditions for each specific transformation, ensuring high yield and purity of the final product.
Caption: Overall two-step synthetic pathway from 4-nitrophthalimide.
Step 1: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of method depends on factors such as substrate sensitivity, desired selectivity, scale, and available equipment.
Mechanistic Considerations
The conversion of a nitro group to an amine is a six-electron reduction. It typically proceeds through nitroso and hydroxylamine intermediates. In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst where molecular hydrogen is activated.[8] In metal/acid reductions, the process involves a series of single-electron transfers from the metal surface.[9] A critical challenge in large-scale reductions is managing the high exothermicity of the reaction, as unstable hydroxylamine intermediates can sometimes accumulate and decompose, leading to thermal runaway.[9]
Comparative Analysis of Reduction Methodologies
Several reliable methods exist for this transformation. The selection of a specific method is a critical decision based on laboratory or plant capabilities and economic factors.
| Method | Reducing System | Advantages | Disadvantages | Key References |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High yield, clean workup, recyclable catalyst. | Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for catalyst poisoning. | [10][11] |
| Metal/Acid Reduction | Fe / HCl or AcOH | Cost-effective, robust, tolerates many functional groups, suitable for large scale. | Generates significant iron sludge waste; workup can be cumbersome. | [9][12] |
| Metal Salt Reduction | SnCl₂ / HCl | Mild conditions, good for sensitive substrates. | Stoichiometric tin waste is toxic and environmentally problematic. | [12] |
For this guide, we will detail the catalytic hydrogenation method due to its high efficiency and cleaner product isolation, which is often preferred in pharmaceutical manufacturing.[11]
Field-Proven Protocol: Catalytic Hydrogenation
This protocol is adapted from established industrial procedures for the hydrogenation of nitrophthalimides, prioritizing safety and high yield.[11]
Materials and Equipment:
-
4-Nitrophthalimide
-
Dimethylformamide (DMF), reaction grade
-
5% Palladium on Carbon (Pd/C), 50% wet catalyst
-
Hydrogenation vessel (Parr apparatus or equivalent) with pressure and temperature controls
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged thoroughly with an inert gas (e.g., Nitrogen).
-
Charging the Reactor: In the inerted vessel, charge 4-nitrophthalimide (e.g., 100 g). Add dimethylformamide (DMF) (e.g., 700 mL) and stir to dissolve the solid.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pd/C catalyst (e.g., 10 g, 50% wet). Causality Note: Wet catalyst is used to mitigate the risk of it being pyrophoric.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to remove all inert gas.
-
Initial Phase: Pressurize the vessel with hydrogen to 20-40 psi. Maintain the temperature at 20-30°C. An exotherm is expected; control the temperature with cooling as necessary.
-
Main Phase: Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.[11]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically indicates the reaction is complete.
-
Catalyst Filtration: After completion, cool the reactor to room temperature. Carefully vent the hydrogen and purge the vessel with inert gas. Filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with a small amount of fresh DMF. Safety Note: The filtered catalyst remains active and pyrophoric. It must be kept wet and handled according to safety protocols for hazardous waste.
-
Product Isolation: Transfer the filtrate to a rotary evaporator and remove the DMF under reduced pressure at 60-80°C.
-
Precipitation and Collection: Add water (e.g., 500 mL) to the resulting residue and stir the mixture for 30 minutes to precipitate the product. Collect the yellow crystalline solid by filtration, wash with water, and dry under vacuum at 60-70°C to yield 4-aminophthalimide.[11] A typical yield for this process is around 95%.[11]
Caption: Experimental workflow for the catalytic hydrogenation of 4-nitrophthalimide.
Step 2: Conversion of 4-Aminophthalimide to this compound
This second transformation involves the selective reduction of one imide carbonyl to a methylene group. The classic and robust method for this conversion utilizes zinc dust in a strongly alkaline medium.[13][14]
Mechanistic Insights and Reagent Causality
The reduction of a phthalimide to a phthalide with zinc in aqueous sodium hydroxide is a well-established procedure.[13][15]
-
Role of Zinc (Zn): Zinc acts as the electron donor (the reducing agent).[14]
-
Role of Sodium Hydroxide (NaOH): The strong basic conditions are crucial. The initial step is likely the deprotonation of the imide nitrogen, followed by attack on the carbonyl. The base also facilitates the hydrolysis of the imide ring, which is a necessary part of the reaction sequence that ultimately leads to the reduction of one carbonyl and the evolution of ammonia as the imide nitrogen is cleaved from the ring.[13]
-
Role of Heat: Heating the reaction mixture helps drive the evolution of ammonia gas, pushing the reaction to completion.[13] Subsequent acidification is required to neutralize the reaction and promote the final lactonization step to form the stable five-membered phthalide ring.
Detailed Experimental Protocol: Zinc-Mediated Reduction
This protocol is based on reliable literature procedures for the conversion of aminophthalimides to aminophthalides.[13][15]
Materials:
-
4-Aminophthalimide (from Step 1)
-
Zinc (Zn) dust
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Step-by-Step Procedure:
-
Reagent Preparation: In a suitable reaction flask equipped with a mechanical stirrer, prepare a mixture of zinc dust (e.g., 41 g) and a solution of sodium hydroxide (e.g., 122 g) in water (e.g., 50 mL). Stir well.
-
Substrate Addition: Cool the stirred mixture in an ice bath. Over 30 minutes, add the 4-aminophthalimide (e.g., 20 g) in portions, ensuring the temperature is maintained.[13]
-
Initial Reaction: Continue stirring the mixture for an additional 30 minutes after the addition is complete.
-
Heating and Ammonia Evolution: Remove the ice bath and heat the mixture to approximately 60°C. The reaction is progressing when ammonia gas begins to evolve. Continue heating until the evolution of ammonia ceases. Self-Validation: The cessation of ammonia evolution is a key indicator that the imide ring opening and reduction sequence is complete. Heat for an additional 60 minutes to ensure completion.[13]
-
Work-up - Filtration: Cool the reaction mixture to about 30°C. Filter the mixture to remove the zinc residues (zinc oxide and unreacted zinc).
-
Work-up - Acidification and Lactonization: Transfer the filtrate to a clean flask and carefully acidify with concentrated hydrochloric acid (e.g., 30 mL). The solution should become strongly acidic. Heat the acidified solution to 90°C for 45 minutes. Causality Note: This heating step in acidic conditions ensures the complete lactonization of any ring-opened hydroxymethylbenzoic acid intermediate to the desired phthalide ring.[13]
-
Product Precipitation: Cool the solution and carefully neutralize it with solid sodium carbonate (e.g., 20 g) until the pH reaches 8-9. The product, this compound, will precipitate as a solid.[13]
-
Isolation and Drying: Collect the product by filtration, wash thoroughly with water, and air-dry. The expected product is a solid with a melting point in the range of 177-189°C.[13]
Safety and Handling
-
Nitroaromatic Compounds: 4-Nitrophthalimide is a nitroaromatic compound. These compounds are often toxic and can be absorbed through the skin.[16][17] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions, especially of nitro compounds, are highly exothermic and must be conducted with proper temperature control.[9] Pyrophoric catalysts like Pd/C and Raney Nickel require careful handling, especially after the reaction when they are dry.[18]
-
Strong Acids and Bases: Handle concentrated HCl and solid NaOH with extreme care, as they are highly corrosive.
-
Metal Dusts: Zinc dust is a flammable solid and should be handled away from ignition sources.
Summary
The synthesis of this compound from 4-nitrophthalimide is a robust and scalable two-step process. The initial step leverages well-understood nitro reduction chemistry, with catalytic hydrogenation offering a clean and efficient route to the 4-aminophthalimide intermediate. The subsequent zinc-mediated imide reduction provides a reliable method to form the final phthalide product. By carefully controlling the reaction conditions and understanding the causality behind each procedural step, researchers and chemists can successfully and safely produce this valuable pharmaceutical intermediate.
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physical and chemical properties of 5-Aminophthalide
An In-Depth Technical Guide to 5-Aminophthalide
Abstract
This compound, a derivative of isobenzofuranone, is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and photosensitive materials.[1] Its unique structural combination of a lactone ring and an aromatic amine confers a distinct reactivity profile, making it a versatile building block in organic chemistry. This guide provides a comprehensive analysis of the core , offering a technical resource for researchers, chemists, and professionals in drug development. The document details its structural characteristics, spectroscopic profile, synthesis protocols, chemical reactivity, and safety considerations, grounded in authoritative references to ensure scientific integrity.
Core Molecular Profile and Physicochemical Properties
This compound, systematically named 5-amino-3H-isobenzofuran-1-one, is a solid crystalline compound at standard conditions.[1] Its fundamental structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the C-5 position.
Caption: Chemical structure of this compound (C₈H₇NO₂).
The key physicochemical properties are summarized below. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 65399-05-5 | [2] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 178 °C | [3] |
| 177-189 °C | [4] | |
| 190-193 °C | [5] | |
| ~267-270 °C | [1] | |
| Boiling Point | 438.6 ± 45.0 °C (Predicted) | [3] |
| Density | 1.376 - 1.4 g/cm³ (Predicted) | [3][6] |
| Water Solubility | 22.2 µg/mL (at pH 7.4) | [7] |
| pKa | 2.10 ± 0.20 (Predicted) | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Spectroscopic Characterization Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the expected characteristics can be reliably predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (CH₂) protons of the lactone ring, and the amine (NH₂) protons.
-
Aromatic Protons (Ar-H): Signals for the three protons on the benzene ring would typically appear in the δ 6.5-7.5 ppm range. The specific splitting patterns (doublets, triplets) would depend on their coupling relationships.
-
Methylene Protons (-O-CH₂-Ar): A singlet corresponding to the two equivalent methylene protons is expected around δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom and aromatic ring.
-
Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons, typically in the δ 3.5-5.0 ppm range. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[8]
-
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals.
-
Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to resonate significantly downfield, typically in the δ 165-175 ppm region.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C5) and the carbon attached to the lactone's ether oxygen (C7a) will show characteristic shifts influenced by these substituents.
-
Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring should appear in the δ 65-75 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups present in this compound.
-
N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[8]
-
C=O Stretching: A strong, sharp absorption band characteristic of a γ-lactone carbonyl group is expected around 1750-1770 cm⁻¹.
-
C-O Stretching: The C-O-C stretch of the lactone ether linkage will likely appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C and C-H Stretching: Aromatic C=C ring stretching absorptions will be visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching appears above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) at an m/z of 149, corresponding to its molecular weight.[2] Consistent with the nitrogen rule , the odd nominal molecular mass is indicative of the presence of an odd number of nitrogen atoms (in this case, one).[9]
-
Fragmentation Pattern: The molecular ion is energetically unstable and can fragment.[10] Common fragmentation pathways for aromatic lactones may involve the loss of CO (m/z 121) or CHO₂. The presence of the amine group can also direct fragmentation, often through alpha-cleavage adjacent to the nitrogen, although in this fused ring system, fragmentation of the lactone ring is more probable.[11]
Synthesis and Chemical Reactivity
This compound is primarily synthesized via the reduction of a nitro-substituted precursor. Its reactivity is governed by the interplay between the nucleophilic aromatic amine and the electrophilic lactone carbonyl group.
Representative Synthesis Protocol
A common and effective method for synthesizing this compound involves the reduction of 4-aminophthalimide, which itself is derived from the nitration and subsequent reduction of phthalimide. The following protocol is adapted from established procedures.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge 41 g of zinc powder, 122 g of sodium hydroxide, and 50 mL of water.
-
Addition of Reactant: While stirring vigorously, slowly add 20 g of 4-aminophthalimide to the mixture over a period of 30 minutes. Maintain the temperature as needed.
-
Reaction Progression: Continue stirring the mixture for an additional 30 minutes, then heat to approximately 60 °C. The reaction is monitored by observing the cessation of ammonia gas evolution.
-
Heating and Cooldown: Once ammonia evolution stops, heat the mixture for an additional 60 minutes to ensure the reaction goes to completion. Subsequently, cool the mixture to about 30 °C.
-
Work-up (Filtration & Acidification): Filter the reaction mixture to remove the residual zinc. Acidify the filtrate with approximately 30 mL of concentrated hydrochloric acid.
-
Hydrolysis: Heat the acidified solution to 90 °C for 45 minutes to facilitate the hydrolysis of the intermediate.
-
Neutralization and Precipitation: Cool the solution and carefully neutralize it by adding approximately 20 g of solid sodium carbonate, bringing the pH to a range of 8-9. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by filtration, wash it thoroughly with water, and air dry. The expected yield is approximately 16.8 g.[4]
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity
-
Amine Group Reactivity: The aromatic amine at the C-5 position is a versatile functional handle. It can undergo standard amine reactions such as diazotization to form a diazonium salt. This salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -CN, -Cl, -Br), which is a key step in the synthesis of the antidepressant citalopram.[6]
-
Lactone Ring Stability: The γ-lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis (ring-opening) under strong basic or acidic conditions, especially with heating. This reaction would yield the corresponding 2-(hydroxymethyl)-5-aminobenzoic acid.
Applications in Drug Development and Chemical Synthesis
The primary value of this compound lies in its role as a key building block for more complex molecules.
Intermediate for Citalopram Synthesis
This compound is a well-documented intermediate in several synthetic routes to citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression.[3][6] A common strategy involves converting the amino group of this compound into a cyano group or a halogen, which then serves as a handle for subsequent carbon-carbon bond-forming reactions to build the final drug structure.[3]
Caption: Simplified pathway showing this compound as a precursor.
Other Applications
Beyond its role in citalopram synthesis, this compound serves as an intermediate for:
-
Organic Dyes: The aromatic amine functionality makes it a suitable precursor for azo dyes and other chromophoric systems.[1]
-
Photosensitive Materials: It has been identified as a potential component in the manufacturing of photosensitive films.[1]
-
Antiviral and Anticancer Agents: It is listed as an intermediate for the synthesis of various drugs, including potential anti-cancer and antiviral compounds.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards.
-
Hazard Identification: According to aggregated GHS data, this compound is considered toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
First Aid Measures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.
-
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2–8 °C to ensure its long-term stability.[3]
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, combined with the dual reactivity of its aromatic amine and lactone functional groups, establish it as a valuable and versatile intermediate. A thorough understanding of its spectroscopic profile, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of high-value pharmaceutical agents like citalopram.
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The Emergence of 5-Aminophthalide Derivatives as Potent Modulators of Poly(ADP-ribose) Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 5-Aminophthalide derivatives, a promising class of small molecules primarily targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family. As the field of targeted cancer therapy continues to evolve, understanding the nuanced interactions between novel inhibitor scaffolds and their biological targets is paramount. This document synthesizes current knowledge on the biochemical and cellular consequences of PARP inhibition by these derivatives, discusses the critical structure-activity relationships that govern their potency and selectivity, and provides detailed experimental protocols for their evaluation. By presenting a comprehensive overview, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the investigation and potential clinical application of this compound derivatives.
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a cellular sentinel for DNA damage, recognizing and binding to single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming complex poly(ADP-ribose) (PAR) chains. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the efficient resolution of DNA lesions.
The critical role of PARP enzymes in DNA repair has made them a compelling target for cancer therapy. The concept of "synthetic lethality" has been a cornerstone of this approach. In cancers harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[2] This selective killing of cancer cells while sparing healthy cells with functional HR pathways has led to the approval of several PARP inhibitors for the treatment of various cancers.
Within the diverse landscape of PARP inhibitors, derivatives based on a phthalazinone scaffold have demonstrated significant promise.[2][3] The this compound core represents a key pharmacophore within this class, and understanding its specific mechanism of action is crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Core Mechanism of Action: Dual Inhibition of PARP Activity
The primary mechanism of action of this compound derivatives, in line with other phthalazinone-based PARP inhibitors, involves a dual mode of inhibition: catalytic inhibition and PARP trapping.
Catalytic Inhibition: Competing with NAD+
At the molecular level, this compound derivatives function as competitive inhibitors of PARP1. Their chemical structure, particularly the phthalazinone core, mimics the nicotinamide moiety of the natural substrate, NAD+. This allows them to bind to the catalytic domain of PARP1, occupying the NAD+ binding pocket and preventing the synthesis of PAR chains. The inhibition of PARP's catalytic activity disrupts the recruitment of downstream DNA repair proteins, thereby stalling the SSB repair process.
The potency of this catalytic inhibition is a critical determinant of a compound's overall efficacy and is typically quantified by its half-maximal inhibitory concentration (IC50) value in enzymatic assays. Structure-activity relationship (SAR) studies on related phthalazinone derivatives have shown that modifications to the core structure can significantly impact their inhibitory potential.[2]
PARP Trapping: A Key Determinant of Cytotoxicity
Beyond simple catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors, including those with a phthalide-like scaffold, is the phenomenon of "PARP trapping." After a PARP inhibitor binds to the active site of PARP1 that is already associated with DNA at a site of damage, it can induce a conformational change in the enzyme that stabilizes the PARP-DNA complex. This "trapped" PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of more deleterious DNA lesions, such as DSBs, when encountered by the replication fork.
The efficiency of PARP trapping varies among different inhibitors and does not always correlate directly with their catalytic inhibitory potency. It is now understood that the ability of an inhibitor to trap PARP on DNA is a major contributor to its cytotoxic effects, particularly in HR-deficient cancer cells.
Cellular Consequences of this compound Derivative Action
The inhibition of PARP by this compound derivatives triggers a cascade of cellular events, ultimately leading to the selective demise of cancer cells with underlying DNA repair deficiencies.
-
Accumulation of Single-Strand Breaks: The immediate consequence of PARP inhibition is the failure to repair endogenous SSBs that arise from sources such as reactive oxygen species (ROS) and DNA replication errors.
-
Formation of Double-Strand Breaks: As the cell enters S-phase, the replication machinery encounters the unrepaired SSBs, leading to the collapse of replication forks and the formation of highly toxic DSBs.
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 and BRCA2, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][4]
This selective vulnerability of HR-deficient cells forms the basis of the therapeutic window for PARP inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad range of this compound derivatives are still emerging, valuable insights can be gleaned from studies on the broader class of phthalazinone-based PARP inhibitors. These studies highlight key structural features that influence potency and selectivity.
| Structural Modification | Impact on Activity | Rationale |
| Substituents on the Phthalazinone Core | Can significantly alter IC50 values.[2] | Modifications can enhance binding affinity to the PARP catalytic domain through additional interactions with key amino acid residues. |
| Linker Chain Length | The length of the alkyl chain connecting aromatic rings can affect inhibitory activity.[2] | Optimal linker length can properly position the terminal aromatic group within the binding pocket. |
| Terminal Aromatic/Heterocyclic Groups | The nature of the terminal ring system is crucial for potency. | These groups often engage in important pi-stacking or hydrogen bonding interactions within the active site. |
Table 1: General Structure-Activity Relationship Trends for Phthalazinone-Based PARP Inhibitors.
The 5-amino group on the phthalide core is a key feature that can be further functionalized to modulate the compound's properties, including its solubility, cell permeability, and binding affinity. The design of novel analogs often focuses on exploring different substituents at this position to optimize their pharmacological profile.
Experimental Protocols for Evaluation
The characterization of novel this compound derivatives as PARP inhibitors requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays.
In Vitro PARP1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant PARP1.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which serves as a measure of PARP1 activity. Inhibition of this process by a test compound results in a reduced signal.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.
-
Compound Incubation: Add varying concentrations of the this compound derivative to the wells, followed by the addition of the PARP1 reaction mixture. Include appropriate controls (no inhibitor, vehicle control).
-
Incubation: Incubate the plate at 37°C to allow the PARP-ylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and determine the IC50 value.
Cellular PARP Inhibition Assay (Intracellular PARylation Assay)
This assay assesses the ability of a compound to inhibit PARP activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The levels of PAR in cell lysates are then quantified, typically by Western blotting or an ELISA-based method.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., a BRCA-deficient cell line like MDA-MB-436) in a multi-well plate and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
PAR Quantification:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
ELISA: Use a commercially available PAR ELISA kit to quantify the levels of PAR in the lysates.
-
-
Data Analysis: Quantify the PAR signal relative to a loading control (for Western blotting) or total protein concentration and determine the concentration of the compound that inhibits cellular PARylation by 50%.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells, particularly in the context of synthetic lethality.
Principle: The viability of cancer cells (both HR-proficient and HR-deficient) is measured after treatment with the this compound derivative. A significantly greater reduction in the viability of HR-deficient cells compared to HR-proficient cells is indicative of a synthetic lethal mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed both HR-deficient (e.g., Capan-1) and HR-proficient cancer cell lines in 96-well plates.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Use a suitable viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.
-
Data Analysis: Plot cell viability against the compound concentration for each cell line and calculate the IC50 values. Compare the IC50 values between the HR-deficient and HR-proficient cell lines to assess synthetic lethality.
Visualizing the Mechanism of Action
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: A streamlined workflow for the comprehensive evaluation of this compound derivatives as PARP inhibitors.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel PARP inhibitors. Their mechanism of action, centered on the dual inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes, provides a powerful strategy for the selective targeting of cancer cells with deficiencies in homologous recombination repair. The continued exploration of the structure-activity relationships within this chemical class will be instrumental in designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Selectivity Profiling: Determining the selectivity of this compound derivatives against different members of the PARP family to minimize off-target effects.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models of BRCA-mutated cancers.
-
Combination Therapies: Investigating the synergistic potential of these derivatives with other anticancer agents, such as chemotherapy and immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers beyond BRCA1/2 mutations that can identify patients most likely to respond to treatment with these inhibitors.
By addressing these key areas, the full therapeutic potential of this compound derivatives as targeted cancer therapies can be realized.
References
- Identification of novel PARP-1 inhibitors: Drug design, synthesis and biological evaluation. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4456-4461. [Link]
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- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022). European Journal of Medicinal Chemistry, 227, 113898. [Link]
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules, 28(14), 5425. [Link]
- Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). (2015). Biopolymers and Cell, 31(2), 125-133. [Link]
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences, 25(10), 5283. [Link]
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- Cellular Organelles as Cancer Targets: Exploring 5' Lipophilic Amiloride Derivatives as Potential Anticancer Therapeutics and the Elucidation of their Mechanistic Interactions between Lysosomes and Mitochondria. (2021). eScholarship, University of California. [Link]
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A Technical Guide to the Solubility of 5-Aminophthalide in Organic Solvents for Pharmaceutical Research and Development
This guide provides an in-depth analysis of the solubility characteristics of 5-Aminophthalide (C₈H₇NO₂), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop robust formulations. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its determination. We will delve into its physicochemical properties, theoretical solubility considerations, and detailed, field-proven experimental protocols for accurate solubility measurement.
Physicochemical Profile of this compound
A foundational understanding of this compound's molecular properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Melting Point | ~178 °C | [2] |
| Water Solubility | 22.2 µg/mL (at pH 7.4) | [2][3][4] |
| Predicted pKa | 2.10 ± 0.20 | [1] |
| Appearance | White crystalline solid | [1] |
| XLogP3 | 0.1 | [2] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
The presence of both a polar amino group and a lactone ring imparts a degree of polarity to the molecule, as indicated by its topological polar surface area. The low XLogP3 value suggests a relatively hydrophilic character, which is consistent with its limited but present water solubility.[2] The amino group, with a predicted pKa of 2.10, will be protonated in acidic conditions, which can influence its solubility in acidic media.
Theoretical Framework for Solubility in Organic Solvents
The age-old principle of "like dissolves like" serves as a primary guide for predicting solubility.[5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, containing hydrogen bond donors (the amino group) and acceptors (the carbonyl and ether oxygens of the lactone), suggests that it will exhibit greater solubility in polar solvents capable of hydrogen bonding.
A logical workflow for assessing and predicting solubility is presented below:
Caption: Logical workflow for predicting this compound solubility.
Based on this framework:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating this compound. Qualitative reports confirm its solubility in alcohols.[1]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with this compound. While they cannot donate hydrogen bonds, their ability to accept them and their overall high polarity suggest they should be good solvents for this compound. The use of DMF in the purification of a related compound, 5-cyanophthalide, with recrystallization from methanol, indirectly supports its solubility in these types of solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant difference in polarity, this compound is expected to have very low solubility in nonpolar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
The general workflow for this process is as follows:
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Protocol:
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF, toluene)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (enough to ensure undissolved solid remains at equilibrium) to a series of vials.
-
Pipette a precise volume of each organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration in solution has reached a plateau.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) into a clean vial to remove any remaining solid particles. Alternatively, centrifuge the samples and carefully collect the supernatant.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Analytical Methodologies for Concentration Measurement
The choice of analytical technique is crucial for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column is typically suitable for a compound like this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection is usually performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
UV-Vis Spectroscopy: This method can be a simpler and faster alternative if this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum. A calibration curve of absorbance versus concentration must be established. This method is more susceptible to interference from impurities that also absorb at the analytical wavelength.
Conclusion
References
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5-Aminophthalide: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Aminophthalide (CAS: 65399-05-5) is a critical heterocyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a bicyclic lactone fused with an aniline moiety, makes it a versatile precursor, most notably in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, scalable synthesis protocols, analytical characterization, and its pivotal role in the synthesis of the PARP inhibitor Olaparib. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices and providing field-proven insights.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental for process development, optimization, and quality control. This compound is a white to off-white crystalline solid.[2] Its core structure is 5-Amino-1(3H)-isobenzofuranone.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65399-05-5 | [4] |
| Molecular Formula | C₈H₇NO₂ | [2][4] |
| Molar Mass | 149.15 g/mol | [2][5] |
| Melting Point | 177-193 °C | [4][6] |
| Boiling Point | 438.6 °C (Predicted) | [2][3] |
| Density | ~1.4 g/cm³ | [3] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers in acidic and neutral environments. | [2] |
| pKa | 2.10 ± 0.20 (Predicted) | [2] |
Synthesis of this compound: Routes and Methodologies
The efficient and scalable synthesis of this compound is a key consideration for its use in pharmaceutical manufacturing. Several routes have been established, typically starting from phthalimide or its derivatives. The most common strategies involve the reduction of a nitro group precursor.
Synthesis Pathway Overview
A prevalent industrial approach begins with the nitration of phthalimide, followed by a two-step reduction process. This multi-step synthesis is designed to control selectivity and maximize yield, avoiding the bottlenecks associated with direct, large-volume hydrogenations.[5][7]
Caption: General synthesis pathway for this compound from Phthalimide.
Detailed Experimental Protocol: Reduction of 4-Aminophthalimide
This protocol is adapted from established laboratory procedures and demonstrates a robust method for converting 4-Aminophthalimide to this compound using a zinc-based reduction.[5][6] The causality behind this choice lies in the specific and high-yield reduction of the imide carbonyl group to a methylene group under basic conditions, while preserving the aromatic amine.
Materials:
-
4-Aminophthalimide
-
Zinc dust
-
Sodium Hydroxide (NaOH)
-
Copper (II) Sulfate (CuSO₄) solution (optional, as catalyst)[5]
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge zinc dust (approx. 2 molar equivalents per mole of substrate) and a concentrated sodium hydroxide solution. An ice water bath can be used to maintain the temperature at 0°C initially.[5]
-
Substrate Addition: Slowly add 4-Aminophthalimide (1 equivalent) to the stirred mixture over 30 minutes, ensuring the temperature remains controlled.[5][6] The reaction is highly exothermic, and controlled addition is critical to prevent runaway reactions.
-
Reaction Progression: After the addition is complete, continue stirring at a low temperature (0-25°C) for approximately 30-60 minutes.[5][6] The reaction progress can be monitored by observing the cessation of ammonia evolution.
-
Heating Phase: Heat the reaction mixture to approximately 60-80°C for 1-12 hours to drive the reaction to completion.[5][6]
-
Work-up and Isolation:
-
Cool the mixture to approximately 30°C and filter to remove zinc residues.[6]
-
Acidify the filtrate with concentrated HCl to a pH of ~2. This step protonates the product and any remaining base.[5][6]
-
Heat the acidified solution to ~90°C for 45-120 minutes to ensure the lactone ring is stable.[5][6]
-
Cool the solution and neutralize it carefully with solid sodium carbonate to a pH of 8-9.[6] This step is crucial as it deprotonates the amine and precipitates the this compound product, which is less soluble at this pH.
-
-
Purification: Filter the precipitated solid product, wash thoroughly with water, and air dry. The resulting crude product typically has a melting point in the range of 177-189°C.[6] Further purification can be achieved by recrystallization if required.
Application in API Synthesis: The Case of Olaparib
This compound's primary value lies in its role as a precursor to the phthalazinone core of several PARP inhibitors, including the first-in-class drug, Olaparib.[8]
The Mechanism of PARP Inhibitors: Synthetic Lethality
PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[9] In healthy cells, if an SSB progresses to a more dangerous double-strand break (DSB) during replication, it can be repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 genes.[9]
However, many cancers, particularly certain ovarian and breast cancers, have mutations in their BRCA genes, rendering their HR pathway deficient.[10][11] These cancer cells become heavily dependent on the PARP pathway for DNA repair to survive.[11]
PARP inhibitors exploit this dependency through a concept called synthetic lethality .[9] By blocking PARP, the drug prevents the repair of SSBs. These unrepaired SSBs accumulate and become DSBs during cell division.[9][12] In BRCA-deficient cancer cells, these DSBs cannot be repaired, leading to catastrophic genomic instability and targeted cell death (apoptosis).[13] Normal cells, with their functional HR pathway, are less affected.[9]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Role of this compound in Olaparib Synthesis
This compound serves as the foundational building block for constructing the 4-oxo-3,4-dihydrophthalazine moiety of Olaparib. The synthesis involves converting the lactone of this compound into the phthalazinone ring system. While various patented routes exist, a common conceptual transformation involves reacting the amine group and then opening and re-closing the lactone ring with hydrazine to form the desired heterocyclic core.[8][14][15] This core is then coupled with other fragments to complete the Olaparib molecule. The use of this compound provides a direct and efficient pathway to this essential structural component.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in API synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods for quantitative analysis.
UPLC Method for Purity and Impurity Profiling
A sensitive UPLC method can be developed to separate this compound from its precursors (like 4-Aminophthalimide) and other potential process-related impurities.[16]
Example Chromatographic Conditions:
-
Column: Acquity UPLC HSS C18 SB, 1.8µm (100 mm x 2.1mm)[16]
-
Mobile Phase A: 0.01M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0)[16]
-
Mobile Phase B: Acetonitrile[16]
-
Flow Rate: 0.15 mL/min[16]
-
Column Temperature: 30°C[16]
-
Detection Wavelength: 205 nm[16]
-
Gradient Program: A time-based gradient from high aqueous (e.g., 90% A) to high organic (e.g., 70% B) content is used to ensure the elution and separation of compounds with varying polarities.[16]
Rationale: The use of a C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of this compound. A low pH mobile phase ensures that the primary amine group is protonated, leading to sharp, symmetrical peaks. Gradient elution is necessary to resolve closely related impurities within a reasonable run time.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be observed when handling this compound.
-
Hazards: The substance is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][17][18] It can be harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. If dust formation is likely, use a particle respirator.[17][19]
-
Handling: Handle in a well-ventilated area to avoid inhaling dust. Avoid contact with skin and eyes.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]
Conclusion
This compound is more than a simple organic molecule; it is a key enabler in the synthesis of advanced therapeutics, particularly in the field of oncology. Its well-defined synthesis routes, coupled with its specific reactivity, allow for the efficient construction of complex heterocyclic systems like the phthalazinone core of Olaparib. For drug development professionals, a mastery of its synthesis, characterization, and handling is essential for the successful and scalable production of next-generation medicines that rely on this vital intermediate.
References
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- MD Anderson Cancer Center. (2024).
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- Scholars Research Library. (n.d.). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide. [Link]
- National Center for Biotechnology Information (PMC). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
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The Strategic Role of 5-Aminophthalide in the Synthesis of Citalopram: A Technical Guide
This guide provides an in-depth technical exploration of the synthetic pathway from 5-aminophthalide to the selective serotonin reuptake inhibitor (SSRI), citalopram. Designed for researchers, chemists, and professionals in drug development, this document elucidates the critical transformations, underlying mechanisms, and practical considerations for this important manufacturing process.
Introduction: The Significance of an Efficient Citalopram Synthesis
Citalopram, a bicyclic phthalan derivative, is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft.[1][] Its therapeutic success has driven extensive research into optimizing its synthesis to ensure high purity, yield, and cost-effectiveness. While various synthetic routes to citalopram have been developed, many converge on the pivotal intermediate, 5-cyanophthalide.[3][4] This guide focuses on the strategic use of this compound as a readily available starting material for the efficient production of this key intermediate and its subsequent conversion to citalopram.
The Core Transformation: From this compound to 5-Cyanophthalide
The conversion of this compound to 5-cyanophthalide is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry. This two-step process is favored for its reliability and the relatively inexpensive nature of the reagents involved.
Mechanistic Insight
The reaction proceeds via two distinct stages:
-
Diazotization: The primary aromatic amine of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation: The diazonium salt is then reacted with a cyanide salt, most commonly cuprous cyanide (CuCN).[5][6][7] The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a cyano group, yielding the stable 5-cyanophthalide.
The overall transformation is a powerful method for introducing a nitrile group onto an aromatic ring, which is a versatile functional group in organic synthesis.
Visualizing the Pathway: Reaction Scheme
Caption: The Sandmeyer reaction pathway from this compound to 5-Cyanophthalide.
From Key Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Citalopram
With 5-cyanophthalide in hand, the path to citalopram involves the construction of the tertiary alcohol and the subsequent cyclization to form the characteristic dihydroisobenzofuran ring system.[8][9][10] This is elegantly achieved through a sequence of Grignard reactions followed by an acid-catalyzed dehydration.
The Grignard Reactions: Building the Core Structure
The synthesis employs two successive Grignard reactions to introduce the necessary carbon frameworks onto the phthalide structure.[11][12][13]
-
First Grignard Addition: 5-Cyanophthalide is reacted with 4-fluorophenylmagnesium bromide. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the phthalide ring and the formation of a ketone intermediate after workup.[9]
-
Second Grignard Addition: A second Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride, is then introduced. This reagent attacks the newly formed ketone, creating a tertiary alcohol. The result of these two additions is a diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.[14]
Expert Insight: The sequential nature of these additions is crucial. Attempting a one-pot reaction with both Grignard reagents present simultaneously would lead to a complex mixture of products due to competitive reactions. The choice of Grignard reagents directly installs the two key side chains of the final citalopram molecule.
Cyclization: Formation of the Dihydroisobenzofuran Ring
The final step in forming the core citalopram structure is an intramolecular cyclization of the diol intermediate. This is typically achieved by treating the diol with a strong acid, such as sulfuric acid.[13] The acidic conditions protonate one of the hydroxyl groups, which then leaves as a water molecule, a good leaving group. The remaining hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to form the five-membered ether ring of the phthalan system.
Visualizing the Synthesis of Citalopram
Caption: The core synthetic pathway from 5-Cyanophthalide to Citalopram.
Experimental Protocols
The following protocols are representative of the procedures described in the patent literature and are intended for informational purposes. All procedures should be carried out by qualified professionals in a controlled laboratory setting.
Protocol 1: Synthesis of 5-Cyanophthalide from this compound
Objective: To convert this compound to 5-cyanophthalide via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Cuprous Cyanide (CuCN)
-
Deionized Water
-
Ice
Procedure:
-
A suspension of this compound in a mixture of concentrated hydrochloric acid and water is prepared in a reaction vessel.
-
The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete diazotization.
-
In a separate vessel, a solution of cuprous cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the cuprous cyanide solution. Effervescence (evolution of N₂ gas) will be observed.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the completion of the reaction.
-
Upon cooling, the solid product is collected by filtration, washed with water, and dried to yield crude 5-cyanophthalide.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of Citalopram from 5-Cyanophthalide
Objective: To synthesize citalopram from 5-cyanophthalide without the isolation of intermediates.[8][9][15]
Materials:
-
5-Cyanophthalide
-
4-Fluorobromobenzene
-
Magnesium turnings
-
3-(N,N-Dimethylamino)propyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Sulfuric Acid (H₂SO₄)
-
Aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Preparation: In separate, dry, inert atmosphere reaction vessels, prepare 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and magnesium in THF, and 3-(N,N-dimethylamino)propylmagnesium chloride from 3-(N,N-dimethylamino)propyl chloride and magnesium in THF.
-
First Grignard Reaction: A suspension of 5-cyanophthalide in dry toluene is cooled to between -5 °C and 0 °C. The solution of 4-fluorophenylmagnesium bromide is added slowly, maintaining the low temperature.
-
Second Grignard Reaction: After the first reaction is complete, the 3-(N,N-dimethylamino)propylmagnesium chloride solution is added to the reaction mixture, again at a controlled low temperature.
-
Workup and Cyclization: The reaction is quenched by the addition of aqueous ammonium chloride. The organic layer is separated, and concentrated sulfuric acid is added. The mixture is heated to effect cyclization.
-
Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., aqueous sodium hydroxide). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude citalopram base as an oil.
-
Salt Formation and Purification: The crude base can be converted to a pharmaceutically acceptable salt, such as the hydrobromide or hydrochloride, by treatment with the corresponding acid in a suitable solvent (e.g., acetone). The resulting salt can be purified by recrystallization.
Data Summary
The efficiency of these reactions is critical for the commercial viability of citalopram production. The following table summarizes typical reaction parameters.
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield | Purity (Post-Purification) |
| This compound to 5-Cyanophthalide | NaNO₂, HCl, CuCN | Water | 0-5 °C, then heat | >70% | >98% |
| 5-Cyanophthalide to Citalopram | Grignard Reagents, H₂SO₄ | Toluene, THF | -5 to 10 °C, then heat | >60% | >99% |
Conclusion
This compound serves as a valuable and strategic starting material in the synthesis of citalopram. Its conversion to the key intermediate, 5-cyanophthalide, through the robust and well-established Sandmeyer reaction provides an efficient entry point to the core structure of the drug. The subsequent multi-step, one-pot conversion of 5-cyanophthalide to citalopram, utilizing sequential Grignard reactions and acid-catalyzed cyclization, represents a sophisticated and industrially relevant synthetic strategy. Understanding the nuances of these transformations is essential for any scientist or professional involved in the development and manufacturing of this important antidepressant.
References
- Ambat, N. B., Vuddamari, S. G., Laxman, G. S., Sulur, G. M., & Krishna, K. A. (2008). One Spot Synthesis of Citalopram from 5-Cyanophthalide. U.S.
- Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2001). A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. Il Farmaco, 56(9), 715–718.
- Jubilant Organosys Ltd. (2005). One pot synthesis of citalopram from 5-cyanophthalide.
- Jubilant Organosys Ltd. (2008). One Spot Synthesis of Citalopram from 5-Cyanophthalide. U.S.
- IPCA Laboratories Ltd. (n.d.).
- Thota, S., et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development.
- Quick Company. (n.d.).
- Liang, Y., et al. (2013). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 56(18), 7265–7277.
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2001). Process for the synthesis of citalopram.
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- Eureka | Patsnap. (n.d.).
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- Sun Pharmaceutical Industries Ltd. (2010). Process for Preparation of Citalopram and Enantiomers.
- Kekule Pharma Ltd. (2006). An improved process for the preparation of 5 - carboxyphthalide.
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The Latent Chromophore: A Technical Guide to the Applications of 5-Aminophthalide in Dye Synthesis
Abstract: 5-Aminophthalide, a seemingly simple derivative of phthalide, represents a versatile yet underutilized building block in the synthesis of advanced functional dyes. Its unique bifunctional nature, combining a reactive aromatic amine with a stable lactone ring, opens pathways to several classes of chromophores, from robust azo pigments to highly fluorescent xanthene dyes. This guide provides an in-depth exploration of the core reactivity of this compound and presents scientifically grounded, step-by-step protocols for its application in synthesizing both azo and rhodamine-type dyes. By explaining the causality behind synthetic choices and grounding all claims in established chemical principles, this document serves as a technical resource for researchers in materials science, dye chemistry, and drug development seeking to leverage this potent intermediate.
Introduction to this compound: The Building Block
This compound, systematically named 5-amino-1(3H)-isobenzofuranone, is a crystalline solid that serves as a valuable intermediate in organic synthesis.[1] While its application in the synthesis of pharmaceuticals like citalopram is noted, its potential in dye chemistry is the focus of this guide.[1] The molecule's power lies in its two key functional regions:
-
The Aromatic Amine (-NH₂): Positioned at the 5-carbon, this primary amine is a potent nucleophile and, more importantly, a precursor to the diazonium salt—the cornerstone of azo dye chemistry. Its electron-donating nature is also critical for the development of fluorescence in larger conjugated systems.
-
The Phthalide Core: This bicyclic lactone structure is remarkably stable. It is the foundational unit of the xanthene scaffold, which forms the basis for iconic fluorescent dyes like fluoresceins and rhodamines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 177-189 °C | [3] |
| IUPAC Name | 5-amino-3H-2-benzofuran-1-one | [2] |
| CAS Number | 65399-05-5 | [2] |
Synthesis of this compound
The precursor is readily synthesized from 4-aminophthalimide through a reductive process that opens the imide ring and re-forms it into the more stable lactone. This provides a reliable source of the starting material for dye synthesis.
Experimental Protocol: Synthesis of this compound from 4-Aminophthalimide [3]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, prepare a mixture of zinc dust (41 g) and sodium hydroxide (122 g) in 50 mL of water.
-
Addition of Starting Material: Over a period of 30 minutes with vigorous stirring, add 4-aminophthalimide (20 g) to the mixture.
-
Initial Reaction: Continue stirring the mixture for an additional 30 minutes at ambient temperature, then heat to 60°C.
-
Monitoring: The reaction progress can be monitored by the evolution of ammonia gas. Continue heating for an additional 60 minutes after ammonia evolution ceases.
-
Workup - Part 1: Cool the reaction mixture to approximately 30°C. Filter off the zinc residues using vacuum filtration.
-
Workup - Part 2: Acidify the filtrate with 30 mL of concentrated hydrochloric acid. Heat the acidified solution to 90°C for 45 minutes.
-
Neutralization & Precipitation: Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and air dry.
Core Reactivity and Chromophore Development
The utility of this compound in dye synthesis stems from two fundamental reaction classes that leverage its unique structure.
Diazotization and Azo Coupling
The primary amine group of this compound is readily converted into a diazonium salt (Ar-N₂⁺) under cold, acidic conditions using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[4] This process, known as diazotization, transforms the weakly nucleophilic amine into a potent electrophile.[5]
The resulting diazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or anilines).[6] This electrophilic aromatic substitution reaction, called a coupling reaction, forms a stable azo bond (-N=N-), which links the two aromatic systems and creates a highly conjugated chromophore responsible for the dye's color.[4][5]
Figure 1: General workflow for the synthesis of azo dyes.
Condensation for Xanthene Dyes
The phthalide core is a direct structural precursor to the xanthene ring system found in rhodamine and fluorescein dyes.[7] The classic synthesis involves the acid-catalyzed condensation of a phthalic anhydride derivative with two equivalents of a meta-substituted phenol (like resorcinol or 3-aminophenol).[8][9]
While this compound is a lactone, not an anhydride, it can be proposed to undergo a similar Friedel-Crafts-type acylation with highly activated aromatic rings like 3-(diethylamino)phenol under strong acid catalysis. The reaction would involve the protonation of the lactone's carbonyl group, followed by electrophilic attack on two molecules of the aminophenol, ultimately leading to cyclization and dehydration to form the characteristic spiro-fused xanthene core. The exocyclic amino group from the original this compound would remain as a key auxochrome, modulating the final dye's spectral properties.
Case Study I: Synthesis of a Novel 5-Phthalidyl Azo Dye
This section outlines a proposed, chemically sound protocol for synthesizing a monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component. The resulting dye, 1-((1-oxo-1,3-dihydroisobenzofuran-5-yl)azo)naphthalen-2-ol, would be expected to be a strongly colored, water-insoluble pigment.
Experimental Protocol: Synthesis of a Phthalidyl-Naphthol Azo Dye
Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Urea
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice, Distilled Water
Procedure:
Part A: Diazotization of this compound [6]
-
In a 100 mL beaker, suspend 1.49 g (0.01 mol) of this compound in 25 mL of water.
-
Slowly add 3 mL of concentrated HCl. Stir until a fine suspension of the amine hydrochloride salt is formed.
-
Cool the mixture to 0-5°C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 10 minutes. Keep the temperature strictly below 5°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting solution contains the 5-phthalidyl diazonium salt. A small pinch of urea can be added to quench any excess nitrous acid.
Part B: Coupling Reaction [4][6]
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5°C in an ice-water bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A deeply colored precipitate (typically red or orange) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid dye product by vacuum filtration. Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60°C.
Figure 2: Step-by-step workflow for the proposed azo dye synthesis.
Table 2: Predicted Properties of Phthalidyl-Naphthol Azo Dye
| Property | Predicted Value/Characteristic | Rationale |
| Compound Name | 1-((1-oxo-1,3-dihydroisobenzofuran-5-yl)azo)naphthalen-2-ol | IUPAC Nomenclature |
| Dye Class | Azo Dye (Disperse/Pigment) | Based on the -N=N- chromophore and low expected water solubility. |
| Expected Color | Orange to Red | The extended conjugation between the phthalide and naphthol rings typically results in absorption in the blue-green region of the spectrum (480-520 nm). |
Case Study II: Proposed Synthesis of an Amino-Rhodamine Dye
This section details a proposed synthesis of a novel, asymmetric rhodamine dye from this compound and 3-(diethylamino)phenol. This reaction leverages the phthalide core to build the xanthene structure, resulting in a highly fluorescent compound with potential applications in bio-imaging and sensing.
Experimental Protocol: Synthesis of a 5-Amino-Phthalidyl Rhodamine
Reagents:
-
This compound
-
3-(Diethylamino)phenol
-
Methanesulfonic acid (or concentrated Sulfuric Acid)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 1.49 g (0.01 mol) of this compound and 3.47 g (0.021 mol) of 3-(diethylamino)phenol.
-
Acid Catalyst Addition: Carefully add 20 mL of methanesulfonic acid as both the catalyst and solvent. The mixture will become a thick slurry.
-
Condensation Reaction: Heat the mixture to 180-190°C with vigorous stirring for 4-6 hours. The reaction should become darker and more homogeneous as it proceeds. Water will be evolved as a byproduct.
-
Quenching: After cooling the reaction mixture to room temperature, very carefully and slowly pour the viscous solution into 200 mL of rapidly stirring ice water. This step should be performed in a fume hood behind a safety shield.
-
pH Adjustment & Precipitation: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 9-10. The crude rhodamine dye will precipitate as a dark solid.
-
Purification: Isolate the crude solid by filtration. Redissolve the solid in dilute HCl and re-precipitate by adding NaOH. This acid-base cycling helps remove unreacted starting materials.
-
Final Isolation: Collect the purified precipitate by filtration, wash with water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel if required.
Figure 3: Workflow for the proposed rhodamine-type dye synthesis.
Table 3: Predicted Photophysical Properties of the Proposed Rhodamine Dye
| Property | Predicted Value | Rationale |
| Absorption Max (λabs) | 550 - 570 nm | The xanthene core with three amino auxochromes (two diethylamino, one primary amino) will have strong absorption in the green-yellow region, similar to other rhodamines.[9] |
| Emission Max (λem) | 575 - 595 nm | Rhodamine dyes typically have a Stokes shift of 20-30 nm. |
| Fluorescence Quantum Yield | High (> 0.8 in ethanol) | The rigid xanthene structure and powerful electron-donating amino groups are characteristic of highly fluorescent rhodamine dyes.[7] |
| Color in Solution | Intense Pink/Magenta | Based on the absorption maximum. |
Conclusion and Future Outlook
This compound stands as a potent, bifunctional intermediate for the synthesis of diverse dye structures. The strategic positioning of its primary amine and its inherent phthalide core allows for the rational design of both azo and xanthene-based chromophores. The proposed synthetic pathways in this guide, grounded in established reaction mechanisms, demonstrate the untapped potential of this molecule. Future research should focus on the experimental validation of these routes, the full characterization of the resulting dyes, and the exploration of their applications in areas such as textile dyeing, high-performance pigments, and fluorescent biological probes. The latent chromophore within this compound awaits full exploration by the innovative dye chemist.
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- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
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- The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Maddila, S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Journal of the Iranian Chemical Society, 19, 4785–4816.
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- Gogoi, P., et al. (2018). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments.
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5-Aminophthalide: A Technical Guide to its Application in Advanced Photosensitive Films
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-aminophthalide and its role as a key component in the formulation of advanced photosensitive films. Drawing upon established principles of photochemistry and polymer science, this document elucidates the chemical properties, proposed mechanism of action, and practical application of this compound as a photosensitizer. While direct, in-depth research on this compound for this specific application is emerging, this guide leverages extensive data from its close structural analog, 4-aminophthalimide, to provide a robust and scientifically grounded framework for researchers. This guide will detail the synthesis, photophysical characteristics, and a step-by-step protocol for the incorporation of aminophthalide derivatives into photosensitive polymer formulations, offering valuable insights for the development of novel photolithographic and drug delivery systems.
Introduction: The Emerging Role of Aminophthalides in Photosensitive Materials
The relentless pursuit of miniaturization and enhanced functionality in microelectronics and drug delivery systems necessitates the development of advanced photosensitive materials with tailored properties. Photosensitive films, the cornerstone of photolithography, enable the precise fabrication of intricate patterns that define the architecture of integrated circuits and microfluidic devices. The performance of these films is critically dependent on the chemical composition of the photoresist, which typically comprises a polymer matrix, a photoactive compound, and a solvent.
This compound, an aromatic lactam with the chemical formula C8H7NO2, has been identified as a promising component in photosensitive film formulations. Its utility extends to various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. The core of its potential in photosensitive applications lies in its amino-substituted phthalide structure, which is anticipated to confer desirable photophysical properties.
Due to the limited availability of direct research on this compound in photosensitive films, this guide will draw parallels with the extensively studied 4-aminophthalimide. The structural similarity between these isomers, differing only in the position of the amine group on the phthalide ring, provides a strong basis for predicting the behavior and mechanism of this compound. It is hypothesized that this compound, like its 4-amino counterpart, functions as a long-wavelength photosensitizer , a critical role for enhancing the efficiency of photopolymerization processes initiated by certain photoinitiators.
This guide will delve into the fundamental chemistry of this compound, its synthesis, its proposed photochemical mechanism, and a practical guide to its application in the formulation of photosensitive films.
Chemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective integration into photosensitive film formulations.
Physicochemical Properties
This compound is a white crystalline solid with a molecular weight of 149.15 g/mol [1]. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7NO2 | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 178 °C | |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers in acidic and neutral environments. |
Synthesis of this compound
This compound can be synthesized from 4-aminophthalimide through a reduction reaction. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound from 4-Aminophthalimide
Materials:
-
4-Aminophthalimide
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reactant: While stirring vigorously, add 20 g of 4-aminophthalimide to the mixture over a period of 30 minutes.
-
Reaction Progression: Continue stirring the mixture for an additional 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to 60 °C. The reaction is complete when the evolution of ammonia gas ceases. Continue heating for an additional 60 minutes to ensure complete reaction.
-
Cooling and Filtration: Cool the mixture to approximately 30 °C and filter to remove the zinc residues.
-
Acidification: Acidify the filtrate with 30 mL of concentrated hydrochloric acid.
-
Hydrolysis: Heat the acidified solution to 90 °C for 45 minutes.
-
Neutralization and Precipitation: Cool the solution and neutralize it with 20 g of solid sodium carbonate to a pH of 8-9. The product will precipitate out of the solution.
-
Isolation and Drying: Filter the precipitate, wash it thoroughly with deionized water, and air-dry to obtain this compound.
Expected Yield: Approximately 16.8 g (Melting Point: 177-189 °C).
Caption: Synthesis workflow for this compound.
Role in Photosensitive Films: A Photosensitizer
In photosensitive film formulations, this compound is proposed to function as a photosensitizer . A photosensitizer is a molecule that absorbs light at a wavelength where the primary photoinitiator is not efficient and then transfers the absorbed energy to the photoinitiator, thereby initiating the polymerization process. This is particularly valuable for extending the spectral sensitivity of the photoresist to longer, less damaging wavelengths of light, such as the i-line (365 nm) or even visible light.
Proposed Mechanism of Photosensitization
The proposed mechanism involves a two-component initiating system comprising this compound as the sensitizer and a diaryliodonium salt as the photoinitiator. This system is particularly effective for cationic photopolymerization.
-
Light Absorption: this compound (Sensitizer, Sens) absorbs a photon of light (hν), transitioning to an excited singlet state (¹Sens*).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³Sens*).
-
Energy Transfer: The excited triplet sensitizer (³Sens) interacts with the diaryliodonium salt (Initiator, Ar₂I⁺X⁻), transferring its energy. This process excites the initiator to its triplet state (³Ar₂I⁺X⁻).
-
Initiator Decomposition: The excited diaryliodonium salt is unstable and decomposes to generate a strong Brønsted acid (H⁺), along with other radical and neutral species.
-
Cationic Polymerization: The photogenerated acid protonates a monomer (e.g., an epoxide), initiating the cationic polymerization cascade, which leads to the formation of a cross-linked polymer network.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Aminophthalide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
As a crucial intermediate in the synthesis of pharmaceuticals, such as certain antidepressants, and other fine chemicals, 5-Aminophthalide (C₈H₇NO₂) is a compound of significant interest in the modern research and development landscape.[1][2] Its handling in the laboratory, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practical laboratory experience.
Hazard Identification and Risk Assessment: Understanding the Core Risks
This compound is a white crystalline solid.[1] While comprehensive toxicological data is limited, available safety data sheets (SDS) and chemical databases classify it as a substance with several key hazards that demand careful management.[3][4]
A critical first step in any laboratory workflow involving a new chemical is a thorough risk assessment. The primary hazards associated with this compound are:
-
Acute Oral Toxicity : Classified as toxic if swallowed.[4][5] Ingestion can lead to systemic poisoning.
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[4] Direct contact can result in redness, pain, and potential damage.
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of its dust.[4]
-
Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.[5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂ | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 178 °C or ~267-270 °C | [1][6] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [4][5] |
Note on Melting Point Discrepancy: Researchers should be aware of the conflicting data regarding the melting point. This highlights the importance of verifying the properties of a specific batch of the chemical.
The causality behind these hazards lies in the chemical structure of this compound, which contains both an aromatic amine and a lactone functional group. Aromatic amines are a class of compounds known for their potential toxicity, while the fine, crystalline nature of the solid can easily lead to the generation of airborne dust, posing an inhalation risk.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A self-validating safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
The primary engineering control for handling this compound powder is a certified chemical fume hood .[7] This is non-negotiable, particularly when weighing, transferring, or performing any operation that could generate dust. The fume hood's constant airflow will draw any airborne particles away from the researcher's breathing zone. For processes involving heating or potential aerosol generation, the use of a fume hood is critical.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following are mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[7] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and to prevent contamination of personal clothing.
-
-
Respiratory Protection : If there is a potential for dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[3] The need for respiratory protection should be determined by the designated laboratory safety officer based on the specific experimental conditions.
Caption: Hierarchy of controls for handling this compound.
Safe Handling and Storage Procedures: Proactive Measures for a Safe Environment
Adherence to meticulous handling and storage protocols is fundamental to preventing incidents.
Handling
-
Work Area : All work with this compound solid should be conducted within a designated area inside a chemical fume hood.[8] This area should be kept clean and free of clutter.
-
Weighing and Transfer : Use a spatula for transferring the solid. Avoid creating dust clouds by handling the material gently. Weighing should be done in a weigh boat or on weighing paper within the fume hood.
-
Solution Preparation : When dissolving this compound, add the solid slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, although none are specifically documented for simple dissolution.
-
General Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Storage
-
Container : Store this compound in a tightly sealed, properly labeled container. The label should clearly indicate the chemical name, CAS number (65399-05-5), and all relevant hazard pictograms.[4]
-
Location : Store in a cool, dry, well-ventilated area away from incompatible materials.[7]
-
Incompatible Materials : Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Contact with these substances could lead to vigorous or exothermic reactions.
Spill and Emergency Procedures: A Validated Response Plan
A well-rehearsed emergency plan is a cornerstone of laboratory safety.
Spill Response
The appropriate response to a spill will depend on its size and location.
-
Minor Spill (within a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., soap and water), and wipe it clean.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large quantity) :
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if anyone has been exposed, activate the nearest fire alarm to initiate a building evacuation.
-
Contact the institution's emergency response team and provide them with the chemical name and the location of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Caption: Workflow for responding to a this compound spill.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation : Move the person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[3]
In all cases of exposure, the Safety Data Sheet (SDS) for this compound should be provided to the medical personnel.
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Chemical Waste : Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour it down the drain.[3]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing paper, and absorbent materials from spills, must be collected in a labeled hazardous waste container for proper disposal.
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling, storage, and emergency procedures, researchers can confidently and safely incorporate this compound into their work. A culture of safety, grounded in technical knowledge and practical diligence, is the most effective tool for mitigating risk in the laboratory.
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- Capot Chemical. (2016, January 6). MSDS of this compound.
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- PubMed. (2019, December 26). In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound.
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- PubMed. (2013, May 21). Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning.
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A Senior Application Scientist's Technical Guide to 5-Aminophthalide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminophthalide is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis protocols, analytical characterization, and established applications, particularly its role as a key intermediate in the synthesis of pharmaceuticals. By explaining the causality behind experimental choices and grounding all data in verifiable sources, this document serves as a comprehensive resource for professionals engaged in research and development.
Introduction: The Significance of this compound
This compound, systematically named 5-amino-3H-isobenzofuran-1-one, belongs to the phthalide class of compounds, which are characterized by a fused benzene and γ-lactone ring system.[1] Its structure incorporates a reactive primary amine group on the aromatic ring, making it an invaluable synthon for creating a diverse array of more complex molecules. The true value of this compound in the drug development landscape is highlighted by its crucial role as a precursor in the synthesis of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[2][3] Its utility also extends to the synthesis of novel dyes and photosensitive materials.[4] Understanding the fundamental chemistry and handling of this intermediate is therefore essential for chemists and pharmacologists aiming to innovate in these fields.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. The properties of this compound are summarized below, providing critical data for reaction planning, formulation, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂ | [1][5][6] |
| Molecular Weight | 149.15 g/mol | [1][5][7] |
| CAS Number | 65399-05-5 | [1][6] |
| IUPAC Name | 5-amino-3H-2-benzofuran-1-one | [1] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | 178 °C | [5][7] |
| Boiling Point | 438.6 °C at 760 mmHg (Predicted) | [5][7] |
| Density | ~1.4 g/cm³ (Predicted) | [5][7] |
| Water Solubility | 22.2 µg/mL | [1][7] |
| Canonical SMILES | C1C2=C(C=CC(=C2)N)C(=O)O1 | [1] |
| InChIKey | ISMUWQMUWFPFBZ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis starts from 4-aminophthalimide.
Core Reaction Principle:
The synthesis involves the reductive cyclization of an N-substituted phthalimide derivative. The key transformation is the reduction of one of the imide carbonyl groups to a methylene group while retaining the other, which becomes the lactone carbonyl. This is achieved using a reducing agent in a basic medium.
Validated Laboratory Protocol: Reduction of 4-Aminophthalimide
This protocol describes a robust method for synthesizing this compound from 4-aminophthalimide using zinc powder as the reducing agent in an aqueous sodium hydroxide solution.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of 41 g of zinc powder and 122 g of sodium hydroxide in 50 mL of water.[8]
-
Reagent Addition: While stirring vigorously, add 20 g of 4-aminophthalimide to the mixture portion-wise over a period of 30 minutes. [Scientific Rationale: Portion-wise addition is crucial to control the exothermic nature of the reaction and maintain a manageable reaction rate.]
-
Initial Reaction: Continue stirring the mixture for an additional 30 minutes at ambient temperature.
-
Heating and Reaction Completion: Heat the reaction mixture to 60 °C. The reaction progress can be monitored by the evolution of ammonia gas. Maintain this temperature for 60 minutes after the cessation of ammonia evolution to ensure the reaction goes to completion.[8] [Scientific Rationale: Heating provides the necessary activation energy for the reduction and subsequent intramolecular cyclization. The evolution of ammonia signifies the hydrolysis of the imide intermediate.]
-
Work-up and Isolation: a. Cool the mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[8] b. Acidify the filtrate with approximately 30 mL of concentrated hydrochloric acid. This step protonates the phenoxide intermediate, facilitating lactonization. c. Heat the acidified solution to 90 °C for 45 minutes.[8] d. Cool the solution and neutralize it by carefully adding solid sodium carbonate until the pH reaches 8-9, at which point the product precipitates.[8]
-
Purification: Filter the solid product, wash it thoroughly with water to remove inorganic salts, and air-dry. The resulting product is this compound.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is a critical, self-validating step in any experimental workflow. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂) protons of the lactone ring, as well as the amine (-NH₂) protons. The chemical shifts and coupling patterns provide definitive structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons (with shifts influenced by the amino and lactone substituents), and the methylene carbon.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring, a strong C=O stretching from the lactone carbonyl, and C-O stretching of the ether linkage within the lactone.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 149.15.
Applications in Drug Development and Medicinal Chemistry
The phthalide scaffold is a recognized privileged structure in medicinal chemistry, and this compound serves as a key entry point to this chemical space.[10]
Key Intermediate for Citalopram
The most prominent application of this compound is its use as a starting material for the antidepressant citalopram.[2][3] The synthesis involves a series of transformations where the amine group is converted into a cyano group via a Sandmeyer reaction, followed by Grignard additions to the lactone carbonyl to build the side chain characteristic of the final drug molecule.
Scaffold for Novel Bioactive Compounds
The amino group on the phthalide core provides a convenient handle for chemical modification, allowing for the exploration of new chemical entities. Derivatives of aminophthalazinones, which share structural similarities, have shown a wide range of biological activities, including:
Researchers can leverage this compound to synthesize libraries of novel compounds for screening against various therapeutic targets. The planarity of the phthalide system and the hydrogen bonding capability of the lactone and amine groups make it an interesting scaffold for designing enzyme inhibitors and receptor ligands.
Caption: Key application areas for this compound.
Safety and Handling
According to aggregated GHS data, this compound should be handled with care. It is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant industrial and academic importance. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for complex molecular architectures. For drug development professionals, its role as a precursor to citalopram underscores its value, while its versatile structure continues to offer opportunities for the discovery of new therapeutic agents. This guide has provided a comprehensive overview, from fundamental data to practical application, to support and inform the work of researchers and scientists in the field.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Aminophthalide and Its Derivatives
Foreword: The Structural Elucidation of a Key Pharmaceutical Intermediate
5-Aminophthalide (5-amino-3H-2-benzofuran-1-one) is a pivotal chemical intermediate, most notably in the synthesis of pharmaceuticals such as the selective serotonin reuptake inhibitor (SSRI) citalopram. Its molecular structure, comprising a bicyclic lactone (phthalide) core with an appended aromatic amine, presents a unique spectroscopic fingerprint. For researchers in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is not merely academic; it is a fundamental requirement for reaction monitoring, quality control, and the unambiguous identification of its downstream derivatives.
This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the resulting spectra to construct a cohesive structural narrative. Every piece of data and every protocol is grounded in established scientific principles to ensure a self-validating and trustworthy resource for the modern researcher.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, ¹H and ¹³C NMR provide a complete map of the proton and carbon environments, respectively.
Foundational Principles: Why NMR is Essential
The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of each nucleus. In this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing lactone ring create distinct regions of shielding and deshielding on the aromatic ring. Furthermore, the number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR allow for the unambiguous assignment of each proton. Two-dimensional techniques like HMQC and HMBC can further confirm these assignments by correlating proton and carbon signals.[1]
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol outlines the standard procedure for obtaining high-resolution NMR spectra for aromatic amines like this compound.[2]
Materials:
-
5-10 mg of this compound sample
-
0.75 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.75 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the -NH₂ group.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil range (typically ~4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Spectroscopic Data & Interpretation for this compound
While a publicly available, peer-reviewed complete dataset for this compound is elusive, the expected spectral features can be reliably predicted based on the known effects of its functional groups. The following tables present these predicted values, which serve as a robust guide for researchers.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 | ~6.8 | d (J ≈ 2 Hz) | Ortho to -NH₂, shielded. Appears as a doublet due to coupling with H-6. |
| H-6 | ~6.9 | dd (J ≈ 8, 2 Hz) | Meta to -NH₂, ortho to CH₂. Appears as a doublet of doublets. |
| H-7 | ~7.5 | d (J ≈ 8 Hz) | Ortho to C=O, deshielded. Appears as a doublet. |
| -CH₂- | ~5.2 | s | Methylene protons of the lactone ring. Singlet due to no adjacent protons. |
| -NH₂ | ~5.5 | s (broad) | Amine protons. Often a broad singlet, position is concentration-dependent. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~170 | Carbonyl carbon of the lactone, highly deshielded. |
| C-5 (-NH₂) | ~150 | Aromatic carbon attached to the amino group, deshielded by nitrogen. |
| C-3a | ~140 | Quaternary aromatic carbon fused to the lactone ring. |
| C-7a | ~125 | Quaternary aromatic carbon adjacent to the carbonyl. |
| C-7 | ~128 | Aromatic CH carbon ortho to the carbonyl. |
| C-6 | ~115 | Aromatic CH carbon meta to the carbonyl. |
| C-4 | ~110 | Aromatic CH carbon ortho to the amino group. |
| -CH₂- | ~70 | Methylene carbon of the lactone ring. |
Spectroscopic Changes in Derivatives: The Case of N-Acetylation
When this compound is converted to its N-acetyl derivative, significant and predictable changes occur in the NMR spectra.
-
¹H NMR: The broad -NH₂ signal disappears and is replaced by a sharp singlet for the amide N-H proton, typically shifted downfield to δ ~9-10 ppm. A new singlet appears around δ ~2.1 ppm corresponding to the acetyl methyl (-CH₃) protons. The aromatic protons ortho and para to the newly formed amide group will experience further deshielding.
-
¹³C NMR: A new carbonyl signal for the amide group appears around δ ~168-169 ppm. A methyl signal appears around δ ~24 ppm. The chemical shifts of the aromatic carbons, particularly C-5, will be altered due to the change in the electronic nature of the nitrogen substituent.
Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: The KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique.[4][5]
Materials:
-
1-2 mg of this compound sample
-
150-200 mg of spectroscopy-grade KBr powder (thoroughly dried)
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press
Procedure:
-
Drying: Ensure all materials, especially the KBr powder and the die set, are rigorously dry to avoid interference from water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[5]
-
Grinding: Place ~150-200 mg of dry KBr powder into an agate mortar and grind it to a fine consistency.
-
Mixing: Add 1-2 mg of the this compound sample to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.[6] Grind the mixture thoroughly for several minutes to ensure the sample is uniformly dispersed.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure (typically 8-10 metric tons) for 1-2 minutes. The KBr will cold-flow, forming a thin, transparent, or translucent pellet.[5]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum (of air) and then the sample spectrum.
Spectroscopic Data & Interpretation for this compound
The FTIR spectrum of this compound is dominated by features from the amine and lactone groups.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Aromatic Amine | Medium-Strong |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium |
| 2980 - 2880 | C-H Aliphatic Stretch | -CH₂- | Weak-Medium |
| ~1750 | C=O Lactone Stretch | γ-Lactone | Strong, Sharp |
| 1620 - 1580 | N-H Scissoring / C=C Aromatic Stretch | Amine / Aromatic | Medium-Strong |
| 1300 - 1200 | C-N Stretch | Aromatic Amine | Medium |
| 1250 - 1050 | C-O Stretch | Lactone Ester | Strong |
Interpretation:
-
The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).
-
The most intense peak in the spectrum is typically the lactone carbonyl (C=O) stretch. Its high frequency (~1750 cm⁻¹) is characteristic of a strained five-membered ring ester.
-
The strong absorption in the 1250-1050 cm⁻¹ range confirms the C-O single bond stretch of the ester group.
Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like this compound, often yielding a prominent molecular ion peak with minimal fragmentation.[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, with an optional 0.1% formic acid to promote protonation.[7]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Ionization: Apply a high voltage (e.g., 4 kV) to the ESI needle. This disperses the solution into a fine spray of charged droplets.[8]
-
Desolvation: A heated capillary and nebulizing gas (e.g., nitrogen) assist in solvent evaporation, leading to the formation of gas-phase ions.[9]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating the mass spectrum.
Spectroscopic Data & Interpretation for this compound
Molecular Weight: C₈H₇NO₂ = 149.15 g/mol [10]
Table 4: Predicted Key Ions in the ESI-MS Spectrum of this compound (Positive Mode)
| m/z Value | Ion | Notes |
| 150.05 | [M+H]⁺ | The protonated molecular ion. Expected to be the base peak in ESI. |
| 172.03 | [M+Na]⁺ | Sodium adduct, common in ESI-MS. |
Expected Fragmentation Pattern (Electron Impact - EI-MS): Under harder ionization conditions like Electron Impact (EI), the molecular ion (M⁺˙ at m/z = 149) would be observed, followed by characteristic fragmentation.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines.[11][12]
-
Loss of CO: A common fragmentation for cyclic ketones and esters is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment at m/z = 121.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound or its derivatives.
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Methodological & Application
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note for the Rapid and Sensitive Determination of 5-Aminophthalide using Ultra-Performance Liquid Chromatography (UPLC)
Abstract
This application note details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of this compound. As a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including Citalopram, a reliable analytical method is paramount for quality control and process monitoring.[1][2][3] This method utilizes reversed-phase chromatography on a sub-2 µm particle column, offering significant improvements in speed, resolution, and sensitivity over traditional HPLC techniques.[4] The protocol herein is fully described, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals.[5][6][7]
Introduction: The Rationale for a High-Performance Method
This compound (C₈H₇NO₂) is an organic compound frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs).[8][9] Its presence, even at trace levels, as a residual starting material or impurity in the final drug substance must be strictly controlled to ensure product safety and efficacy.[10][11] Consequently, a precise and sensitive analytical method is essential for its quantification.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By employing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver separations with greater resolution, higher sensitivity, and drastically reduced run times compared to conventional HPLC.[12] This high-throughput capability is invaluable in a drug development environment, from process optimization to final product release testing. This note provides a comprehensive guide to a UPLC method specifically developed and validated for this compound.
Chromatographic Principle and Strategy
The method is based on reversed-phase UPLC, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. This compound is a polar molecule containing a primary amine group.[13][14] To ensure consistent retention and excellent peak symmetry, the mobile phase pH is controlled using a buffer. By setting the pH to 3.0, which is well below the pKa of the aromatic amine, the amine group is fully protonated (-NH₃⁺). This consistent positive charge prevents unwanted interactions with residual silanols on the column surface and ensures predictable hydrophobic retention. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (acetonitrile), is used to effectively elute the analyte while maintaining sharp peaks.
Materials and Instrumentation
Instrumentation
-
Waters ACQUITY UPLC® System or equivalent, equipped with:
-
Binary Solvent Manager
-
Sample Manager
-
Column Heater
-
Photodiode Array (PDA) or Tunable UV (TUV) Detector
-
Chemicals and Reagents
-
This compound Reference Standard (≥97% purity)[15]
-
Acetonitrile (UPLC/MS Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (H₃PO₄) (Analytical Grade)
-
Water (UPLC Grade, e.g., Milli-Q® or equivalent)
Chromatographic Column
-
Recommended Column: Waters ACQUITY UPLC® HSS C18 SB, 1.8 µm, 2.1 x 100 mm.[1][16]
-
Alternative Columns: Columns designed for polar compound retention, such as the Waters ACQUITY UPLC® HSS T3, may also provide suitable performance.[17]
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): 0.01M KH₂PO₄ at pH 3.0
-
Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of UPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.22 µm nylon membrane filter before use.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use UPLC/MS grade Acetonitrile directly.
-
Filter through a 0.22 µm nylon membrane filter if necessary.
-
-
Diluent
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This composition ensures sample compatibility and good peak shape upon injection.
-
-
Standard Stock Solution (approx. 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix well.
-
-
Working Standard Solution (approx. 1.0 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly. This concentration is suitable for impurity-level quantification.
-
UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC HSS C18 SB, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01M KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.15 mL/min[1][2][16] |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Column Temperature | 30 °C[1][2][16] |
| Detection Wavelength | 205 nm[1][2][16] |
| Injection Volume | 2.0 µL |
| Run Time | 10 minutes |
System Suitability Protocol
Before commencing any sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.
-
Inject the Diluent (as a blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (1.0 µg/mL) five times consecutively.
-
Calculate the following parameters from the five replicate injections:
-
Tailing Factor (Asymmetry): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 5000.
-
% Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
UPLC Method Validation Protocol (ICH Q2(R2) Framework)
To demonstrate that the analytical procedure is fit for its intended purpose, a validation study should be conducted according to ICH guidelines.[18]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Analyze the diluent blank, a placebo sample (if applicable), and a sample spiked with this compound.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components at its retention time. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound from the LOQ to 150% of the working concentration (e.g., 0.3 µg/mL to 1.5 µg/mL). Inject each concentration and construct a calibration curve by plotting peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as % Recovery)
-
Protocol: Spike a sample matrix (or placebo) with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
-
Repeatability (Intra-Assay Precision):
-
Protocol: Prepare six individual samples of this compound at the 100% target concentration. Analyze them on the same day by the same analyst.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-Assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a sample at this concentration, which should yield results with acceptable accuracy and precision. Based on published data, an LOQ of approximately 5.5 ppm (or 5.5 µg/g of drug substance) is achievable.[1][16]
Robustness
-
Protocol: Deliberately vary critical method parameters to examine the impact on the results.
-
Flow Rate: ±10% (e.g., 0.135 and 0.165 mL/min)
-
Column Temperature: ±2 °C (e.g., 28 °C and 32 °C)
-
Mobile Phase pH: ±0.2 units (e.g., pH 2.8 and 3.2)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the change in results should be statistically insignificant.[5]
Workflow and Data Visualization
UPLC Analysis Workflow Diagram
Caption: Workflow for this compound determination.
Conclusion
The UPLC method presented in this application note is demonstrated to be rapid, specific, sensitive, and robust for the quantitative determination of this compound. The total run time of 10 minutes allows for high-throughput analysis, which is critical in pharmaceutical development and quality control environments. The method validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the procedure is reliable and fit for its intended purpose. This application note serves as a complete guide for scientists to implement this method for routine analysis.
References
- ICH. (2023). Q2(R2) Validation of Analytical Procedures.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- AMSbiopharma. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]
- ChemBK. (2024). This compound. [Link]
- Waters Corporation. (n.d.).
- ResearchGate. (2011). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. [Link]
- Semantic Scholar. (2011). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5- Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. [Link]
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Scholars Research Library. (2011). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. [Link]
- ResearchGate. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound). [Link]
- Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
- Organomation. (n.d.).
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Chromatography Online. (2023). Mobile Phase Selection in HPLC & UHPLC. YouTube. [Link]
- LCGC International. (2018).
- Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
- Agilent. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
- Waters Corporation. (n.d.).
- CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
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- MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]
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Introduction: The Power of "Cold Light" in Biological Assays
An Application and Protocol Guide to Aminophthalate-Based Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research, the ability to detect and quantify minute amounts of specific molecules is paramount. Among the various detection methods, chemiluminescence stands out for its exceptional sensitivity and high signal-to-noise ratio. This phenomenon, often described as "cold light," is the emission of light from a chemical reaction without a significant rise in temperature.
This guide focuses on the principles and applications of chemiluminescent assays centered around the luminol-3-aminophthalate system. While the term "5-aminophthalide" is sometimes used colloquially, it is crucial to establish the precise chemical players. The workhorse of these assays is Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) . Upon enzymatic oxidation, luminol forms an unstable intermediate that decays, producing the light-emitting species: an electronically excited state of 3-aminophthalate .[1][2][3] It is the relaxation of this molecule to its ground state that releases the photon of light we measure. This compound, a structurally related isobenzofuranone, is a different compound primarily used as a synthetic intermediate in other fields.[4][5][6] This guide will delve into the robust and widely adopted luminol-to-aminophthalate reaction that forms the backbone of countless immunoassays.
Section 1: The Core Mechanism of Luminol Chemiluminescence
The utility of luminol in bioassays is intrinsically linked to its reaction mechanism, which can be harnessed and controlled by biological components, typically an enzyme conjugate. The overall process is an enzyme-catalyzed oxidation that channels chemical energy into light emission.
The Reaction Cascade
In a typical biological setting, the chemiluminescent reaction is catalyzed by Horseradish Peroxidase (HRP), an enzyme commonly conjugated to antibodies. The reaction requires two key substrate components provided in a detection reagent: luminol itself and a stable oxidant, typically hydrogen peroxide (H₂O₂).
The process unfolds in several steps:
-
Enzyme Activation: HRP reacts with hydrogen peroxide, forming an activated enzyme complex.
-
Luminol Oxidation: The activated HRP complex oxidizes luminol, removing hydrogen atoms and forming an unstable radical.
-
Intermediate Formation: In an alkaline environment, the luminol radical undergoes further reaction and cyclization with peroxide to form a key intermediate, a peroxide anion.[7]
-
Light Emission: This unstable intermediate decomposes, releasing nitrogen gas and forming 3-aminophthalate in an electronically excited state. As the excited 3-aminophthalate molecule relaxes to its lower energy ground state, it emits a photon of light. The maximum wavelength of this light is approximately 425 nm, which corresponds to a characteristic blue glow.[1][3][7]
This entire cascade is highly efficient, meaning a small number of HRP molecules can turn over a large amount of luminol substrate, leading to significant signal amplification.
Protocol: Indirect Chemiluminescent ELISA for Antibody Detection
This protocol provides a framework for detecting and quantifying a specific antibody in a sample (e.g., serum).
Materials:
-
High-binding 96-well microplates (white, opaque plates are required for chemiluminescence).
-
Recombinant antigen specific to the antibody of interest.
-
Coating Buffer: 1x Carbonate-Bicarbonate Buffer (pH 9.6).
-
Wash Buffer: 1x PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST.
-
Sample Diluent: Blocking buffer or similar protein-based buffer.
-
Primary Antibody Samples: Serum, plasma, or hybridoma supernatant.
-
HRP-conjugated Secondary Antibody: Specific for the host species of the primary antibody (e.g., Anti-Human IgG-HRP).
-
Chemiluminescent Substrate: A two-component luminol/peroxide solution (e.g., ECL substrate).
-
Microplate Luminometer.
Procedure:
-
Antigen Coating: a. Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted antigen to each well. c. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Blocking: a. Wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature (RT).
-
Primary Antibody Incubation: a. Prepare serial dilutions of your samples (and positive/negative controls) in Sample Diluent. b. Wash the plate 3 times with Wash Buffer. c. Add 100 µL of diluted samples/controls to the appropriate wells. d. Incubate for 1-2 hours at RT.
-
Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at RT, protected from light.
-
Detection: a. Wash the plate 5 times with Wash Buffer to ensure removal of all unbound HRP conjugate. b. Prepare the chemiluminescent substrate by mixing the two components immediately before use as per the manufacturer's instructions. c. Add 100 µL of the substrate to each well. d. Immediately place the plate in a microplate luminometer and measure the relative light units (RLU). The signal typically peaks within 5-10 minutes.
Self-Validation (Controls):
-
Negative Control: Wells containing no primary antibody to measure background signal from the secondary antibody.
-
Positive Control: A sample known to contain the target antibody.
-
Blank: Wells containing only substrate to measure instrument background.
Application: Chemiluminescent Western Blotting
Western blotting uses antibodies to detect specific proteins separated by gel electrophoresis and transferred to a membrane. [8]Chemiluminescent detection is the most common method due to its high sensitivity, allowing for the visualization of low-abundance proteins. [9]
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. Western Blotting Immunodetection Techniques | Bio-Rad [bio-rad.com]
- 9. jacksonimmuno.com [jacksonimmuno.com]
Application Notes & Protocols: 5-Aminophthalide as an Environment-Sensitive Fluorescent Probe
Abstract
This technical guide provides a comprehensive overview of 5-Aminophthalide and its potential application as a versatile, environment-sensitive fluorescent probe for researchers in life sciences and materials science. While direct photophysical data for this compound is limited, we leverage the extensive research on its structural isomer, 4-aminophthalimide, to establish the foundational principles of its application. This note details the underlying mechanism of solvatochromic fluorescence, provides protocols for spectroscopic characterization and live-cell imaging, and offers practical guidance for experimental design and troubleshooting.
Introduction: The Potential of Small Molecule Fluorophores
In the dynamic fields of cell biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes in real-time.[1] An ideal probe is small, minimally perturbative, and exhibits a measurable change in its fluorescence properties in response to its local environment.[2][3]
This compound (C₈H₇NO₂), a phthalide derivative, belongs to a class of compact organic molecules known as aminophthalimides.[4][5] While primarily documented as a stable, white crystalline solid and a synthetic intermediate, its structural similarity to well-characterized fluorophores suggests significant potential for fluorescence applications.[6][7] The key feature of the aminophthalimide scaffold is its pronounced environmental sensitivity, a property that allows it to report on the polarity and hydrophobicity of its microenvironment, such as the lipid core of a cell membrane versus the aqueous cytoplasm.[8][9]
The core principle behind this sensitivity is a phenomenon known as solvatochromism , where the color (emission wavelength) of the fluorophore shifts in response to the polarity of the surrounding solvent. This guide will explain this mechanism and provide researchers with the foundational protocols to characterize and utilize this compound or similar aminophthalimide-based probes in their work.
The Mechanism of Environmental Sensitivity: Solvatochromism
The fluorescence of aminophthalimides is governed by an excited-state phenomenon called Intramolecular Charge Transfer (ICT). The causality behind this environmental sensitivity is as follows:
-
Ground State (S₀): In its ground state, the this compound molecule has a relatively non-polar charge distribution.
-
Excitation (S₀ → S₁): Upon absorbing a photon of appropriate energy (UV-A range), an electron is promoted to an excited state (S₁).
-
Intramolecular Charge Transfer (ICT): In this excited state, a partial charge transfer occurs from the electron-donating amino group (-NH₂) to the electron-accepting carbonyl group of the phthalide ring system. This creates a much larger dipole moment in the excited state compared to the ground state.
-
Solvent Relaxation & Emission: The surrounding solvent molecules reorient themselves to stabilize this new, highly polar excited state.
-
In Polar Solvents (e.g., Water, Methanol): Polar solvent molecules strongly stabilize the ICT state, lowering its energy level. This results in a smaller energy gap for the return to the ground state, causing the emitted fluorescence to be of lower energy (longer wavelength), a phenomenon known as a bathochromic or red shift .
-
In Non-Polar Solvents (e.g., Dioxane, Toluene): Non-polar solvents cannot effectively stabilize the polar ICT state. The energy of the excited state remains high, leading to a larger energy gap for emission. This results in higher-energy (shorter wavelength) fluorescence, known as a hypsochromic or blue shift .
-
Furthermore, the fluorescence quantum yield (ΦF)—the efficiency of converting absorbed photons into emitted photons—is often dramatically affected. In highly polar, protic solvents like water, efficient non-radiative decay pathways can be established, leading to significant quenching (low quantum yield). Conversely, in a non-polar, hydrophobic environment like a lipid membrane, these quenching pathways are suppressed, resulting in a bright fluorescence signal.[8] This "off-on" characteristic is highly desirable for imaging applications.
Caption: Energy level diagram illustrating solvatochromism.
Photophysical Characterization
A critical first step in utilizing any new probe is to characterize its fundamental photophysical properties. The following table presents typical data for the closely related isomer, 4-aminophthalimide, which serves as an excellent proxy to illustrate the expected behavior of this compound. Researchers should perform these measurements for this compound to obtain exact values.
| Property | Dioxane (Non-Polar) | Acetonitrile (Polar, Aprotic) | Methanol (Polar, Protic) | Reference |
| Absorption Max (λabs) | ~375 nm | ~385 nm | ~395 nm | |
| Emission Max (λem) | ~470 nm | ~530 nm | ~560 nm | [8] |
| Stokes Shift | ~95 nm | ~145 nm | ~165 nm | Calculated |
| Quantum Yield (ΦF) | High (~0.6-0.8) | Moderate (~0.3-0.5) | Low (~0.01-0.1) | [8] |
| Note: These values are illustrative, based on published data for 4-aminophthalimide, and will vary based on the specific experimental setup and purity of this compound. |
Experimental Protocols
Protocol 1: Basic Spectroscopic Characterization
This protocol outlines the steps to verify the solvatochromic properties of this compound. This is a self-validating experiment; observing a red shift in emission with increasing solvent polarity confirms the probe's functionality.
A. Materials & Reagents
-
This compound (CAS 65399-05-5)[4]
-
Spectroscopic grade solvents: Dioxane, Toluene, Dichloromethane, Acetonitrile, DMSO, Methanol, Ethanol
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
B. Instrumentation
-
UV-Vis Spectrophotometer
-
Scanning Spectrofluorometer
C. Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. The choice of DMSO is strategic as it readily dissolves many organic compounds and is miscible with a wide range of other solvents.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock. The final concentration of DMSO should be minimal (<0.1%) to avoid influencing the solvent environment.
-
Absorbance Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each working solution from 300 nm to 500 nm.
-
Record the wavelength of maximum absorbance (λabs). The absorbance at this peak should ideally be between 0.05 and 0.1 to minimize inner filter effects during fluorescence measurements.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λabs determined for each specific solvent.
-
Use the pure solvent as a blank to measure any background signal.
-
Scan the emission spectrum from ~20 nm above the excitation wavelength to 750 nm.
-
Record the wavelength of maximum emission (λem).
-
-
(Optional) Relative Quantum Yield Calculation: To quantify the change in fluorescence brightness, a relative quantum yield can be calculated using a well-characterized standard like Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54). The calculation is performed using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
D. Expected Results & Interpretation You should observe a bathochromic (red) shift in both the absorbance and, more dramatically, the emission maxima as the polarity of the solvent increases (e.g., from Toluene to Methanol). A plot of the emission maximum (in nm) versus the solvent polarity index (ET(30)) should show a positive correlation, validating the probe's solvatochromic nature.
Protocol 2: Live-Cell Imaging
This protocol provides a workflow for using this compound to visualize cellular membranes and hydrophobic compartments within living cells. The rationale is that the probe will exhibit low fluorescence in the aqueous cytoplasm but will become brightly fluorescent upon partitioning into the non-polar lipid bilayers of the plasma membrane and organelles.
Caption: General workflow for live-cell imaging with a fluorescent probe.
A. Materials & Reagents
-
Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes or coverslips.
-
This compound 10 mM stock solution in DMSO.
-
Complete cell culture medium.
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium to reduce background fluorescence.
-
(Optional) Hoechst 33342 or another nuclear counterstain.
-
(Optional) A well-characterized membrane stain (e.g., CellMask™ Deep Red) for co-localization control.
B. Instrumentation
-
Fluorescence microscope (confocal recommended for optical sectioning, but widefield can be used).
-
Environmental chamber to maintain 37°C and 5% CO₂ during imaging.
-
Appropriate filter sets. Based on data from related compounds, a DAPI or "blue" filter set (Excitation: ~380-400 nm, Emission: >450 nm) is a logical starting point. This must be optimized.
C. Procedure
-
Cell Preparation: Seed cells on imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow them to adhere and grow for at least 24 hours.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed imaging buffer or complete medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Wash and Counterstain:
-
Gently aspirate the loading solution.
-
Wash the cells two times with pre-warmed imaging buffer to remove excess, unbound probe, which is crucial for achieving a high signal-to-background ratio.
-
If using a counterstain, add it during the final wash step according to the manufacturer's protocol.
-
After the final wash, add fresh, pre-warmed imaging buffer to the dish.
-
-
Imaging:
-
Transfer the dish to the microscope stage equipped with an environmental chamber.
-
Locate the cells using brightfield or DIC.
-
Using the appropriate filter set, acquire fluorescence images. Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
-
Control Validation: Acquire images of unstained cells using the same settings to assess autofluorescence. If using a co-stain, acquire images in both channels to confirm spatial localization.
-
D. Expected Results & Interpretation If this compound behaves as predicted, you should observe bright fluorescence localized to membrane structures (plasma membrane, endoplasmic reticulum, mitochondria) where the probe encounters a hydrophobic environment. The aqueous cytoplasm and nucleus should exhibit significantly lower fluorescence. Comparing the probe's localization with a known membrane marker will validate its use for visualizing these structures.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No / Very Weak Signal | 1. Incorrect filter set. 2. Probe concentration too low. 3. Photobleaching. 4. Probe degradation. | 1. Test a range of filters (e.g., DAPI, GFP). Determine the optimal excitation/emission wavelengths using a fluorometer first. 2. Increase probe concentration in increments (e.g., 5, 10, 20 µM). 3. Reduce excitation light intensity and/or exposure time. Use a more sensitive detector. 4. Use a fresh dilution of the probe from a trusted stock. |
| High Background Signal | 1. Incomplete washing. 2. Probe concentration too high. 3. Autofluorescence from media (phenol red). | 1. Increase the number and volume of washes. 2. Reduce the probe loading concentration. 3. Image cells in phenol red-free medium or a buffered salt solution like HBSS. |
| Cell Death / Toxicity | 1. Probe concentration too high. 2. Excessive light exposure (phototoxicity). 3. High DMSO concentration. | 1. Determine the lowest effective probe concentration. 2. Use neutral density filters to reduce light intensity. Minimize the number of exposures in time-lapse experiments. 3. Ensure the final DMSO concentration in the medium is well below 0.5%. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for a small, environment-sensitive fluorescent probe. Based on the well-established photophysics of the aminophthalimide class, it is expected to exhibit strong solvatochromism, making it a valuable tool for reporting on local polarity in both material and biological systems. The protocols provided herein offer a clear roadmap for researchers to characterize its properties and deploy it in applications such as live-cell membrane imaging.
Future work should focus on the precise quantification of its photophysical parameters, including excitation/emission spectra and quantum yields in a comprehensive panel of solvents. Furthermore, derivatization of the 5-amino group could open avenues for creating targeted probes for specific organelles or biomolecules, expanding its utility in advanced drug discovery and diagnostics.
References
- Milischuk, A. A., & Matyushov, D. V. (2006). Quadrupolar solvatochromism: 4-amino-phthalimide in toluene. The Journal of Chemical Physics, 124(20), 204501. [Link]
- Wagenknecht, H.-A., et al. (2020). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem, 21(5), 618-623. [Link]
- National Center for Biotechnology Information. "this compound.
- Wikipedia contributors. "Solvatochromism." Wikipedia, The Free Encyclopedia. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Wagenknecht, H.-A., et al. (2020). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. ChemBioChem, 21(5), 618-623. [Link]
- ChemBK. "this compound.
- Gotor, R., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances, 2(14), 4769-4776. [Link]
- Yathirajan, H. S., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound). Acta Crystallographica Section E: Structure Reports Online, 61(2), o343-o344. [Link]
- Lemp, E., et al. (2019). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 24(21), 3959. [Link]
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- Kelly, L. A. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab, UMBC. [Link]
- Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
- Topp, M. R., et al. (2003). Ultrashort-lived excited states of aminophthalimides in fluid solution. Photochemical & Photobiological Sciences, 2(5), 576-584. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. [Link]
- Thermo Fisher Scientific. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]
- ResearchGate. (n.d.). Absorption, excitation and fluorescence emission spectra of compound (5) in DMF. [Link]
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Application Note: FT-IR Spectroscopy Protocol for the Characterization of 5-Aminophthalide
Abstract
This application note provides a detailed protocol for the characterization of 5-Aminophthalide (C₈H₇NO₂), a critical intermediate in the synthesis of pharmaceuticals and dyes, using Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2] The described methodology, primarily focusing on the modern Attenuated Total Reflectance (ATR) sampling technique, offers a rapid, non-destructive, and reliable way to confirm the identity and purity of the compound by identifying its key functional groups. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust analytical procedure for routine characterization.
Introduction: The Need for Spectroscopic Verification
This compound is a white crystalline solid that serves as a foundational building block in various synthetic pathways.[1] Its molecular structure incorporates a primary aromatic amine, a gamma-lactone (a cyclic ester), and a substituted aromatic ring. The precise arrangement of these functional groups is paramount to its reactivity and the properties of the final products.
FT-IR spectroscopy is an indispensable analytical tool for molecular characterization. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.[3] The resulting spectrum is a unique "molecular fingerprint," providing definitive confirmation of the presence and environment of various functional groups.[3] This protocol emphasizes the use of ATR-FTIR due to its minimal sample preparation requirements and high reproducibility, making it ideal for both qualitative and quantitative analysis in a high-throughput setting.[4][5][6]
Experimental Workflow: From Sample to Spectrum
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental procedure. The following sections detail the instrumentation, materials, and step-by-step protocol for analyzing this compound using ATR-FTIR.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).
-
Sampling Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond or zinc selenide (ZnSe) crystal. Diamond is recommended for its superior durability.
-
Sample: this compound powder, of analytical grade or as synthesized.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step ATR-FTIR Protocol
The causality behind this protocol is to ensure that the final spectrum is solely representative of the this compound sample, free from atmospheric or contaminant interferences.
-
Instrument Preparation & Verification: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. This ensures thermal equilibrium and measurement consistency.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to remove any residual solvent. This step is critical to prevent cross-contamination from previous analyses.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the infrared signature of the ambient environment (e.g., water vapor, carbon dioxide) and the ATR crystal itself. The instrument software will automatically subtract this background from the subsequent sample spectrum. A typical background scan consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of this compound powder (typically 1-5 mg is sufficient) directly onto the center of the ATR crystal.[7] Ensure the sample completely covers the crystal's active area.
-
Apply Pressure: Engage the instrument's pressure arm to apply firm, consistent pressure on the solid sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for generating a strong, high-quality spectrum.[8] Insufficient contact is a common cause of poor spectral quality.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). The number of scans can be increased to improve the signal-to-noise ratio for samples with weak absorption.
-
Data Processing & Baseline Correction: After acquisition, the resulting spectrum should be presented in absorbance or transmittance mode. Apply an automated baseline correction if necessary to ensure the spectral baseline is flat.
-
Post-Analysis Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2 to prepare the instrument for the next user.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.
Caption: Workflow for this compound analysis via ATR-FTIR.
Data Analysis and Spectral Interpretation
A systematic approach to spectral interpretation is crucial for accurate compound identification.[9] The analysis begins by identifying characteristic absorptions in the functional group region (4000–1400 cm⁻¹) and proceeds to the fingerprint region (1400–400 cm⁻¹) for final confirmation.[3]
Expected Vibrational Modes for this compound
The structure of this compound predicts several key absorption bands. The following table summarizes these expected peaks, their vibrational origins, and typical wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3450–3250 (two distinct bands)[10][11] | Medium to Strong, Sharp |
| Aromatic C-H Stretch | Aromatic Ring | 3100–3000[9] | Medium to Weak |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 3000–2850[9] | Medium to Weak |
| C=O Stretch | γ-Lactone (cyclic ester) | 1780–1760 | Very Strong, Sharp |
| N-H Bend (Scissoring) | Primary Amine | 1650–1580[10] | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1620–1580 and 1520-1450 | Medium, Sharp |
| C-N Stretch | Aromatic Amine | 1335–1250[10] | Strong |
| Asymmetric C-O-C Stretch | Lactone (Ether linkage) | 1250–1150 | Strong |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 900–675 | Strong |
Note: The C=O stretching frequency of the γ-lactone is elevated due to ring strain compared to an open-chain ester (typically 1750-1735 cm⁻¹).[3]
Data Interpretation Workflow
The process of interpreting the acquired spectrum should follow a logical path to ensure all features are considered.
Caption: Logical flow for interpreting the FT-IR spectrum of this compound.
Trustworthiness and Validation
To ensure the trustworthiness of the results, the analytical protocol must be self-validating.
-
System Suitability: Before analysis, the performance of the FT-IR instrument should be verified using a polystyrene standard.
-
Reference Comparison: The most reliable method for confirming identity is to compare the acquired spectrum against a reference spectrum of this compound from a trusted spectral database, such as the NIST Chemistry WebBook or other commercial libraries.[12]
-
Interference Check: Examine the spectrum for characteristic signs of contamination. The broad absorption band for O-H stretches around 3300 cm⁻¹ could indicate a wet sample, while sharp CO₂ peaks around 2350 cm⁻¹ suggest imperfect background subtraction.
Conclusion
The ATR-FT-IR spectroscopy protocol detailed in this application note provides a rapid, robust, and reliable method for the structural characterization of this compound. By following the outlined steps for sample handling, data acquisition, and spectral interpretation, researchers and analysts can confidently verify the identity and assess the quality of this important chemical intermediate, ensuring the integrity of downstream applications in pharmaceutical and materials science.
References
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- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
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- Chemistry LibreTexts. (2022). IR Spectroscopy.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
- NIST. (n.d.). Luminol. In NIST Chemistry WebBook.
- Pratama, M. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Rytwo, G., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy.
- Toirova, G., & Turayev, H. (2024). INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE. Journal of universal science research.
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- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- NIST. (n.d.). 5-Amino-1-naphthol. In NIST Chemistry WebBook.
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- SpectraBase. (n.d.). 5-Aminoisophthalic acid - Optional[FTIR] - Spectrum.
- PubChem. (n.d.). This compound.
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- ResearchGate. (n.d.). FT-IR spectra of compounds 5 and 8.
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- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
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Introduction: The Analytical Imperative for 5-Aminophthalide
An Application Note on the Mass Spectrometry Analysis of 5-Aminophthalide for Researchers and Drug Development Professionals
This compound is a crucial chemical intermediate, recognized for its role in the synthesis of various pharmaceutical compounds and functional materials.[1][2] As a building block in drug development, its purity, stability, and metabolic fate are of paramount importance. Rigorous analytical characterization is therefore not merely a quality control measure but a foundational component of successful drug discovery and manufacturing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it the definitive technique for the identification, quantification, and structural elucidation of this compound and its related impurities or metabolites.
This guide provides a comprehensive overview and a detailed protocol for the analysis of this compound using LC-MS/MS. It is designed for scientists in pharmaceutical research, process chemistry, and metabolic studies, offering field-proven insights into method development, from first principles to practical application. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific needs.
Physicochemical Properties and Their Mass Spectrometric Implications
Understanding the fundamental properties of this compound is the first step in developing a robust analytical method. These characteristics directly influence decisions regarding sample preparation, chromatography, and ionization.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₈H₇NO₂ | [3] | Provides the basis for calculating exact mass and isotopic distribution. |
| Average Molar Mass | 149.15 g/mol | [4] | Useful for preparing standard solutions of known concentration. |
| Monoisotopic Mass | 149.0477 Da | [3] | The precise mass used for high-resolution mass spectrometry (HRMS) identification. The protonated molecule [M+H]⁺ will be detected at m/z 150.0555. |
| Appearance | White to yellow crystalline solid | [1] | Dictates that the compound must be dissolved in a suitable solvent for analysis. |
| pKa (Predicted) | 2.10 ± 0.20 | [1] | The presence of the basic amine group makes it an ideal candidate for positive mode electrospray ionization (ESI+), as it will be readily protonated in an acidic mobile phase. |
| Solubility | Soluble in organic solvents (alcohols, ethers); limited water solubility. | [1] | Guides the choice of solvents for sample preparation and the mobile phase in liquid chromatography. |
Core Principles of this compound Mass Spectrometry
Ionization: The Gateway to the Mass Analyzer
For a molecule like this compound, containing a readily protonated amine group, Electrospray Ionization in Positive Mode (ESI+) is the unequivocal choice. The process involves dissolving the sample in an acidic mobile phase (e.g., containing 0.1% formic acid), which protonates the analyte in solution before it is sprayed into the mass spectrometer. This "soft" ionization technique is ideal as it minimizes in-source fragmentation, preserving the molecular ion and providing a clear precursor for tandem mass spectrometry (MS/MS) experiments.
Tandem Mass Spectrometry (MS/MS): From Identification to Quantification
While a full scan MS can confirm the presence of the protonated molecule at m/z 150.0555, tandem mass spectrometry is essential for definitive structural confirmation and highly selective quantification. In MS/MS, the precursor ion (m/z 150.1) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product (fragment) ions are detected. This process forms the basis of Multiple Reaction Monitoring (MRM), the gold standard for quantification in complex matrices due to its exceptional signal-to-noise ratio.
Proposed Fragmentation Pathway of this compound
A deep understanding of molecular fragmentation is key to selecting robust and specific MRM transitions. Based on the principles of mass spectrometry, the protonated this compound molecule is expected to fragment along predictable pathways.[5][6] The primary fragmentation is anticipated to involve the lactone ring, which is energetically unstable upon protonation and collision.
A likely pathway involves the neutral loss of carbon monoxide (CO), a common fragmentation for lactones and cyclic esters, resulting in a stable product ion.
Caption: Proposed MS/MS fragmentation of this compound.
Application Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a robust method for the quantification of this compound using a standard Triple Quadrupole (QQQ) mass spectrometer coupled with a UHPLC system.
Experimental Workflow
The overall analytical process follows a streamlined workflow from sample preparation to final data analysis.
Caption: LC-MS/MS workflow for this compound analysis.
Materials and Instrumentation
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Reagent: LC-MS grade Formic Acid (FA).
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 6400 Series, Waters Xevo TQ, or SCIEX Triple Quad).[7][8]
Step-by-Step Methodology
Step 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. This solution should be stored at 2-8°C.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 ACN:Water.
-
Calibration Standards (e.g., 1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 ACN:Water. This range should be adjusted based on the expected sample concentrations.
Step 2: Sample Preparation
-
The goal of sample preparation is to extract the analyte from the matrix and present it in a solvent compatible with the LC method.
-
For Process Chemistry Samples: Dilute the reaction mixture in 50:50 ACN:Water to a concentration within the calibration range. Centrifuge or filter (0.22 µm) to remove any particulate matter.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation. Add 3 parts cold acetonitrile to 1 part plasma, vortex thoroughly, and centrifuge at high speed (>10,000 g) for 10 minutes. Collect the supernatant for injection.[9]
Step 3: LC-MS/MS System Configuration
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrument in use.
Table 1: UHPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, <2 µm | Provides excellent retention and peak shape for small polar molecules.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures analyte protonation and good peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 2-5 µL | Small volume minimizes peak distortion. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A rapid gradient for high-throughput analysis. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimized for stable spray and maximum ion signal. |
| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation and prevents solvent clusters. |
| Nebulizer Gas | 35 - 50 psi | Controls the formation of the ESI aerosol. |
| MRM Transitions | See Table 3 | For selective and sensitive detection. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Quantifier | 150.1 | 122.1 | 100 | 15 (Optimize) | Primary transition for quantification, based on the stable [M+H-CO]⁺ fragment. |
| Qualifier | 150.1 | 120.1 | 100 | 20 (Optimize) | Secondary transition to confirm identity by maintaining a consistent ion ratio with the quantifier. |
System Suitability and Validation
To ensure the trustworthiness of the results, the following checks are mandatory:
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <15%.
-
Calibration Curve: Analyze the calibration standards and plot the peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.99.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal value.
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of this compound by LC-MS/MS. By understanding the physicochemical properties of the molecule and its predictable fragmentation behavior, a highly selective, sensitive, and reliable quantitative method can be developed and validated. The detailed protocol serves as a strong starting point for researchers in pharmaceutical and chemical analysis, enabling them to generate high-quality data for process optimization, quality control, and advanced research applications.
References
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Diva-portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
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- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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Application Note & Protocols: Synthesis of 5-Aminophthalide Derivatives for Biological Evaluation
Abstract: The phthalide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Specifically, 5-aminophthalide serves as a crucial intermediate, providing a versatile chemical handle for the synthesis of diverse derivative libraries.[2][3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent derivatization. Furthermore, it outlines standard biological assays for evaluating the therapeutic potential of these novel compounds, intended for researchers in drug discovery and medicinal chemistry.
Introduction: The this compound Scaffold
This compound (5-amino-3H-isobenzofuran-1-one) is a bicyclic heterocyclic compound featuring a lactone fused to a benzene ring, with a primary amine at the 5-position.[6] This amino group is the key to its utility as a synthetic intermediate; it serves as a nucleophilic site for a wide array of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR).
The broader class of phthalimides and phthalides has a rich history in medicinal chemistry. Thalidomide, a phthalimide derivative, is infamous for its teratogenic effects but has seen a renaissance as a potent immunomodulatory and anticancer agent.[7][8] This has spurred significant interest in related scaffolds, including phthalides, which have been isolated from various natural sources and exhibit diverse bioactivities.[1] The synthesis of novel this compound derivatives is a rational approach to developing new therapeutic agents that can be screened against various biological targets.
This document details two key stages of this process:
-
Part A: Chemical Synthesis: Protocols for preparing the core this compound intermediate and generating a library of amide derivatives.
-
Part B: Biological Evaluation: Protocols for primary screening of derivatives for cytotoxic activity, a common first step in anticancer drug discovery.
Part A: Chemical Synthesis Workflow
The overall synthetic strategy involves the preparation of the this compound core from a commercially available starting material, followed by its diversification.
Figure 1: General workflow for synthesis and diversification of this compound.
Protocol: Synthesis of this compound Core
Several methods exist for the synthesis of this compound, often starting from 4-nitrophthalimide.[9] The following protocol is based on a robust reduction using zinc powder in an alkaline medium, which is an effective and scalable method.[10]
Rationale: This reaction proceeds via the reduction of the imide group of 4-aminophthalimide to the corresponding lactone (phthalide) structure. Zinc is a common and effective reducing agent in alkaline conditions. The initial reaction with NaOH and zinc reduces the phthalimide. Subsequent acidification and heating hydrolyze the intermediate to form the final phthalide product. Neutralization then precipitates the this compound.
Materials:
-
4-Aminophthalimide
-
Zinc powder (fine)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of deionized water. Stir vigorously.
-
Addition of Starting Material: Over 30 minutes, add 4-aminophthalimide (20 g) portion-wise to the stirring mixture. The reaction is exothermic; maintain control by adjusting the addition rate.
-
Initial Reaction: Stir the mixture for an additional 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to 60°C. Ammonia gas will be evolved. Continue heating for 60 minutes after the evolution of ammonia has ceased.
-
Cooling and Filtration: Cool the mixture to approximately 30°C. Filter the mixture through a Büchner funnel to remove the zinc residues.
-
Acidification and Hydrolysis: Transfer the filtrate to a clean flask and carefully acidify with 30 mL of concentrated HCl. Heat the solution to 90°C for 45 minutes.
-
Neutralization and Precipitation: Cool the solution and neutralize it by slowly adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold deionized water, and air-dry.
-
Characterization: The expected product is a solid with a melting point around 177-189°C.[10] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Derivatization via N-Acylation
The 5-amino group is a convenient handle for creating a library of amide derivatives. This protocol describes a general method for N-acylation using acyl chlorides.
Rationale: The amino group on the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving it to completion.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 eq).
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated this compound derivative.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
| Derivative Type | Reagent Example | Typical Yield | Key Characterization Signal |
| Acetamide | Acetyl Chloride | >85% | ¹H NMR: Singlet ~2.2 ppm (CH₃) |
| Benzamide | Benzoyl Chloride | >80% | ¹H NMR: Multiplets ~7.4-7.9 ppm (Aryl-H) |
| Sulfonamide | Benzenesulfonyl Chloride | >75% | Appearance of SO₂ peaks in IR spectrum |
Table 1: Examples of this compound Derivatization.
Part B: Biological Evaluation Workflow
After synthesis and purification, the new derivatives must be evaluated for biological activity. A common starting point for cancer drug discovery is a cytotoxicity screen against various cancer cell lines.
Figure 2: Workflow for cytotoxicity screening using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This assay provides a quantitative measure of cell viability. A decrease in the metabolic activity and therefore a reduction in the purple color produced is indicative of cell death or a loss of proliferation caused by the test compound. The half-maximal inhibitory concentration (IC₅₀) can be determined from this data.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HT-29 for colon cancer, PC-3 for prostate cancer)[11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest cultured cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test derivatives in DMSO (e.g., 10 mM). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from this curve using appropriate software (e.g., GraphPad Prism).
| Compound | Target Cell Line | IC₅₀ (µM) [Reference] |
| Aminophthalazinone 5d | PC-3 (Prostate Cancer) | 20.12[11] |
| Aminophthalazinone 5f | HT-29 (Colon Cancer) | 27.41[11] |
| Aminophthalazinone 5g | PC-3 (Prostate Cancer) | 22.4[11] |
| Test Derivative 1 | [Cell Line] | [Experimental Value] |
| Test Derivative 2 | [Cell Line] | [Experimental Value] |
Table 2: Example of IC₅₀ Data Presentation for Novel Derivatives. (Note: Literature values are for related aminophthalazinone structures).
Conclusion
The this compound scaffold provides a robust and versatile starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this guide are well-established and can be adapted to generate large libraries of derivatives for high-throughput screening. By combining systematic chemical synthesis with foundational biological assays like the MTT cytotoxicity screen, researchers can efficiently identify promising lead compounds for further development in the drug discovery pipeline. Subsequent studies would involve secondary assays to elucidate the mechanism of action, such as specific enzyme inhibition or apoptosis induction assays.
References
- Silva, A. C. A., et al. (2021). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Molecules, 26(11), 3227. [Link][4][8]
- Gama, V. S., et al. (2021).
- PrepChem. (n.d.). Synthesis of Step (a), Production of this compound. PrepChem.com. [Link][10]
- de Farias, J. C., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Braz. J. of Develop., Curitiba, 5(6), 6664-6677. [Link][5]
- ResearchGate. (n.d.). Reviewed list of phthalides and derivatives used in cancer studies.
- Google Patents. (2004). CN1472202A - Preparation of 5-aminophthalimide.
- Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
- Rybkowska, A., et al. (2019). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. RSC Advances, 9(1), 23-33. [Link][11]
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound).
- Google Patents. (2002). US20020019546A1 - Method for the preparation of 5-cyanophthalide.
- Wiley Online Library. (2022). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen. [Link]
- ChemRxiv. (2022).
- Google Patents. (2007).
- MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. [Link]
- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals. [Link]
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link][12]
- ChemBK. (2024). This compound. ChemBK. [Link][3]
- PubChem. (n.d.). This compound. PubChem. [Link][6]
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research. [Link][13]
- MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
- PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry. [Link][14]
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5-Aminophthalide: A Pro-Chemiluminescent Label for High-Sensitivity Enzyme Immunoassays and Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Chemiluminescence
In the realm of high-sensitivity bioassays, chemiluminescence stands as a cornerstone technology, offering superior signal-to-noise ratios compared to traditional colorimetric or fluorescent methods. For decades, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) has been the workhorse of chemiluminescent detection, particularly in enzyme-linked immunosorbent assays (ELISAs) and Western blotting, where horseradish peroxidase (HRP) catalyzes its oxidation to produce a characteristic blue light emission[1][2][3].
However, the inherent "always-on" nature of luminol can contribute to background signal, limiting the lower limits of detection. The next frontier in chemiluminescent probe technology lies in the development of "pro-chemiluminescent" labels—molecules that are initially non-luminescent and are "switched on" by the specific activity of a target enzyme[4][5][6]. This strategy offers a significant advancement by directly linking the generation of a light signal to the presence of the analyte of interest, thereby dramatically reducing background and enhancing assay sensitivity[7][8].
This application note details the use of 5-aminophthalide, a structural analog of luminol, as a versatile core for creating pro-chemiluminescent labels. We will explore the underlying enzymatic activation mechanisms, provide detailed protocols for the synthesis and application of these probes in a model enzyme-linked assay, and discuss the advantages of this approach for researchers in diagnostics and drug development.
The Pro-Chemiluminescent Concept: From "Dark" to "Light"
The core principle of a pro-chemiluminescent probe is the "caged" luminophore design[9]. The light-emitting molecule, in this case, a derivative of this compound, is rendered inactive by chemical modification. This modification, or "caging group," is a substrate for a specific enzyme. When the target enzyme is present, it cleaves the caging group, liberating the active chemiluminescent molecule, which can then be oxidized to produce light.
This enzyme-triggered activation provides a powerful amplification step and ensures that the signal is only generated in the presence of the target enzyme, leading to a significantly improved signal-to-background ratio[7][10].
Figure 1: General workflow of an enzyme-activated this compound pro-chemiluminescent probe. The target enzyme specifically removes a protecting group, "uncaging" the active label, which then produces light upon oxidation.
Why this compound? A Superior Core for Pro-Label Design
While luminol is a well-established chemiluminescent agent, this compound (5-amino-3H-isobenzofuran-1-one) presents a compelling alternative as the core structure for pro-chemiluminescent probes[11][12]. Its primary amino group serves as a convenient handle for chemical modification, allowing for the attachment of enzyme-labile protecting groups.
The key advantage of using this compound lies in the potential for creating highly specific enzyme-activatable probes. For instance, by acylating the amino group with a phenylacetyl moiety, this compound can be converted into a specific substrate for Penicillin G Acylase (PGA)[13][14][15]. PGA is an enzyme not typically found in mammalian systems, making it an excellent reporter enzyme for immunoassays with extremely low background.
Table 1: Comparison of Chemiluminescent Labeling Strategies
| Feature | Conventional Luminol Label | This compound Pro-Label |
| Activation Mechanism | Direct oxidation by HRP/H₂O₂ | Two-step: 1. Specific enzyme cleavage, 2. HRP/H₂O₂ oxidation |
| Signal Generation | "Always-on" potential | Enzyme-triggered "turn-on" |
| Background Signal | Moderate to high | Very low |
| Specificity | Dependent on antibody-HRP conjugate | Dual specificity: Antibody-enzyme conjugate and enzyme-substrate reaction |
| Ideal Application | Standard ELISAs, Western Blotting | High-sensitivity ELISAs, reporter gene assays, bacterial detection |
Application Protocol I: Synthesis of a Penicillin G Acylase-Activatable this compound Probe
This protocol describes the synthesis of N-phenylacetyl-5-aminophthalide, a pro-chemiluminescent probe specifically activated by Penicillin G Acylase (PGA).
Materials:
-
This compound (CAS 65399-05-5)
-
Phenylacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of phenylacetyl chloride dropwise while stirring. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylacetyl-5-aminophthalide probe.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol II: High-Sensitivity ELISA Using a PGA-Activatable this compound Probe
This protocol outlines a sandwich ELISA for the detection of a target antigen using a Penicillin G Acylase (PGA) conjugate and the synthesized N-phenylacetyl-5-aminophthalide probe.
Figure 2: Step-by-step workflow for a high-sensitivity ELISA using a PGA-activated this compound pro-chemiluminescent label.
Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
Capture antibody (specific to the target antigen)
-
Target antigen standard and samples
-
Biotinylated detection antibody (specific to a different epitope on the target antigen)
-
Streptavidin-Penicillin G Acylase (Strep-PGA) conjugate
-
N-phenylacetyl-5-aminophthalide probe solution (e.g., 1 mM in DMSO)
-
Chemiluminescent Detection Reagent: Luminol/enhancer solution with hydrogen peroxide (commercially available or prepared in-house)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST: 0.05% Tween-20 in PBS)
-
Assay Diluent (e.g., 0.1% BSA in PBST)
-
Chemiluminometer for plate reading
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer to the optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Antigen Incubation: Add 100 µL of the antigen standards and samples (diluted in Assay Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of the Strep-PGA conjugate (diluted in Assay Diluent) to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Perform a more stringent wash, washing five times with 200 µL of Wash Buffer per well.
-
Pro-Label Activation: Prepare a working solution of the N-phenylacetyl-5-aminophthalide probe in an appropriate buffer (e.g., PBS, pH 7.4). Add 100 µL to each well. Incubate for 30 minutes at 37°C to allow PGA to cleave the phenylacetyl group and release the active this compound.
-
Signal Generation and Detection: Add 100 µL of the Chemiluminescent Detection Reagent to each well. Immediately place the plate in a chemiluminometer and measure the relative light units (RLU). The light emission is transient, so it is crucial to read the plate within 5-10 minutes of adding the detection reagent[3].
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The dual-specificity ensures that a signal is only generated if:
-
The target antigen is present, forming the antibody "sandwich."
-
The Strep-PGA conjugate is bound to the detection antibody.
-
The PGA enzyme is active and specifically cleaves the pro-label.
A negative control well (containing no antigen) should yield a signal close to the instrument's background noise, confirming the low background of the pro-chemiluminescent approach.
Conclusion and Future Perspectives
This compound serves as an exceptional platform for the design of pro-chemiluminescent labels. The ability to "cage" its chemiluminescent potential with enzyme-specific substrates, such as a phenylacetyl group for Penicillin G Acylase, transforms it into a powerful tool for developing highly sensitive and specific bioassays. This "turn-on" detection strategy minimizes background signal and provides a robust method for quantifying low-abundance analytes.
Future developments may include the synthesis of this compound probes with caging groups for other orthogonal enzymes, such as β-lactamase for antibiotic resistance detection[16][17][18], or phosphatases and glycosidases for other clinical and research applications. The principles and protocols outlined in this note provide a solid foundation for researchers to harness the power of pro-chemiluminescence in their own assay development.
References
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- A cephalosporin–chemiluminescent conjugate increases beta-lactamase detection sensitivity by four orders of magnitude.
- Bioluminogenic Probe for Rapid, Ultrasensitive Detection of β-Lactam-Resistant Bacteria. PubMed Central. [Link]
- Chemiluminescence Detection of Hydrogen Sulfide Release by β-Lactamase-Catalyzed β-Lactam Biodegradation: Unprecedented Pathway for Monitoring β-Lactam Antibiotic Bacterial Resistance.
- Chemiluminescence Detection of Hydrogen Sulfide Release by β-Lactamase-Catalyzed β-Lactam Biodegradation: Unprecedented Pathway for Monitoring β-Lactam Antibiotic Bacterial Resistance. PubMed Central. [Link]
- Activated molecular probes for enzyme recognition and detection. PubMed Central. [Link]
- Enzyme responsive luminescent ruthenium(ii) cephalosporin probe for intracellular imaging and photoinactivation of antibiotics resistant bacteria.
- Phenoxy-1,2-dioxetane-based activatable chemiluminescent probes: tuning of photophysical properties for tracing enzymatic activities in living cells. Analyst (RSC Publishing). [Link]
- Penicillin G acylase-responsive near-infrared fluorescent probe: Unravelling biofilm regulation and combating bacterial infections. ScienceDirect. [Link]
- Luminol. Chemistry LibreTexts. [Link]
- Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applic
- Phenoxy-1,2-dioxetane-based activatable chemiluminescent probes: tuning of photophysical properties for tracing enzymatic activities in living cells. Analyst (RSC Publishing) DOI:10.1039/D4AN01082E. [Link]
- Visualization of penicillin G acylase in bacteria and high-throughput screening of natural inhibitors using a ratiometric fluorescent probe. PubMed. [Link]
- Phenoxy-1,2-dioxetane-Based Activatable Chemiluminescent Probes: Tuning of Photophysical Properties for Tracing Enzymatic Activities in Living Cells.
- Fluorogenic assay for penicillin G acylase activity. PubMed. [Link]
- Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. NIH. [Link]
- Enzymatic activation and trapping of luminol-substituted peptides and proteins. A possible means of amplifying the cytotoxicity of anti-tumor antibodies. PubMed Central. [Link]
- Sensitive chemiluminescence determination of thirteen cephalosporin antibiotics with luminol-copper(II) reaction. PubMed. [Link]
- Flow Injection Chemiluminescence Determination of Cephalosporin Antibiotics by Their Enhancing Effects on Luminol–Potassium Periodate System.
- Current state and perspectives of penicillin G acylase-based bioc
- Fluorogenic Assay for Penicillin G Acylase Activity.
- Sensitive Chemiluminescence Determination of Thirteen Cephalosporin Antibiotics with Luminol–Copper(II) Reaction.
- Immobilized penicillin G acylase as reactor and chiral selector in liquid chrom
- Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PubMed Central. [Link]
- Enzymatic Activity Profiling Using an Ultrasensitive Array of Chemiluminescent Probes for Bacterial Classification and Characteriz
- Penicillin acylase-catalyzed protection and deprotection of amino groups as a promising approach in enzym
- Enzymatic Activity Profiling Using an Ultrasensitive Array of Chemiluminescent Probes for Bacterial Classification and Characterization.
- Total synthesis of Cephalosporin C (R B Woodward). YouTube. [Link]
- Enzymatic Activity Profiling Using an Ultrasensitive Array of Chemiluminescent Probes for Bacterial Classification and Characterization. Journal of the American Chemical Society. [Link]
- In vivo imaging of penicillin G acylase in mice via a near-infrared fluorescent probe.
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PubMed Central. [Link]
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. [Link]
- [Discovery and protein engineering of penicillin G acylase for biosynthesis of cefradine]. PubMed. [Link]
- Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity.
- Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PubMed Central. [Link]
- Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. PubMed Central. [Link]
- The Molecular Basis of Organic Chemiluminescence. PubMed Central. [Link]
- Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). Wiley Online Library. [Link]
- A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. MDPI. [Link]
- Mechanisms and Applications of Chemiluminescence.
- A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy.
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Application Notes and Protocols: Synthesis of 5-Aminophthalide via Reduction of 5-Nitrophthalide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the synthesis of 5-aminophthalide. The primary focus is on the reduction of the aromatic nitro group of 5-nitrophthalide, a critical transformation for accessing this valuable intermediate. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for various reduction methods are presented, along with a comparative analysis to aid in method selection. Safety considerations and purification techniques are also thoroughly addressed.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and dye industries.[1] Its bifunctional nature, possessing both a reactive aromatic amine and a lactone moiety, makes it a versatile intermediate for constructing complex molecular architectures. For instance, it serves as a key precursor for the synthesis of certain anticancer and antiviral agents.[1] The efficient and selective synthesis of this compound is, therefore, of significant interest to the drug development community.
The most common and practical route to this compound involves the reduction of its nitro precursor, 5-nitrophthalide. The choice of reduction method is critical, as it can influence the reaction's efficiency, selectivity, and overall yield. This guide will explore several robust and widely employed reduction strategies, providing detailed protocols and the scientific rationale behind each step.
General Reaction Scheme
The fundamental transformation discussed in this guide is the reduction of an aromatic nitro group to a primary amine. This process involves the transfer of six electrons and six protons to the nitro group.
Caption: General chemical transformation from 5-nitrophthalide to this compound.
Core Experimental Setup and Considerations
A successful synthesis relies on a well-designed experimental setup. The following considerations are crucial for safety, efficiency, and reproducibility.
3.1. Glassware and Equipment:
-
Reaction Vessel: A three-necked round-bottom flask is recommended to accommodate a reflux condenser, a thermometer, and an addition funnel or gas inlet. The size of the flask should be chosen such that the reaction mixture occupies no more than two-thirds of its volume.
-
Stirring: Efficient stirring is essential for heterogeneous reactions (e.g., using metals or supported catalysts). A magnetic stirrer with a Teflon-coated stir bar is suitable for most small-scale reactions. For larger volumes or viscous mixtures, an overhead mechanical stirrer is preferable.
-
Temperature Control: A heating mantle or an oil bath connected to a temperature controller should be used to maintain a stable reaction temperature. For reactions requiring cooling, an ice bath or a cryocooler can be employed.
-
Inert Atmosphere: Some reduction reactions, particularly those involving sensitive catalysts like Palladium on carbon (Pd/C), are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. This can be achieved using a Schlenk line or by simply flushing the reaction vessel with the inert gas.
3.2. Reagent Purity and Handling:
-
5-Nitrophthalide: The purity of the starting material directly impacts the purity of the final product and the reaction yield. It is advisable to use 5-nitrophthalide of high purity (≥98%).
-
Reducing Agents and Solvents: The choice of reducing agent and solvent is interdependent and crucial for the reaction's success. Solvents should be of appropriate grade and dried if necessary, as water can interfere with certain reducing agents.
Comparative Overview of Reduction Protocols
Several methods are available for the reduction of aromatic nitro compounds.[2][3] The choice of method often depends on factors such as substrate compatibility with other functional groups, cost, scalability, and safety considerations. Below is a summary of commonly employed methods for the synthesis of this compound.
| Method | Reducing Agent | Solvent | Typical Temp. | Typical Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Ni catalyst | Ethanol, Ethyl Acetate | 25-150 °C | 0.5-2 hours | High yield, clean reaction, easy product isolation.[4] | Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Reflux | 2-6 hours | Inexpensive, effective for many substrates.[2] | Stoichiometric amounts of metal salts are produced as waste, workup can be tedious. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol, Ethanol | Reflux | 1-4 hours | Avoids the use of high-pressure hydrogen gas, often milder conditions.[5][6][7] | Can be slower than catalytic hydrogenation, may require specific catalysts. |
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.[8][9][10][11][12][13][14] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often provides a clean product with high yield.[4]
Materials:
-
5-Nitrophthalide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (absolute)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
In a pressure vessel, dissolve 5-nitrophthalide (1 equivalent) in absolute ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This is a classic and reliable method for the reduction of aromatic nitro compounds.[2]
Materials:
-
5-Nitrophthalide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitrophthalide (1 equivalent) and ethanol.
-
In a separate beaker, dissolve SnCl₂·2H₂O (typically 3-5 equivalents) in a minimal amount of concentrated HCl.
-
Slowly add the acidic tin(II) chloride solution to the stirred suspension of 5-nitrophthalide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid residue with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purification and Characterization
Purification: Recrystallization is the most common method for purifying the crude this compound. A suitable solvent system should be determined experimentally, but ethanol-water or ethyl acetate-hexane mixtures are often effective. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 178 °C).[1]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic functional groups (e.g., N-H stretching of the amine, C=O stretching of the lactone).
-
Mass Spectrometry: To confirm the molecular weight.
-
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a complex process that proceeds through several intermediates. In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst where molecular hydrogen is activated.[15] The nitro compound is adsorbed onto the catalyst surface and is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine product.[15]
Caption: A simplified stepwise pathway for the reduction of an aromatic nitro compound.
In the case of metal/acid reductions, such as with SnCl₂/HCl, the metal acts as the electron donor. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with protons being supplied by the acidic medium.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or catalyst. Deactivated catalyst. Low reaction temperature or time. | Increase the amount of reducing agent/catalyst. Use fresh catalyst. Increase reaction temperature or prolong the reaction time. |
| Low Yield | Product loss during workup. Side reactions. | Optimize the extraction and purification steps. Ensure inert atmosphere for sensitive reactions. |
| Impure Product | Incomplete reaction. Inefficient purification. | Monitor the reaction to completion using TLC. Optimize the recrystallization solvent system. |
Conclusion
The synthesis of this compound via the reduction of 5-nitrophthalide is a fundamental and important transformation in organic synthesis. This guide has provided a detailed overview of the experimental setup, a comparison of common reduction protocols, and step-by-step procedures for two reliable methods. By understanding the underlying principles and paying close attention to the experimental details and safety precautions, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
- A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing.
- Tin(II) chloride dihydrate - Safety Data Sheet. Penta chemicals.
- TIN(II) CHLORIDE, dihydrate - Safety Data Sheet. Gelest, Inc..
- Tin(II) chloride dihydrate - Material Safety Data Sheet. Santa Cruz Biotechnology.
- What You Need to Know About Tin (II) Chloride. Noah Chemicals.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health.
- Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. ResearchGate.
- Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. Scholars' Mine.
- Safety Data Sheet: Tin(II)chloride dihydrate. Carl ROTH.
- Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.
- Process of hydrogenating 5-nitrophthalide. Google Patents.
- This compound. ChemBK.
- 5-Nitrophthalhydrazide SDS, 3682-15-3 Safety Data Sheets. ECHEMI.
- Amines. NCERT.
- Preparation of 5-aminophthalimide. Google Patents.
- This compound Use and Manufacturing. Echemi.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- SAFETY DATA SHEET - 4-Nitrophthalic acid. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Synthesis of Step (a), Production of this compound. PrepChem.com.
- 5-Amino-3H-isobenzofuran-1-one (this compound). ResearchGate.
- A kind of method for preparing 5 amino isophthalic acids. Google Patents.
- 5-Nitroisophthalic acid - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - 6-Nitrophthalide. Thermo Fisher Scientific.
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Application Note: A Comprehensive Guide to the Synthesis of 5-Cyanophthalide via Diazotization of 5-Aminophthalide
Abstract: This document provides a detailed protocol and technical guide for the synthesis of 5-cyanophthalide, a key intermediate in the production of pharmaceuticals such as the antidepressant citalopram. The synthesis is achieved through the diazotization of 5-aminophthalide followed by a copper(I)-catalyzed Sandmeyer cyanation reaction. This application note emphasizes the underlying chemical principles, critical safety procedures, a step-by-step experimental protocol, and methods for product purification and characterization, designed for researchers and professionals in organic synthesis and drug development.
Theoretical Background and Mechanistic Insights
The conversion of an aromatic primary amine to a nitrile is a cornerstone transformation in organic synthesis, often accomplished via the Sandmeyer reaction.[1] This process provides a strategic route to introduce a cyano group onto an aromatic ring, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, highlighting its synthetic versatility.[2] The overall synthesis of 5-cyanophthalide from this compound is a two-stage process performed in a single pot.[3]
Stage 1: Diazotization The first stage involves the conversion of the primary amino group of this compound into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5] The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[6][7]
The mechanism begins with the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). The nucleophilic amino group of this compound attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, the intermediate eliminates a molecule of water to yield the stable, resonance-delocalized aryl diazonium ion.
Stage 2: The Sandmeyer Cyanation The second stage is the Sandmeyer reaction, where the diazonium group (-N₂⁺), an excellent leaving group, is replaced by a cyanide nucleophile.[8] This substitution is catalyzed by copper(I) salts, most commonly copper(I) cyanide (CuCN).[9] The mechanism is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[8] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. This transfer reduces the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), while oxidizing the catalyst to copper(II). The aryl radical then reacts with the cyanide species coordinated to the copper(II) complex to form the final product, 5-cyanophthalide, and regenerate the copper(I) catalyst.[1][9]
Critical Hazard Analysis and Safety Protocols
The reagents and intermediates in this synthesis present significant hazards. Strict adherence to safety protocols is mandatory.
-
Aryl Diazonium Salts : These intermediates are notoriously unstable and can be explosive in solid, dry form.[10] CRITICAL: Never attempt to isolate the diazonium salt. The reaction temperature must be rigorously maintained between 0 and 5 °C to prevent decomposition.[7] Any excess nitrous acid must be quenched before raising the temperature.[10]
-
Cyanide Compounds (Copper(I) Cyanide, Sodium Cyanide) : These substances are acutely toxic if ingested, inhaled, or absorbed through the skin.[11] CRITICAL: All operations involving cyanides must be performed in a certified, high-flow chemical fume hood.[12] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. An emergency cyanide antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available, and all personnel must be trained in its use.[13][14]
-
Sodium Nitrite : A strong oxidizing agent and toxic.[15] It can accelerate the combustion of other materials. Avoid contact with acids, as this will release toxic nitrogen oxide fumes.
-
Acids (Hydrochloric Acid) : Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Splash-proof chemical safety goggles
-
Face shield
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber)
-
Flame-retardant lab coat
-
Closed-toe shoes
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be properly cleaned and dried before use.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | C₈H₇NO₂ | 149.15 | 10.0 g | 0.067 | 1.0 |
| Conc. Hydrochloric Acid (~37%) | HCl | 36.46 | 25 mL | ~0.30 | ~4.5 |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.85 g | 0.070 | 1.05 |
| Copper(I) Cyanide | CuCN | 89.56 | 7.8 g | 0.087 | 1.3 |
| Sodium Cyanide | NaCN | 49.01 | 9.0 g | 0.184 | 2.75 |
| Sulfamic Acid | H₃NSO₃ | 97.09 | ~0.5 g | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
Step-by-Step Procedure
Part A: Preparation of the 5-Phthalide Diazonium Chloride Solution
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (10.0 g, 0.067 mol).
-
Add 75 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (25 mL). Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Ensure the slurry is stirring efficiently.
-
In a separate beaker, dissolve sodium nitrite (4.85 g, 0.070 mol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 20 minutes.
-
Check for a slight excess of nitrous acid by touching the tip of a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.[10]
-
Quench the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative (the paper remains white). This step is vital to prevent unwanted side reactions. The diazonium salt solution is now ready for immediate use.
Part B: Sandmeyer Cyanation Reaction
-
In a separate 500 mL three-necked flask equipped with a mechanical stirrer and an addition funnel, prepare the cyanide solution. WORK IN A FUME HOOD. Add copper(I) cyanide (7.8 g, 0.087 mol) and sodium cyanide (9.0 g, 0.184 mol) to 100 mL of deionized water. Stir until the solids dissolve to form a clear solution of sodium dicyanocuprate(I).
-
Cool the cyanide solution to 5-10 °C in an ice bath.
-
Carefully transfer the cold diazonium salt solution from Part A into the addition funnel.
-
Add the diazonium salt solution slowly to the vigorously stirred cyanide solution over approximately 45-60 minutes.
-
Control the addition rate to manage the vigorous evolution of nitrogen gas and maintain the reaction temperature below 15 °C. Significant foaming will occur.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 1 hour.
-
Gently heat the reaction mixture to 50-60 °C on a water bath for 1 hour to ensure the reaction proceeds to completion. A dark precipitate of the crude product should form.
Part C: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of deionized water (3 x 50 mL) to remove inorganic salts.
-
Decontamination: Before disposal, treat the cyanide-containing filtrate and any contaminated glassware with an excess of 10-15% sodium hypochlorite solution (bleach) under basic conditions (pH > 10, adjust with NaOH if necessary) to oxidize cyanide to the less toxic cyanate.
-
For purification, transfer the crude solid to a beaker and recrystallize from glacial acetic acid or toluene to yield 5-cyanophthalide as a white to off-white crystalline solid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Visualization of Workflow
Caption: Experimental workflow for the synthesis of 5-cyanophthalide.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 201-205 °C[16] |
| FT-IR (KBr, cm⁻¹) | ~2230 (sharp, strong, C≡N stretch), ~1760 (strong, C=O lactone stretch)[17][18] |
| ¹H NMR (CDCl₃, ppm) | δ ~8.05 (d, 1H), ~7.55 (m, 2H), ~5.51 (s, 2H, -CH₂-)[19] |
| ¹³C NMR (CDCl₃, ppm) | δ ~170 (C=O), ~147-125 (aromatic C), ~118 (C≡N), ~70 (-CH₂-) |
| Purity (HPLC) | >99% after recrystallization |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposed (temperature too high).2. Incomplete diazotization.3. Loss of product during workup. | 1. Ensure strict temperature control (<5 °C) during diazotization.2. Confirm excess nitrous acid with starch-iodide paper before quenching.3. Minimize the amount of solvent used for recrystallization. |
| Dark, Tarry Product | 1. Side reactions from unquenched nitrous acid.2. Temperature during Sandmeyer addition was too high.3. Localized overheating. | 1. Ensure complete quenching of excess HNO₂ with sulfamic acid.2. Maintain vigorous stirring and slow addition rate of the diazonium salt.3. Use a larger reaction flask to improve heat dissipation. |
| No Product Formation | 1. This compound starting material is of poor quality.2. Copper(I) cyanide catalyst is inactive (oxidized). | 1. Verify the purity of the starting material.2. Use fresh, high-purity copper(I) cyanide. |
| Reaction Foams Excessively | 1. Nitrogen evolution is too rapid. | 1. Slow down the rate of addition of the diazonium salt solution.2. Ensure the reaction flask has adequate headspace (at least 2x the reaction volume). |
References
- Reactive Chemical Hazards of Diazonium Salts. (2015). Process Safety Progress. URL: https://www.researchgate.net/publication/281561705_Reactive_Chemical_Hazards_of_Diazonium_Salts[7][10]
- Chemistry Diazotization Reaction. Sathee Jee. URL: https://satheeshjee.
- Oger, N., Le Grognec, E., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications - Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02733[20]
- Sandmeyer reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction[9]
- Sandmeyer Reaction Mechanism. BYJU'S. URL: https://byjus.com/chemistry/sandmeyer-reaction/[1]
- US20020019546A1 - Method for the preparation of 5-cyanophthalide. Google Patents. URL: https://patents.google.
- EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. Google Patents. URL: https://patents.google.
- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. URL: https://www.jove.com/v/10931/diazonium-group-substitution-with-halogens-and-cyanide-sandmeyer[2]
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10411210/[22]
- Process for the preparation of 5-Cyanophthalide and intermediates useful therein. myExperiment. URL: https://www.myexperiment.org/workflows/4397.html[23]
- 5 Cyanophthalide - Manuscript. Scribd. URL: https://www.scribd.com/document/53936647/5-Cyanophthalide-manuscript[17]
- Sandmeyer reaction. L.S.College, Muzaffarpur. (2022). URL: https://www.lscollege.ac.in/userfiles/file/Sandmeyer%20reaction.pdf[8]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles[24]
- Process for synthesizing 5-cyanophthalide. Patsnap. URL: https://patents.google.
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles[18]
- Material Safety Data Sheet - Copper (I) Cyanide, 99%. Cole-Parmer. URL: https://www.coleparmer.com/msds/99360_msds.pdf[11]
- Diazonium Salts Preparation. BYJU'S. URL: https://byjus.
- Sodium Cyanide: Systemic Agent. (2011). CDC - NIOSH. URL: https://www.cdc.gov/niosh/ershdb/emergencyresponsecard_29750022.html[13]
- Safety Data Sheet - Sodium Nitrite. Fisher Scientific. (2015). URL: https://www.fishersci.com/sds_11209_1[15]
- Preparation of Diazonium salts. Unacademy. URL: https://unacademy.
- Sodium Cyanide Safety Operation Procedures and Emergency Response. United Chemical. (2025). URL: https://www.united-chemical.com/sodium-cyanide-safety-operation-procedures-and-emergency-response/[14]
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. URL: https://www.cyanidecode.org/sites/default/files/pdf/GuidanceforSafeHandlingandStorageofSodiumCyanide.pdf[12]
- 5-Cyanophthalide | 82104-74-3. ChemicalBook. (2025). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711467.htm[16]
Sources
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- 4. byjus.com [byjus.com]
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- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
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- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
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- 19. Process for synthesizing 5-cyanophthalide - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Purity 5-Aminophthalide via Optimized Recrystallization
Abstract & Introduction
5-Aminophthalide (CAS 65399-05-5) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably antidepressants like Citalopram[1]. It also serves as an intermediate in the dye and photosensitive film industries[2]. The purity of this intermediate is paramount, as process-related impurities can carry through to the final API, impacting its safety, efficacy, and stability. Synthetic routes often yield crude this compound contaminated with unreacted starting materials, by-products, and colored impurities, evidenced by a broad melting point range and a yellow to brown appearance[3][4].
This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound to high purity (typically >98%) using the robust and scalable technique of recrystallization. We will delve into the causality behind solvent selection, provide a step-by-step methodology, and outline quality control procedures for purity verification, empowering researchers to achieve consistent and reliable results.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the foundation of a successful purification strategy. This compound is a polar molecule containing a lactone (an internal ester), a primary aromatic amine, and a fused ring system. These features dictate its solubility and crystalline behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂ | [2][5][6] |
| Molar Mass | 149.15 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline solid (pure) | [2] |
| Melting Point | 178 °C (Literature values vary, crude product is lower) | [2][3][7] |
| Water Solubility | Very low (~22.2 µg/mL) | [3][5][7] |
| General Solubility | Soluble in alcohols and ethers | [2] |
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[8][9]
Caption: The core principle of purification by recrystallization.
Part I: Strategic Solvent System Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for this compound, meaning it has high solubility when hot and low solubility when cold.[8][9]
Key Solvent Criteria:
-
High Solubilizing Power at Elevated Temperature: The solvent must dissolve the crude this compound completely at or near its boiling point.
-
Low Solubilizing Power at Low Temperature: The solvent should afford poor solubility for pure this compound at ambient or sub-ambient temperatures to maximize recovery.
-
Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[8]
-
Chemical Inertness: The solvent must not react with this compound.[10]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during the drying phase.[11]
Based on the polar nature of this compound and empirical testing, a mixed-solvent system of Ethanol and Water is highly effective. Ethanol acts as the primary solvent in which the compound is readily soluble when hot, while water acts as an anti-solvent, in which the compound is poorly soluble, to induce crystallization upon cooling. This approach is often superior to single-solvent systems for achieving high purity and recovery.[8]
| Solvent | Rationale for Use/Exclusion |
| Ethanol | Good solvent for polar organic molecules. Dissolves this compound well when heated. |
| Water | This compound has very low solubility in water, making it an excellent anti-solvent.[5][7] |
| Methanol | Similar to ethanol, but its lower boiling point can sometimes be less effective for highly impure samples. |
| Ethyl Acetate | A potential single-solvent candidate, but often shows moderate solubility even when cold, potentially reducing yield. |
| Toluene | Generally unsuitable; dissolves non-polar impurities well but is a poor solvent for the polar this compound. |
| Acetone | High volatility and tendency to dissolve many compounds at room temperature make it difficult to achieve a good recovery. |
Part II: Optimized Recrystallization Protocol
This protocol is designed for purifying crude this compound, which is often a light yellow to tan solid.
Caption: Workflow for the recrystallization of this compound.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Dissolution: For every 10.0 g of crude this compound, place it in a 250 mL Erlenmeyer flask. Add approximately 40-50 mL of ethanol. Add a magnetic stir bar.
-
Rationale: This initial volume is chosen to create a slurry. Using the minimum amount of hot solvent required is key to maximizing recovery.[9]
-
-
Heating to Dissolve: Gently heat the mixture on a hotplate with stirring. Bring the solution to a gentle boil. Continue adding small portions of ethanol until all the solid has just dissolved.
-
Expert Tip: Avoid adding a large excess of solvent. A saturated or near-saturated solution is required for efficient crystallization.
-
-
Hot Filtration (Conditional): If any solid impurities (e.g., dust, inorganic salts) remain in the hot solution, perform a hot filtration. To do this, pre-heat a second flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated flask.
-
Rationale: This step removes impurities that are insoluble in the hot solvent system.[9] Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot, clear solution while stirring until a faint, persistent cloudiness (turbidity) appears. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution again.
-
Rationale: This brings the solution to its exact saturation point. The addition of the anti-solvent (water) dramatically reduces the solubility of this compound.
-
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30-45 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture.
-
Rationale: A cold solvent mixture is used to wash away the impurity-laden mother liquor adhering to the crystals without redissolving a significant amount of the product.
-
-
Drying: Transfer the crystalline product to a watch glass and dry under vacuum at 50-60 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Part III: Purity Verification & Quality Control
A successful purification must be validated. The following methods provide a reliable assessment of purity.
| Parameter | Crude this compound | Purified this compound |
| Appearance | Yellow, tan, or brown solid | White to off-white crystalline solid |
| Melting Point | Broad range (e.g., 175-185 °C) | Sharp range (e.g., 177-179 °C), consistent with literature |
| TLC Analysis | Multiple spots may be visible | A single, distinct spot |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is cooling too quickly, or the boiling point of the solvent is lower than the melting point of the solute, causing it to melt rather than dissolve. | Re-heat the solution to dissolve the oil. Add slightly more primary solvent (ethanol) before resuming slow cooling. Ensure the solution is not supersaturated to an extreme degree. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Re-cool. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| Poor Recovery/Yield | Too much solvent was used; cooling was not sufficient; crystals were washed with a warm solvent. | Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for an extended period. Always wash crystals with an ice-cold solvent mixture. |
| Colored Product | Colored impurities were not fully removed. | Consider a second recrystallization. Activated carbon can be added to the hot solution before the hot filtration step to adsorb colored impurities (use sparingly as it can also adsorb the product). |
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[5][7]
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable. Keep away from open flames and ensure the hotplate is spark-free.
References
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- University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from University of York Teaching Labs. [Link]
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Yathirajan, H. S., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound). Acta Crystallographica Section E: Structure Reports Online, 61(2), o389-o390.
- Google Patents. (2004). CN1472202A - Preparation of 5-aminophthalimide.
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using 5-Aminophthalide in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 5-Aminophthalide in Heterocyclic Chemistry
Introduction: The Strategic Value of this compound
This compound (5-amino-3H-isobenzofuran-1-one) is a versatile bifunctional building block that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a reactive primary aromatic amine and a modifiable lactone ring on a benzene scaffold, offers a unique platform for constructing a diverse array of complex heterocyclic systems. The strategic placement of these functional groups allows for a range of chemical transformations, making it an invaluable precursor for scaffolds found in numerous pharmacologically active compounds.[3][4][5]
This guide provides an in-depth exploration of the primary synthetic strategies employing this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles that govern these transformations. We will delve into key reactions such as phthalazinone formation, Pictet-Spengler cyclization, and Ullmann-type couplings, providing the causal insights behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound stems from the targeted reactivity of its amino and lactone functionalities. The following sections detail the most powerful strategies for leveraging this unique structure.
Strategy 1: Synthesis of 4-Aminophthalazin-1(2H)-one Scaffolds
One of the most direct applications of this compound is its conversion into the phthalazinone ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][5][6]
Causality and Mechanism: This transformation is a classic condensation-cyclization reaction. It involves the nucleophilic attack of a hydrazine derivative on the electrophilic carbonyl carbon of the lactone in this compound. This leads to the opening of the lactone ring to form a hydrazide intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the newly formed ester or carboxylic acid, followed by dehydration, yields the stable, six-membered phthalazinone ring. The original amino group at the 5-position of the phthalide becomes the amino group at the 7-position of the resulting phthalazinone.
The general workflow for this synthetic strategy is outlined below.
Caption: General workflow for phthalazinone synthesis.
Strategy 2: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydroisoquinoline core from a β-arylethylamine and a carbonyl compound.[7][8] this compound serves as an excellent substrate for this reaction, as the electron-donating amino group strongly activates the aromatic ring for the key intramolecular electrophilic substitution step.
Causality and Mechanism: The reaction proceeds through two main stages. First, the primary amino group of this compound condenses with an aldehyde or ketone to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion. The second stage is the irreversible, rate-determining cyclization, where the electron-rich aromatic ring (activated by the amino group) attacks the iminium carbon. A final deprotonation step restores aromaticity and yields the fused heterocyclic product. The choice of acid catalyst is critical; protic acids like HCl or TFA are common, but Lewis acids can also be employed.[9]
Caption: Key steps of the Pictet-Spengler reaction.
Strategy 3: C-N Cross-Coupling for N-Aryl Derivatives
Modern cross-coupling reactions provide a powerful tool for constructing C-N bonds. The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[10][11] Applying this to this compound allows for the synthesis of N-aryl derivatives, which are precursors to complex, polycyclic heterocyclic structures and are important in materials science and drug discovery.[12]
Causality and Experimental Choices: Traditional Ullmann reactions require harsh conditions (high temperatures >150-200 °C, polar aprotic solvents like DMF or NMP) and stoichiometric amounts of copper.[10] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. The choice of reagents is critical for success.
-
Catalyst: Copper(I) salts like CuI or CuBr are most common. Using "activated" copper powder can also be effective.[11]
-
Ligand: The introduction of chelating ligands, such as 1,10-phenanthroline or various amino acids, can dramatically accelerate the reaction and allow for significantly lower reaction temperatures (80-120 °C).[12][13] The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the reductive elimination step.
-
Base: A robust base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the amine nucleophile (or the precursor in a catalytic cycle) and to neutralize the HX generated.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
Protocol 1: Synthesis of 7-Amino-4-phenyl-2H-phthalazin-1-one
Principle: This protocol details the synthesis of a substituted phthalazinone from this compound and phenylhydrazine. The reaction proceeds via nucleophilic acyl substitution followed by an intramolecular condensation.
Materials and Reagents:
-
This compound (C₈H₇NO₂, CAS: 65399-05-5)
-
Phenylhydrazine (C₆H₈N₂, CAS: 100-63-0)
-
Glacial Acetic Acid (CH₃COOH, CAS: 64-19-7)
-
Ethanol (C₂H₅OH, CAS: 64-17-5)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate, Hexanes
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.49 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add phenylhydrazine (1.08 g, 1.0 mL, 10 mmol) to the suspension at room temperature with gentle stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into 150 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.
-
Dry the product under vacuum. Determine the melting point and obtain spectroscopic data for characterization.
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O of lactam).
| Product | Expected Yield | Melting Point (°C) |
| 7-Amino-4-phenyl-2H-phthalazin-1-one | 75-85% | >250 °C (typical for this class) |
Protocol 2: Pictet-Spengler Cyclization of this compound with Formaldehyde
Principle: This protocol describes the acid-catalyzed cyclization of this compound with formaldehyde to form a tricyclic lactone-fused tetrahydro-β-carboline analog.
Materials and Reagents:
-
This compound (C₈H₇NO₂, CAS: 65399-05-5)
-
Formaldehyde (37% solution in water, HCHO, CAS: 50-00-0)
-
Trifluoroacetic Acid (TFA, CF₃COOH, CAS: 76-05-1)
-
Dichloromethane (DCM, CH₂Cl₂, CAS: 75-09-2)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (745 mg, 5 mmol) in 25 mL of dichloromethane in a 50 mL round-bottom flask.
-
Add formaldehyde solution (0.45 mL, 6 mmol, 1.2 eq) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.58 mL, 7.5 mmol, 1.5 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours under a nitrogen atmosphere.
-
In-Process Control: Monitor the disappearance of the starting material by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The product will be a new, less polar spot.
-
Upon completion, carefully quench the reaction by adding 20 mL of saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Collect the product fractions and evaporate the solvent to yield the pure product.
Characterization:
-
¹H NMR & ¹³C NMR: Crucial for confirming the formation of the new ring and the CH₂ bridge.
-
High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation.
| Product | Expected Yield | Physical State |
| Tricyclic Product | 60-75% | White to off-white solid |
Applications in Drug Discovery and Development
The heterocyclic scaffolds synthesized from this compound are of profound interest to the pharmaceutical industry.
-
Phthalazinones: This class of compounds has demonstrated a remarkable range of pharmacological activities. Derivatives are known to act as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) for cancer therapy, phosphodiesterases (PDEs) for cardiovascular and inflammatory diseases, and VEGF receptors for anti-angiogenic treatments.[3][5][14]
-
Fused Tetrahydroisoquinolines: The core structure obtained from the Pictet-Spengler reaction is central to many natural alkaloids and synthetic drugs, particularly those targeting the central nervous system.[7]
-
N-Aryl Amines: Derivatives from Ullmann coupling serve as key intermediates for more complex fused systems and are investigated as organic light-emitting diode (OLED) materials and as "hole-conducting" triarylamines.[12]
The ability to rapidly generate libraries of these compounds from a common, cost-effective starting material like this compound makes it a highly strategic tool in modern drug discovery campaigns.[15][16]
References
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- Chen, I., et al. (2018).
- Unknown Author. Phthalazinone. Mansoura University. [Link]
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- Name-Reaction.com. Pictet-Spengler reaction. [Link]
- Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PubMed Central. [Link]
- Shestopalov, A. M., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. PubMed Central. [Link]
- ResearchGate. Reaction between 5-amino-pyrazoles with various 1,3-diketones and malondialdehyde. [Link]
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- McKinnon, D. M. (1982). Studies of heterocyclic compounds. Part 28. Condensation of 3-substituted 5-phenyl-1,2-dithiolylium salts with 2-amino-N-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- Azab, M. E. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
- Hylsová, M., et al. (2021). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds.
- ResearchGate. (2024).
- Shestopalov, A. M., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES. [Link]
- PubChem. This compound.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
- Heinrich, T., et al. (2005). Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. PubMed. [Link]
- Ma, D., & Cai, Q. (2003). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
- Chen, I., et al. (2018).
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
- Hameed, A., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review.
- ResearchGate. (2014). Synthesis and pharmacological activity of some new α N-Phthalimido amino acids analogues. [Link]
- Semantic Scholar. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. [Link]
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- ResearchGate.
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Application Notes and Protocols for the Quantitative Analysis of 5-Aminophthalide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Aminophthalide (CAS 65399-05-5), a key intermediate in the synthesis of various pharmaceutical compounds and dyes. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the quantification of this compound in diverse matrices. We will explore the fundamental principles and practical applications of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of this compound Quantification
This compound, with the molecular formula C8H7NO2, is a critical building block in organic synthesis. Its purity and concentration are paramount in ensuring the quality, safety, and efficacy of final drug products. Inaccurate quantification can lead to issues with reaction stoichiometry, impurity profiling, and ultimately, the therapeutic effect and safety of the active pharmaceutical ingredient (API). Therefore, the development and validation of precise and accurate analytical methods are not merely procedural necessities but cornerstones of good manufacturing practices (GMP) and robust drug development programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H7NO2 | |
| Molar Mass | 149.15 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 178 °C | |
| Boiling Point | 438.6 °C at 760 mmHg | |
| Solubility | Soluble in water, alcohols, and ethers in acidic and neutral environments. Water solubility is approximately 22.2 µg/mL. |
These properties, particularly its solubility and chemical structure, inform the selection of appropriate solvents for sample preparation and mobile phases for chromatographic separation.
Strategic Selection of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. This section provides a comparative overview of suitable techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Advantages:
-
Robustness and Reliability: HPLC is a well-established and highly reliable technique.
-
Cost-Effective: Compared to mass spectrometry-based methods, HPLC-UV is generally more economical to operate and maintain.
-
Wide Availability: HPLC systems are common in most analytical laboratories.
Limitations:
-
Moderate Sensitivity: While suitable for many applications, HPLC-UV may lack the sensitivity required for trace-level quantification.
-
Potential for Interference: In complex matrices, co-eluting impurities that absorb at the same wavelength can interfere with accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This provides a high degree of certainty in identification and quantification.
Advantages:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (ng/mL to pg/mL levels), even in complex biological or chemical matrices.
-
High Specificity: The use of MRM transitions minimizes the risk of interference from other compounds.
-
Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte.
Limitations:
-
Higher Cost and Complexity: LC-MS/MS instruments are more expensive to acquire and operate, and require more specialized expertise.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification if not properly addressed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.
Applicability to this compound: Due to its relatively high boiling point and potential for thermal degradation, direct GC-MS analysis of this compound may be challenging without derivatization to increase its volatility. While feasible, HPLC and LC-MS/MS are generally more direct and robust methods for this analyte.
Detailed Application Notes and Protocols
This section provides step-by-step protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: Quantification of this compound by Reversed-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substances and intermediate process samples where the analyte concentration is relatively high.
3.1.1. Experimental Workflow
Application Notes and Protocols for 5-Aminophthalide in Scientific Research
A Note to the Researcher: The application of 5-Aminophthalide in materials science is an emerging area with limited published research. While its potential is evident from its chemical structure, detailed protocols for its use in polymer synthesis or as a functional material are not widely available. These notes, therefore, provide a comprehensive overview of its synthesis and established role as a chemical intermediate, offering a foundation for its exploration in materials science.
Introduction to this compound: A Versatile Chemical Building Block
This compound, with the chemical formula C₈H₇NO₂, is a white crystalline solid.[1] It is recognized as a valuable intermediate in the synthesis of pharmaceuticals and is noted for its potential use in the creation of dyes and photosensitive materials.[1] Its structure, featuring a reactive primary amine group and a lactone ring, makes it a candidate for various polymerization and functionalization reactions.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 267-270 °C | [1] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers in acidic and neutral conditions. | [1] |
| CAS Number | 65399-05-5 | [2] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a critical first step for its application in any field. A common method involves the reduction of 4-aminophthalimide.[3][4]
Principle of the Reaction:
This synthesis is a reduction reaction where 4-aminophthalimide is treated with zinc powder in a basic aqueous solution. The reaction proceeds through the reduction of the imide group to a hydroxylamine intermediate, which then rearranges to form the lactone ring of this compound with the elimination of ammonia.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
Materials:
-
4-aminophthalimide
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Reaction flask with a stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction flask equipped with a stirrer, prepare a mixture of 41 g of zinc powder and 122 g of sodium hydroxide in 50 ml of water.[3]
-
Add 4-aminophthalimide: While stirring vigorously, add 20 g of 4-aminophthalimide to the mixture over 30 minutes.[3]
-
Initial Stirring and Heating: Continue stirring the mixture for another 30 minutes at room temperature, then heat it to 60°C.[3]
-
Monitor Ammonia Evolution: The reaction will start to evolve ammonia gas. Continue heating at 60°C. After the evolution of ammonia has stopped, continue heating for an additional 60 minutes.[3]
-
Cooling and Filtration: Cool the reaction mixture to approximately 30°C. Filter the mixture to remove the unreacted zinc residues.[3]
-
Acidification: Transfer the filtrate to a clean flask and acidify it with 30 ml of concentrated hydrochloric acid.[3]
-
Heating and Neutralization: Heat the acidified solution to 90°C for 45 minutes. Afterwards, cool the solution and carefully neutralize it with 20 g of solid sodium carbonate until the pH reaches 8-9. A precipitate will form.[3]
-
Product Isolation: Filter the precipitate, wash it thoroughly with water, and then air dry to obtain this compound.[3] The expected yield is approximately 16.8 g.[3]
Established Application as a Chemical Intermediate
While its role in materials science is not yet well-defined, this compound is a known precursor in the synthesis of other valuable chemicals.
Pharmaceutical Synthesis:
A notable application of this compound is in the synthesis of 5-cyanophthalide. This is achieved through a diazotization reaction of the amino group, followed by a reaction with copper cyanide (Sandmeyer reaction). 5-cyanophthalide is a key intermediate in the production of the antidepressant citalopram.[5][6]
Caption: Synthesis pathway from this compound to Citalopram.
Potential Applications in Materials Science: A Forward Look
The chemical structure of this compound suggests its potential as a monomer or a functionalizing agent in materials science.
Polymer Synthesis:
-
Polyamides and Polyimides: The primary amine group on this compound could potentially react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. While there is extensive research on polyimides derived from other amino-phthalimide structures, the use of this compound in this context is a promising area for exploration.[7] The incorporation of the phthalide moiety could impart unique thermal and mechanical properties to the resulting polymers.
-
Epoxy Resins: The amine group can also act as a curing agent for epoxy resins, potentially leading to materials with high thermal stability and specific optical properties.
Functional Materials:
-
Dyes and Pigments: As mentioned in some sources, this compound can serve as an intermediate for dyes.[1] The amino group can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties.
-
Fluorescent Materials: The phthalide structure is a component of some fluorescent molecules. Functionalization of this compound could lead to the development of novel fluorescent probes or materials for sensing and imaging applications.
-
Photosensitive Materials: Its stated use as a component in photosensitive films suggests that it could be incorporated into photoresists or other photopatternable materials.[1]
Future Research Directions
The field of materials science could benefit from further investigation into this compound. Key research areas could include:
-
Polymerization Studies: Systematic investigation of the polymerization of this compound with various co-monomers to synthesize new classes of polyamides, polyimides, and other polymers.
-
Characterization of Novel Materials: Thorough analysis of the thermal, mechanical, optical, and electrical properties of polymers and materials derived from this compound.
-
Development of Functional Dyes and Probes: Synthesis and characterization of novel dyes and fluorescent probes based on the this compound scaffold for applications in sensing, imaging, and diagnostics.
References
- This compound - Introduction. (2024, April 9). ChemBK. [Link]
- Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals. [Link]
- Preparation of 5-aminophthalimide.
- Polyimides Derived from 3,3'-Bis(N-aminophthalimide). American Chemical Society. [Link]
- Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. SID. [Link]
- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. [Link]
- Synthesis of Step (a), Production of this compound. PrepChem.com. [Link]
- Scheme 8. Synthesis of Dye 5.
- This compound. PubChem. [Link]
- Process for the preparation of 5-cyanophthalide starting
- POLYIMIDES: chemistry & structure-property relationships – liter
- The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate.
- 5-Amino-3H-isobenzofuran-1-one (this compound).
- Properties and Applications of Polymers: A Mini Review. JCR. [Link]
- Improved method for synthesizing N-aminophthalimide.
- Surfactant-mediated morphology and fluorescent properties of amino acids-based lanthanide coordin
- Design, Synthesis, and Biomedical Application of Multifunctional Fluorescent Polymer Nanom
- The Synthesis and Characteristic of A New Soluble Polyimides. J-STAGE. [Link]
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- Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for C
- Polymerization of 2,5-diaminoterephthalic acid-type monomers for the synthesis of polyamides containing ladder unit. Okayama University Scientific Achievement Repository. [Link]
- One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. PMC. [Link]
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Application Notes and Protocols: Development of 5-Aminophthalide-Based Sensors
Introduction
In the fields of analytical chemistry, environmental science, and drug discovery, the demand for sensitive, selective, and rapid detection of specific analytes is paramount. Chemical sensors, which convert a chemical interaction into a measurable signal, are at the forefront of this endeavor. The 5-Aminophthalide scaffold has emerged as a highly versatile and promising platform for the rational design of novel optical sensors. Its inherent structural features—a planar, rigid backbone conducive to fluorescence, and a strategically positioned primary amine group—provide an ideal foundation for creating a diverse library of chemosensors. The amino group serves as a convenient chemical handle for derivatization, allowing for the introduction of specific analyte recognition moieties. This guide provides a comprehensive overview of the principles, synthesis, and application of this compound-based sensors, intended for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Versatile Platform for Sensor Design
This compound, also known as 5-amino-1,3-dihydro-2-benzofuran-1-one, is a simple yet powerful building block for sensor development.[1][2] Its utility stems from several key properties:
-
Reactive Amino Group: The primary amine at the 5-position is a nucleophilic site, readily participating in reactions like Schiff base formation or amide coupling. This allows for the straightforward attachment of various "receptor" units designed to bind specific target analytes.[3][4]
-
Fluorogenic Core: The phthalide structure itself can be part of a larger conjugated system. Modifications that alter the electronic properties of the molecule upon analyte binding can lead to significant changes in its optical properties, forming the basis for fluorometric or colorimetric sensing.
-
Structural Rigidity: The fused ring system provides a degree of rigidity, which is often beneficial for achieving high quantum yields in fluorescent sensors.
Caption: Chemical structure of the this compound scaffold.
Principles of Sensing with this compound Derivatives
The functional mechanism of these sensors typically relies on the interaction between the analyte and a receptor unit appended to the this compound core. This binding event triggers a change in the molecule's electronic structure, resulting in a measurable optical response.
Fluorescent Sensing
Many this compound derivatives function as fluorescent sensors. The sensing can occur via several mechanisms, most notably through Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
-
PET "Turn-On" Sensing: In the absence of the analyte, a lone pair of electrons on the receptor can quench the fluorescence of the fluorophore (the phthalide core) through PET. Upon binding the analyte, the receptor's electrons are engaged in the new bond, inhibiting the PET process and "turning on" the fluorescence.
-
CHEF Mechanism: Analyte binding can increase the rigidity of the sensor molecule, reducing non-radiative decay pathways and thus enhancing the fluorescence quantum yield.
Colorimetric Sensing
Colorimetric sensors produce a change in color visible to the naked eye upon interaction with an analyte.[5][6] This change is caused by a shift in the maximum absorption wavelength (λmax) of the sensor molecule, typically due to alterations in the intramolecular charge transfer (ICT) characteristics upon analyte binding.
Caption: Generalized workflow of a chemical sensing event.
Synthesis and Characterization of a Model Sensor
To illustrate the practical development process, we will focus on the synthesis of a Schiff base derivative of this compound, a class of compounds known for their ability to act as selective chemosensors for metal ions.[3][4]
Protocol 1: Synthesis of a this compound-based Schiff Base Sensor
This protocol describes the synthesis of a sensor (let's call it 5-AP-Sal ) by reacting this compound with salicylaldehyde.
Materials:
-
This compound (C₈H₇NO₂)
-
Salicylaldehyde (C₇H₆O₂)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and washing
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 149.15 mg) in 20 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1.0 mmol, 122.12 mg) dropwise while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Scientist's Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of this compound.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base product should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to yield the final Schiff base sensor, 5-AP-Sal .
Caption: A typical workflow for validating sensor performance.
Data Summary Table
All quantitative data should be summarized for clear comparison.
| Parameter | Value | Conditions |
| Excitation λmax | ~370 nm | HEPES Buffer (pH 7.4) |
| Emission λmax | ~480 nm | HEPES Buffer (pH 7.4) |
| Analyte | Cu²⁺ | |
| Linear Range | 0.5 - 25 µM | R² = 0.995 |
| Limit of Detection (LOD) | 88 nM | Based on 3σ/k |
| Selectivity | High for Cu²⁺ over other common cations | >50-fold fluorescence enhancement |
Applications in Research and Drug Development
The principles outlined here can be extended to create a wide array of sensors with diverse applications:
-
Environmental Monitoring: Designing sensors for heavy metal contaminants like Hg²⁺, Pb²⁺, or Cd²⁺ in water sources. [4]* Biological Imaging: Modifying sensors for water solubility and biocompatibility allows for the imaging of ions or small molecules within living cells. [7]* Drug Discovery: Biosensors are increasingly used in various stages of drug discovery, from target identification to assay development and quality control. [8][9][10]For example, a sensor could be designed to detect the activity of an enzyme or to screen for compounds that interact with a specific biological target.
Conclusion
This compound provides a robust and adaptable framework for the development of highly effective chemical sensors. Through straightforward synthetic modifications of its core amino group, researchers can design probes tailored for the selective detection of a multitude of analytes. The detailed protocols and validation workflows presented in this guide offer a clear pathway from rational design and synthesis to the practical application and characterization of these powerful analytical tools.
References
- Köse, A., & Tümer, M. (2023). Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds. Hacettepe Journal of Biology and Chemistry, 51(1), 1-12. [Link]
- Kumar, A., et al. (2024). 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. RSC Advances. [Link]
- Request PDF. (2022). Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds.
- Barea, E., et al. (2018). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. [Link]
- Al-Omair, M. A., et al. (2021).
- Yuan, L., et al. (2016). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 720669, this compound. PubChem. [Link]
- Ursa BioScience. Amino Blue - pH Probes. [Link]
- Lee, M. H., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Thakur, R., et al. (2021). Sensor Applications in Analysis of Drugs and Formulations.
- Wang, Y.-F., et al. (2021).
- Longdom Publishing. (2021). Application of Biosensors in Drug Development. [Link]
- Maji, D., et al. (2020). 5'-Hydroxymethyl fluorescein: A colorimetric chemosensor for naked-eye sensing of cyanide ion in a biological fluid. PubMed. [Link]
- Request PDF. (2025). Colorimetric 'naked eye' sensing of anions using a thiosemicarbazide receptor: A case study of recognition through hydrogen bonding versus deprotonation.
- Thakur, R., et al. (2021). Sensor Applications in Analysis of Drugs and Formulations.
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Troubleshooting & Optimization
Technical Support Center: 5-Aminophthalide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Aminophthalide (CAS 65399-05-5). This compound is a critical intermediate in the pharmaceutical industry, notably in the synthesis of the antidepressant citalopram.[1][2] It also serves as a building block for various dyes and photosensitive materials.[3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our goal is to help you navigate common challenges, optimize your reaction conditions, and improve both yield and purity.
Core Synthesis Pathways Overview
The industrial production of this compound is primarily achieved through the reduction of a nitro-substituted precursor or the chemical modification of an amino-substituted starting material. The choice of route often depends on the availability and cost of starting materials, scalability, and safety considerations.
-
Route A: Catalytic Hydrogenation of a Nitro-Precursor. This is a common and often high-yielding method starting from 5-nitrophthalimide or 3-nitrophthalic acid/anhydride.[4][5][6] The nitro group is reduced to an amine using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Route B: Metal-Mediated Reduction. This classic method employs reducing metals like Zinc (Zn), Tin (Sn), or Iron (Fe) in an acidic or basic medium to convert the nitro group to an amine.[8][9] A specific example involves the reduction of 4-aminophthalimide using zinc powder in aqueous sodium hydroxide.[6][10]
The following diagram illustrates the general synthetic logic.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Category 1: Low or No Product Yield
Low yields are one of the most frequent and frustrating challenges in organic synthesis.[11][12] The causes can range from reagent quality to subtle variations in reaction conditions.
Q1: My catalytic hydrogenation of 5-nitrophthalimide is slow or incomplete. What are the common causes?
A1: Sluggish or incomplete catalytic hydrogenations are typically traced back to the catalyst, the substrate, or the reaction environment.[13]
-
Catalyst Activity: The activity of your Palladium on Carbon (Pd/C) or other catalyst is paramount. Catalysts can deactivate over time due to improper storage or handling.[13]
-
Troubleshooting: Use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is old, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), but be aware this can increase costs and may complicate filtration.
-
-
Catalyst Poisoning: The starting material or solvent may contain impurities that "poison" the catalyst, blocking its active sites.[13] Common poisons include sulfur compounds, halides, and some nitrogen-containing functional groups.
-
Troubleshooting: Ensure your starting 5-nitrophthalimide is of high purity. Recrystallize it if necessary. Use high-purity, anhydrous solvents.
-
-
Insufficient Hydrogen Pressure/Agitation: For the reaction to proceed, hydrogen gas must have adequate contact with the catalyst surface within the solution.
-
Troubleshooting: Ensure your reaction vessel is properly sealed and pressurized. For bench-scale reactions, a pressure of 40-75 psi is often sufficient.[5] Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.
-
-
Solvent Choice: The solvent can significantly influence catalyst activity and reaction rate.[13]
Q2: I'm using a Zinc/NaOH reduction of 4-aminophthalimide, but my yield of this compound is poor. How can I optimize this?
A2: Metal-based reductions require careful control over reagent quality, stoichiometry, and temperature.
-
Metal Purity and Surface Area: The effectiveness of zinc as a reducing agent depends on its purity and surface area.
-
Troubleshooting: Use a fine zinc powder (dust) to maximize the reactive surface area. Ensure it is free of significant oxide layers. Activation with dilute HCl followed by washing and drying can sometimes improve reactivity, but fresh, high-quality zinc dust is usually sufficient.
-
-
Stoichiometry of Reagents: An insufficient amount of the reducing agent or base will lead to an incomplete reaction. The literature procedure calls for a significant excess of both zinc and sodium hydroxide.[10]
-
Temperature Control: The reaction is often started at a low temperature (0-5 °C) and then heated.[6] Poor temperature control can lead to side reactions or decomposition.
-
Reaction Time: The reaction may require several hours to go to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot has completely disappeared.
-
Caption: Troubleshooting workflow for low reaction yields.
Category 2: Product Purity Issues (Side Reactions & Impurities)
Even with a good yield, impurities can complicate purification and affect the quality of the final product.
Q3: My final this compound product is yellow or brown, not a white crystalline solid. What are the likely impurities?
A3: The ideal this compound product is a white or off-white solid.[3] Discoloration is a common indicator of impurities, which often arise from incomplete reactions or side reactions.
-
Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamino). If the reaction is not driven to completion, these colored species can remain in the crude product.
-
Oxidation Products: The amine functional group in this compound is susceptible to air oxidation, which can form colored impurities over time. This is especially true if the product is not stored properly.
-
Azoxy/Azo Compounds: In some cases, particularly with metal-based reductions or if the reaction overheats, side reactions can lead to the formation of highly colored azoxy and azo dimers.[8]
-
Residual Catalyst: In catalytic hydrogenations, fine particles of Pd/C can be difficult to remove completely, leading to a grayish or black tint in the product.
Q4: How can I minimize the formation of these impurities?
A4: Minimizing impurities starts with careful control of the reaction.
-
Ensure Complete Reaction: Use TLC to monitor the reaction until all starting material and visible intermediates are consumed.
-
Maintain Inert Atmosphere: While not always necessary after the reduction is complete, handling the isolated amine under an inert atmosphere (like nitrogen or argon) during workup and storage can prevent air oxidation.[3]
-
Strict Temperature Control: Avoid localized overheating, which can promote the formation of dimeric side products.[8]
-
Thorough Catalyst Filtration: After hydrogenation, filter the reaction mixture carefully through a pad of Celite® or a similar filter aid to remove the palladium catalyst.[8] Washing the Celite pad with the reaction solvent ensures you recover all the product.
Category 3: Workup and Purification Challenges
The final isolation and purification steps are critical for obtaining a high-quality product.
Q5: What is the recommended procedure for purifying crude this compound?
A5: Recrystallization is the most common method for purifying this compound.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its properties, it is soluble in alcohols and ethers, and slightly soluble in water.[3][14]
-
Troubleshooting Protocol:
-
Start by attempting recrystallization from hot water or an ethanol/water mixture.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Acid-Base Extraction: Since the product has a basic amino group, an acid-base workup can be effective for removing non-basic impurities. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the purified amine, which can be filtered or extracted back into an organic solvent.[8]
Q6: I'm having trouble filtering the zinc residues after the reduction. What can I do?
A6: The fine zinc powder and zinc salts formed during the reaction can sometimes create a slurry that is difficult to filter.
-
Troubleshooting:
-
Dilution: Diluting the reaction mixture with water before filtration can sometimes help.
-
Filter Aid: As with catalyst removal, using a pad of Celite® on your filter paper can prevent the fine particles from clogging the filter.
-
Centrifugation: For larger scale reactions, centrifugation followed by decanting the supernatant can be an effective alternative to filtration.
-
Experimental Protocols
The following are representative protocols based on literature procedures. Note: These are illustrative and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Synthesis via Reduction of 4-Aminophthalimide[6][10]
| Parameter | Value |
| Starting Material | 4-Aminophthalimide |
| Reagents | Zinc powder, Sodium Hydroxide, Copper(II) Sulfate (optional catalyst) |
| Solvent | Water |
| Temperature | 0 °C to 80 °C |
| Typical Yield | ~75-85% |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a mixture of zinc powder (~5 eq), sodium hydroxide solution (e.g., 30% w/v), and water. Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition: Slowly add 4-aminophthalimide (1.0 eq) to the stirred, cold suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue stirring at low temperature for another 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Heat the reaction mixture to 70-80 °C. Ammonia gas may be evolved. Continue heating for 1-2 hours after the gas evolution ceases, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove zinc residues, washing the filter cake with water.
-
Acidification & Hydrolysis: Transfer the filtrate to a clean flask and carefully acidify it with concentrated HCl to approximately pH 2. Heat the acidic solution to 90 °C for 45-60 minutes to ensure hydrolysis of any remaining imide.
-
Precipitation: Cool the solution and carefully neutralize it with a base like solid sodium carbonate or NaOH solution to pH 7-8. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry or dry in a vacuum oven at a low temperature (~50 °C).
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight. Determine the melting point and compare it to the literature value (~178 °C) to assess purity.[3]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- PrepChem. (n.d.). Synthesis of Step (a), Production of this compound.
- ChemBK. (2024). This compound.
- Abdullaev, M. (2023).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Echemi. (n.d.). 65399-05-5, this compound Formula.
- 5-Aminoisophthalic Acid.
- Reddit. (2024). What are some common causes of low reaction yields?
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- BenchChem. (n.d.). Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
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Technical Support Center: A Scientist's Guide to Improving 5-Aminophthalide Synthesis Yield
Welcome to the technical support center for the synthesis of 5-Aminophthalide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As a crucial intermediate in the synthesis of pharmaceuticals like the antidepressant Citalopram, achieving a high yield and purity of this compound is paramount.[1][2] This document moves beyond simple step-by-step instructions to explore the causality behind experimental choices, helping you diagnose problems and make informed decisions to enhance your synthetic outcomes.
Section 1: Overview of Primary Synthetic Pathways
The most prevalent methods for synthesizing this compound involve the reduction of a nitro-substituted precursor or the direct conversion of an amino-substituted intermediate. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations. The general transformation is outlined below.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My catalytic hydrogenation of 4-nitrophthalimide is slow and gives a low yield. What are the likely causes?
A1: This is a frequent challenge, often rooted in issues with solubility, catalyst activity, or reaction conditions.
-
Causality - The Solubility Problem: 4-Nitrophthalimide has poor solubility in common hydrogenation solvents like methanol or ethanol.[3] A heterogeneous reaction mixture with low substrate concentration in the solution phase will naturally lead to a slow reaction rate, as the substrate has limited access to the catalyst's active sites.
-
Troubleshooting Steps:
-
Solvent System Optimization: While alcohols are common, consider using a co-solvent system to improve solubility. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective, though they require more rigorous downstream processing to remove.[3] A patent suggests that a solution of 4-nitrophthalic anhydride in dimethylacetamide (DMAC) can be effectively hydrogenated.[4]
-
Catalyst Choice and Loading: Ensure you are using a high-quality catalyst (e.g., 5% Palladium on Carbon). If you suspect catalyst poisoning (from sulfur or other impurities in your starting material), try increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).
-
Reaction Parameters: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and temperature (e.g., to 40-50°C) to enhance the reaction rate.[3] However, be cautious of over-reduction at excessively high temperatures or pressures.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, it's a strong indicator of catalyst deactivation.
-
Q2: I'm using a metal-based reduction (Fe or Zn) and my final product is impure. How can I improve the purity?
A2: Impurities from metal-based reductions typically stem from incomplete reactions, side products from harsh pH, or residual metal contamination.
-
Causality - The Reactivity of Metals: The activity of metal dust, particularly zinc, can be highly variable and is often suppressed by a passivating oxide layer.[5] Incomplete reactions leave you with starting material. Furthermore, the reaction involves converting a phthalimide to a phthalide, which can be sensitive to harsh basic conditions, potentially leading to ring-opening.
-
Troubleshooting Steps:
-
Activate Your Metal: For reductions using zinc dust, pre-treatment to activate the metal is critical. A common procedure involves a brief wash with dilute acid (like HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether before use. Some protocols also use copper sulfate (CuSO4) to create a more reactive Zn(Cu) couple.[5][6]
-
Control pH and Temperature: During the workup, careful pH adjustment is key for product precipitation. After the reduction, the mixture is typically acidified to hydrolyze intermediates and then neutralized (pH 8-9) to precipitate the this compound.[7] Avoid overly acidic or basic conditions for extended periods to minimize hydrolysis of the lactone ring.
-
Remove Metal Contaminants: After the reaction, filter the mixture thoroughly to remove the bulk of the metal oxides/salts.[7] If your product is still contaminated, consider a purification step where the product is dissolved in dilute acid, filtered to remove insoluble impurities, and then re-precipitated by adjusting the pH.
-
Recrystallization: If TLC shows organic impurities, recrystallization is an effective final step. Water or ethanol-water mixtures are suitable solvents.
-
Q3: I'm considering scaling up the synthesis. Which method is more suitable for industrial production: catalytic hydrogenation or iron powder reduction?
A3: The choice involves a trade-off between operational cost, capital investment, and waste disposal.
-
Causality - Scalability Factors: Catalytic hydrogenation is a "cleaner" process with fewer byproducts, but it requires a significant capital investment in high-pressure reactor systems and involves flammable hydrogen gas. Metal/acid reductions are cheaper in terms of raw materials but generate large amounts of metal sludge waste, which can be costly to dispose of responsibly.[8][9]
-
Comparative Analysis:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Pros: High product purity, minimal inorganic waste, catalyst can often be recovered and recycled.
-
Cons: High initial capital cost (pressure reactor), safety concerns with hydrogen gas, catalyst is expensive and susceptible to poisoning.[10]
-
-
Iron Powder Reduction (e.g., Fe/HCl or Fe/NH₄Cl):
-
-
Recommendation: For large-scale, long-term production where high purity is critical, investing in a catalytic hydrogenation setup is often the more sustainable and ultimately more economical choice. For smaller-scale or cost-sensitive initial production, the iron powder method is a viable, albeit less environmentally friendly, option.[9]
Section 3: Comparative Analysis of Reduction Methods
The following table summarizes key parameters for common synthetic routes to this compound and related amino-phthalic derivatives, providing a basis for method selection.
| Starting Material | Reducing System | Solvent(s) | Temp. (°C) | Approx. Yield | Key Considerations & Reference |
| 4-Nitrophthalimide | H₂, 5% Pd/C | Ethyl Acetate | RT | ~97% | Clean reaction, but solubility can be a bottleneck requiring large solvent volumes.[6] |
| 4-Nitrophthalimide | H₂, Raney Nickel | Dimethylformamide (DMF) | 40-50 | ~97% | Good solvent for starting material, but high boiling point makes removal difficult.[3] |
| 4-Nitrophthalimide | Iron (Fe) Powder / Acid | Water, Weakly Acidic | 0-100 | High | Very low cost, but produces significant iron sludge waste.[8] |
| 4-Aminophthalimide | Zinc (Zn), CuSO₄, NaOH | Water | 5 -> 80 | Quantitative | Effective reduction; requires activation of zinc and careful temperature control.[6] |
| 3-Nitrophthalic Acid | Hydrazine Hydrate / FeCl₃ | Water, NaOH solution | 95 - Reflux | ~93-96% | High yield, but hydrazine is highly toxic and the reaction can be violent.[12][13] |
| 3-Nitrophthalic Anhydride | H₂, Pd/C | Ethyl Acetate / Acetone | RT | High | Can be run at atmospheric pressure, improving safety over high-pressure methods.[14] |
Section 4: Validated Experimental Protocols
The following are detailed, self-validating protocols for two reliable methods.
Protocol 1: Reduction of 4-Aminophthalimide using Activated Zinc and Copper Sulfate
This protocol is adapted from procedures that report quantitative yields and is suitable for lab-scale synthesis.[6][7]
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add zinc powder (3.3 eq), 30% sodium hydroxide solution, and a 0.2% CuSO₄ solution.
-
Reaction Initiation: Cool the stirred suspension to 0-5°C using an ice-water bath.
-
Substrate Addition: Add 4-aminophthalimide (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10°C. The mixture will typically change color from yellow to orange/green.
-
Reaction Progression: After the addition is complete, continue stirring at 0-5°C for another 30 minutes. Then, allow the mixture to warm to room temperature and stir for 20-30 minutes.
-
Heating Phase: Add water to the mixture and heat to 70-80°C. Monitor for the cessation of ammonia evolution (can be checked with moist pH paper at the condenser outlet). Maintain this temperature for 12-16 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove zinc residues.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to pH ~2. Heat the solution to 90°C for 1 hour to ensure complete hydrolysis of any intermediate species.
-
Cool the solution and carefully neutralize with solid sodium carbonate to a final pH of 8-9.
-
The product, this compound, will precipitate as a solid.
-
Collect the product by filtration, wash thoroughly with cold water, and air-dry.
-
-
Validation: The expected product should be a solid with a melting point in the range of 177-189°C.[7] Purity can be further confirmed by TLC and ¹H NMR.
Protocol 2: Catalytic Hydrogenation of 4-Nitrophthalimide
This protocol is a standard and clean method, provided the necessary equipment is available.[3][6]
-
Apparatus Setup: To a Parr hydrogenation vessel or a similar high-pressure reactor, add 4-nitrophthalimide (1.0 eq) and a suitable solvent (e.g., ethyl acetate or dimethylformamide).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-60 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic initially; maintain the temperature between 25-50°C using external cooling if necessary.[3]
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once hydrogen uptake ceases, the reaction is complete. This can take several hours depending on the scale and conditions.
-
Workup and Isolation:
-
Depressurize the vessel and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue is crude 5-aminophthalimide. This can then be converted to this compound via the zinc reduction method described in Protocol 1, starting from the 4-aminophthalimide intermediate.
-
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving low-yield issues in this compound synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 4. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 9. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 10. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 11. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 12. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 13. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Bottlenecks in the Reduction of 5-Nitrophthalimide
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-aminophthalimide. This guide is designed for researchers, scientists, and drug development professionals who are working on the chemical reduction of 5-nitrophthalimide. We understand that while this reaction is crucial for the synthesis of various intermediates, it can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome common experimental bottlenecks.
Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This section addresses specific problems you may encounter during the reduction of 5-nitrophthalimide. Our approach is to identify the root cause and provide actionable solutions based on established chemical principles.
Q1: My reaction shows low or no conversion of the 5-nitrophthalimide starting material. What is the root cause?
Low or no conversion is the most common issue and can be attributed to several factors related to the catalyst, the reaction conditions, or the substrate and solvent system.[1] A systematic approach is the most effective way to diagnose the problem.
dot
Caption: Troubleshooting workflow for low conversion issues.
Step 1: Catalyst System Check (Primarily for Catalytic Hydrogenation)
-
Catalyst Poisoning: The active sites on noble metal catalysts (like Palladium) are easily blocked by contaminants.[1] Sulfur compounds are notorious poisons; ensure that your starting material or solvent does not contain residual sulfur from previous steps.[2]
-
Solution: Use high-purity, purified reagents and solvents. If poisoning is suspected, the catalyst must be replaced.
-
-
Catalyst Deactivation: Catalysts like Palladium on Carbon (Pd/C) can lose activity if not stored or handled correctly.[1] Pyrophoric catalysts, in particular, must be handled under an inert atmosphere.
-
Solution: Use a fresh batch of catalyst from a reliable supplier to rule out deactivation.
-
-
Insufficient Loading: The amount of catalyst may be too low for your reaction scale.
-
Solution: For Pd/C, a typical loading is 5-10 mol% relative to the substrate.[1] Consider increasing the loading if the reaction is sluggish.
-
Step 2: Reaction Conditions Check
-
Poor Agitation: For heterogeneous reactions (e.g., solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical.[1] Inefficient stirring limits the contact between the three phases, dramatically slowing the reaction rate.
-
Solution: Ensure vigorous and continuous stirring throughout the reaction.
-
-
Inadequate Hydrogen Source:
-
For reactions using H₂ gas, a balloon may not provide sufficient pressure for complete reduction, especially on a larger scale.[1]
-
For transfer hydrogenation using a hydrogen donor like ammonium formate, ensure it is added in sufficient stoichiometric excess.
-
Solution: For gas-phase hydrogenation, use a Parr hydrogenator or a similar apparatus to maintain positive pressure. For transfer hydrogenation, ensure the donor is fresh and used in appropriate amounts.
-
-
Incorrect Temperature: While many reductions proceed at room temperature, some may require gentle heating.[1] However, excessive heat can also lead to side reactions or catalyst degradation.[1]
-
Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 30-60°C).[3] Monitor the reaction closely by TLC to check for the appearance of side products.
-
Step 3: Substrate and Solvent Check
-
Poor Solubility: 5-nitrophthalimide has limited solubility in many common solvents. If the substrate is not fully dissolved, the reaction will be extremely slow as it will be limited by the dissolution rate.[1]
-
Solution: Select a solvent or solvent system that completely dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1] In some cases, a co-solvent system may be necessary.
-
Q2: I'm using an iron powder/acid reduction and my final yield is low after work-up. How can I improve product recovery?
This is a common bottleneck in metal-based reductions. The desired product, 5-aminophthalimide, becomes trapped in the solid iron sludge formed during the reaction.[3] Simple filtration is often insufficient.
-
Cause: The product adsorbs onto the surface of the iron oxides and hydroxides generated.
-
Solution: Acidic Extraction. A proven method is to extract the product from the reaction mixture using a dilute strong acid.[3]
-
After the reaction is complete, filter the hot mixture to remove the bulk of the iron sludge.
-
Wash the iron sludge cake thoroughly with hot solvent (e.g., the reaction solvent).
-
To recover the product from the sludge: Suspend the iron sludge in a dilute strong acid solution (e.g., 5-15% HCl or H₂SO₄).[3] The basic 5-aminophthalimide will protonate and dissolve into the aqueous acid layer.
-
Filter off the remaining iron solids.
-
Carefully neutralize the acidic filtrate with a base (e.g., NaOH or Na₂CO₃) until the 5-aminophthalimide product precipitates out of the solution.
-
Filter the solid product, wash with water, and dry.
-
Q3: I see multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
The formation of side products typically arises from incomplete reduction or, less commonly, over-reduction.
-
Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls due to catalyst deactivation or poor conditions, these intermediates can accumulate.
-
Solution: Ensure your reaction goes to completion by addressing the points in Q1. Use a fresh, active catalyst and optimized conditions.
-
-
Over-reduction of the Phthalimide Ring: While the nitro group is significantly more reactive, harsh reaction conditions (high pressure, high temperature, highly active catalysts) can potentially lead to the reduction of one of the carbonyl groups on the phthalimide ring, forming an isoindolin-1-one.[4]
-
Solution: Use milder reaction conditions. Catalytic transfer hydrogenation is often gentler than high-pressure hydrogenation. Avoid overly harsh reducing agents.
-
dot
Caption: Simplified reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 5-nitrophthalimide and how do they compare?
Several methods are available, with the most common being catalytic hydrogenation and metal/acid reductions. The best choice depends on available equipment, cost considerations, and desired purity.
| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) | Metal/Acid Reduction (e.g., Fe/HCl) |
| Pros | High yield, clean reaction, easy product isolation (filtration of catalyst). | Milder conditions, avoids high-pressure H₂ gas, generally clean.[2] | Very low-cost reagents (iron powder), robust.[3] |
| Cons | Requires specialized high-pressure equipment, catalyst can be expensive, potential for catalyst poisoning.[1] | Catalyst can still be poisoned, may require heating. | Difficult product isolation from metal sludge, generates significant waste.[3] |
| Typical Solvents | Alcohols (MeOH, EtOH), Ethyl Acetate, THF.[1] | Alcohols (MeOH, EtOH).[2] | Water, sometimes with an organic co-solvent.[3] |
| Safety | Flammable H₂ gas under pressure. | Flammable solvents. | Generation of H₂ gas in situ, corrosive acids. |
Q2: Can the phthalimide ring itself be reduced during the reaction?
Under the typical conditions used for nitro group reduction, the phthalimide ring is generally stable. However, the hydrogenation of phthalimides to isoindolin-1-ones is possible but usually requires more forcing conditions or the presence of a promoter, such as trifluoroacetic acid, in conjunction with a palladium catalyst.[4] To ensure selectivity for the nitro group, it is best to use the mildest conditions that achieve full conversion.
Reference Protocol: Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen source, which is often more convenient and safer than using hydrogen gas.[2]
Materials:
-
5-Nitrophthalimide
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrophthalimide (1 equivalent).
-
Solvent: Add methanol to fully dissolve the starting material (approx. 20-30 mL per gram of substrate). Stir until a clear solution is formed.
-
Catalyst: Carefully add 10% Pd/C catalyst (0.1 equivalents by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogen Donor: In a single portion, add ammonium formate (4-5 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to recover all the product. c. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). d. The resulting solid can be further purified by recrystallization if necessary.
References
- CN1472202A - Preparation of 5-aminophthalimide - Google Patents. [URL: https://patents.google.
- Troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. [URL: https://www.benchchem.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1188]
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]
- Synthesis of Step (a), Production of 5-Aminophthalide - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-step-a-production-of-5-aminophthalide]
- Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a804369h]
- Efficient bio-reduction of 3-nitro phthalic acid using engineered nitroreductase and V2O5. [URL: https://www.researchgate.net/publication/356551138_Efficient_bio-reduction_of_3-nitro_phthalic_acid_using_engineered_nitroreductase_and_V2O5]
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1572]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 4. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Aminophthalide
Welcome to the technical support resource for 5-Aminophthalide (CAS 65399-05-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. As an aromatic amine with a lactone functionality, this compound presents unique purification challenges, from color instability to persistent impurities. This document provides troubleshooting guidance in a practical question-and-answer format, grounded in chemical principles and validated methodologies.
Frequently Asked Questions (FAQs)
Section 1: Initial Characterization & Common Issues
Q1: My crude this compound is a yellow or brown solid, not the reported white crystalline solid. What causes this discoloration?
A1: Discoloration is the most frequently encountered issue and typically stems from two sources:
-
Oxidation: Aromatic amines, including this compound, are susceptible to air oxidation. The primary amino group (-NH₂) can be oxidized to form highly colored quinone-imine type structures, especially when exposed to air, light, and trace metal catalysts over time.
-
Residual Impurities: If your synthesis involves the reduction of a nitro-precursor like 5-nitrophthalimide, any unreacted starting material will impart a yellow color.[1] Similarly, side products from the reduction process can be highly colored.
Pro-Tip: To minimize oxidation, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during prolonged heating or storage. Use amber vials to protect it from light.
Q2: The melting point of my sample is broad (e.g., 175-185 °C) and doesn't match literature values, which are themselves inconsistent. Why?
A2: This is a critical observation. A broad melting point is a classic indicator of impurities.[2] The inconsistency in reported literature values (ranging from 178 °C to 193 °C) can be confusing.[3][4][5] This variation likely arises from different levels of purity in the reported samples. Your goal should be to obtain a sharp melting point within a 1-2 °C range after purification. The presence of solvents or by-products disrupts the crystal lattice, leading to melting point depression and broadening.
| Property | Reported Value | Source |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3][6] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | 178 °C | [1][4] |
| 190-193 °C | [3] | |
| 177-189 °C (Crude) | [5] | |
| Water Solubility | Very low (22.2 µg/mL) | [4][6] |
Table 1: Physical and Chemical Properties of this compound.
Section 2: Troubleshooting Purification Strategies
Q3: I performed a simple recrystallization, but the purity didn't improve significantly. What am I doing wrong?
A3: Recrystallization is effective only when the right solvent is chosen and impurities have different solubility profiles from the product. Common pitfalls include:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which has both a polar amino group and a moderately non-polar bicyclic core, solvent selection is key. Water is generally a poor choice due to very low solubility.[4] Alcohols (ethanol, isopropanol) or aqueous alcohol mixtures are often a good starting point.
-
Using Too Much Solvent: This is the most common error. If too much solvent is used, the solution will not become supersaturated upon cooling, and crystallization will be poor or nonexistent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.
-
Crystallization Occurring Too Quickly: Rapid cooling (e.g., crashing the flask in an ice bath) traps impurities within the crystal lattice. Slow, controlled cooling allows for the formation of purer, larger crystals.
Q4: What are the most common impurities I should be looking for, and how do I remove them?
A4: Impurities are almost always related to the synthetic route. The most common route is the reduction of a nitro-precursor.
| Common Impurity | Source | Removal Strategy |
| 5-Nitrophthalimide | Unreacted starting material | This impurity is less polar than the product. It can often be removed via column chromatography or by an acid wash. The basic this compound will dissolve in aqueous acid, while the neutral nitro compound remains in the organic layer. |
| 4-Aminophthalimide | Potential isomeric impurity from synthesis | This impurity has very similar polarity, making recrystallization difficult. High-resolution chromatography (UPLC/HPLC) is often required for separation and detection.[7] |
| Iron/Zinc Salts & Oxides | Metal reductants (e.g., Fe/HCl, Zn/NaOH)[1][5][8] | These are inorganic and can be removed by dissolving the crude product in a suitable organic solvent (like THF or DMSO), followed by filtration to remove the insoluble metal sludge.[8] An acidic workup can also help dissolve these salts in an aqueous layer. |
| Oxidation By-products | Air/light exposure | These are often highly polar. Recrystallization can be effective. Sometimes, a charcoal treatment during recrystallization can help adsorb these colored impurities. |
Table 2: Common Impurities and Removal Strategies.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for purifying crude this compound.
Validated Protocols
Protocol 1: Purification by Acid/Base Extraction
This protocol is highly effective for removing non-basic organic impurities (like residual 5-nitrophthalimide) and inorganic salts from metal-based reductions.
Principle: The basic amino group of this compound is protonated by acid to form a water-soluble ammonium salt. Neutral impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the amine, which precipitates and can be collected.
Steps:
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like Ethyl Acetate or Dichloromethane (200 mL). If insoluble inorganic material is present, filter the solution at this stage.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1 M Hydrochloric Acid (100 mL) and shake vigorously. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. This layer contains your product as the hydrochloride salt. Extract the organic layer one more time with 1 M HCl (50 mL) and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a saturated solution of Sodium Bicarbonate (or 2 M NaOH) with stirring until the pH is ~8-9. A precipitate of this compound will form.[5]
-
Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts. Dry the product under vacuum to a constant weight.
-
Purity Check: Analyze the purity via HPLC and melting point. If necessary, follow with Protocol 2.
Protocol 2: Systematic Recrystallization
This protocol should be used after extractive workups or for crude material that is already relatively clean.
Principle: Exploits the differences in solubility between the product and impurities in a specific solvent at different temperatures.
Steps:
-
Solvent Screening (Small Scale): Place ~50 mg of your material into several test tubes. Add different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or aqueous mixtures thereof) dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heating: Heat the test tubes that showed poor room-temperature solubility. The best solvent will fully dissolve the solid at or near its boiling point.
-
Cooling: Allow the successful test tubes to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of a large amount of crystalline precipitate.
-
Scale-Up: Choose the best solvent from your screen. Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask.
-
Dissolution: Add the chosen solvent in small portions to the flask, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Important if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for at least 1 hour to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Analytical Verification
Confirming purity is essential. A combination of methods provides the most reliable assessment.[2][9]
-
HPLC/UPLC: This is the gold standard for quantitative purity assessment. A validated method can separate and quantify closely related impurities.[7]
-
Melting Point: A sharp melting point (range < 2 °C) is a strong indicator of high purity.
-
TLC (Thin-Layer Chromatography): A quick and inexpensive way to qualitatively assess purity and screen for the best mobile phase for column chromatography.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound.
- Google Patents. (2004). CN1472202A - Preparation of 5-aminophthalimide.
- Scholars Research Library. (n.d.). Development and validation of UPLC methods for the determination of 4-nitro-phthalimide, 5-bromo-phthalide and 5-amino-phthalide.
- Google Patents. (2004). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid.
- PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.
- Google Patents. (2007). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
- Google Patents. (2015). CZ300408B6 - Process for preparing 5-cyanophthalide.
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound). Request PDF.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
Sources
- 1. echemi.com [echemi.com]
- 2. moravek.com [moravek.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C8H7NO2 | CID 720669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Aminophthalide
Welcome to the technical support guide for the synthesis of 5-Aminophthalide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the most prevalent synthetic route: the catalytic hydrogenation of 5-nitrophthalide.
Question 1: My reaction is stalled or proceeding very slowly. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue in catalytic hydrogenations. The problem typically lies with the catalyst, reaction conditions, or the reagents themselves.
-
Pillar 1: Catalyst Integrity
-
Cause: The catalyst's active sites may be blocked by poisons (e.g., sulfur compounds, heavy metal ions) or the catalyst may have lost activity from improper storage.[1] Pyrophoric catalysts like Raney Nickel are particularly sensitive to air exposure.[1]
-
Solution: Use a fresh batch of high-activity catalyst (e.g., 5-10% Pd/C) from a trusted supplier.[1] Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents. If poisoning is suspected, the catalyst must be replaced.
-
-
Pillar 2: Reaction Conditions
-
Cause: The efficiency of a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen) is highly dependent on physical parameters. Poor agitation limits the mass transfer of hydrogen to the catalyst surface, inadequate hydrogen pressure reduces the concentration of the reactant, and incorrect temperature can slow the reaction rate or promote side reactions.[1]
-
Solution:
-
Agitation: Ensure vigorous, efficient stirring to create a vortex and maximize the gas-liquid-solid interface.[1]
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, a Parr hydrogenator may be needed for higher pressures (e.g., 3-4 bar) to increase the reaction rate.[1]
-
Temperature: Most hydrogenations of nitroaromatics proceed well at room temperature. If the reaction is sluggish, gentle heating may be applied, but excessive heat can lead to catalyst deactivation or undesired side reactions.[1]
-
-
-
Pillar 3: Substrate & Solvent
-
Cause: Poor solubility of the 5-nitrophthalide starting material in the chosen solvent will severely limit the reaction rate.[1]
-
Solution: Select a solvent that fully dissolves the substrate. Common choices include methanol, ethanol, and ethyl acetate.[1][2] If solubility is a major issue, a solvent mixture might be necessary.
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Catalyst Poisoning | Use high-purity reagents/solvents; replace catalyst. |
| Catalyst Deactivation | Use a fresh batch of catalyst; handle under inert gas.[1] | |
| Insufficient H₂ Pressure | Increase pressure using a Parr apparatus.[1] | |
| Poor Agitation | Increase stirring speed to ensure efficient mixing.[1] | |
| Poor Substrate Solubility | Change to a solvent where the substrate is more soluble (e.g., EtOH, EtOAc).[1] |
Question 2: The reaction worked, but my final product is an off-color (e.g., yellow, brown, or gray) instead of the expected white solid. What are these impurities?
Answer: The color of your crude product is an excellent diagnostic tool for identifying potential side reactions or incomplete conversion.
-
Cause 1: Incomplete Reaction: The starting material, 5-nitrophthalide, is typically a yellow solid. A yellow tint in your product often indicates residual starting material.
-
Cause 2: Intermediate Species: The reduction of a nitro group proceeds through several intermediates. Under certain conditions (e.g., non-optimal pH, insufficient reductant), stable, colored intermediates like nitroso or hydroxylamine species can be present. More commonly, dimeric species such as azoxy (yellow/orange) and azo (red/orange) compounds can form.[3][4] These are particularly prevalent when using metal hydrides but can occur in other reduction methods if not driven to completion.
-
Cause 3: Catalyst Fines: If the filtration step is not performed carefully, microscopic particles of the palladium on carbon catalyst can contaminate the final product, giving it a gray or black appearance.
-
Solution:
-
Monitor for Completion: Before workup, confirm the absence of starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: The most effective way to remove colored impurities is through recrystallization. Select a solvent system where this compound has good solubility at high temperatures and poor solubility at room temperature, while the impurities remain in solution.
-
Workup: To remove catalyst fines, filter the reaction mixture through a pad of Celite®.[5][6] This prevents the fine particles from passing through standard filter paper or clogging a sintered glass funnel.[6]
-
Visualizing the Reaction and Side Products
The desired reaction is the complete, 6-electron reduction of the nitro group to an amine. Side reactions occur when this process is interrupted or when intermediates react with each other.
Caption: Desired synthesis pathway for this compound.
Caption: Formation of common side products via intermediates.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound? A: The most widely employed method is the reduction of 5-nitrophthalide. This is typically achieved via catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3][7] Alternative chemical reductions using reagents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are also effective and can be useful if other functional groups sensitive to hydrogenation are present.[4][7][8]
Q: How do I safely handle the hydrogenation catalyst and reaction? A: Safety is paramount.
-
Catalyst Handling: Dry Pd/C can be pyrophoric and may ignite solvents upon exposure to air.[5] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) before adding the solvent.
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction setup is free of leaks and is performed in a well-ventilated fume hood away from ignition sources.
-
Filtration: After the reaction, purge the vessel with an inert gas like nitrogen to remove all hydrogen before opening it to the atmosphere.[5] Keep the catalyst filter cake wet with solvent or water during and after filtration, as a dry catalyst can spontaneously ignite in air.[5][6]
Q: Can I use a metal hydride like LiAlH₄ to reduce the nitro group? A: It is strongly discouraged. While lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to react with aromatic nitro compounds to produce azo compounds as the major product.[4] Furthermore, LiAlH₄ would also reduce the lactone carbonyl group, which is not desired.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitrophthalide
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
5-Nitrophthalide
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas, inert
-
Celite® 545
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-nitrophthalide (5.0 g, 1 equiv).
-
Inerting: Seal the flask and purge with nitrogen gas.
-
Solvent Addition: Add ethanol (100 mL) to the flask to dissolve the starting material.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (0.5 g, 10% w/w). Caution: Do not allow the dry catalyst to come into contact with air.
-
Hydrogenation: Seal the flask, evacuate the nitrogen, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material spot has completely disappeared. The reaction is typically complete within 4-8 hours.
-
Workup - Inerting: Once complete, carefully purge the reaction flask with nitrogen gas three times to remove all residual hydrogen.
-
Workup - Filtration: Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 20 mL) to recover all the product. Critical: Keep the filter cake wet at all times to prevent ignition.[1][5]
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain a pure, white crystalline product.
References
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound.
- MDPI. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
- Google Patents. (2004). CN1472202A - Preparation of 5-aminophthalimide.
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF.
- Google Patents. (2004). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid.
- Google Patents. (1938). US2130480A - Process of hydrogenating 5-nitrophthalide.
- Google Patents. (2007). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
- ChemBK. (2024). This compound.
- Google Patents. (1998). JPH10306067A - Production of 5-aminoisophthalic acid.
- Reddit. (2022). Hydrogenation reaction tips and tricks : r/Chempros.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- ResearchGate. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol.
- Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks.
- Google Patents. (2007). CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Aminophthalide Preparation
Welcome to the technical support center for the synthesis of 5-Aminophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions encountered during the preparation of this important chemical intermediate.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] The most common and practical laboratory-scale synthesis involves the reduction of a nitro-substituted precursor, typically 5-nitrophthalide or 4-nitrophthalimide. The choice of the synthetic route and the optimization of reaction conditions are critical for achieving high yield and purity. This guide will focus on the prevalent reduction methods and provide expert insights into overcoming common experimental challenges.
Troubleshooting Guide: Optimizing Your this compound Synthesis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reduction of 5-nitrophthalide is incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete reduction is a common challenge in the synthesis of this compound. The root cause often lies in one or more of the following factors:
-
Insufficient Reducing Agent or Catalyst Activity:
-
Chemical Reduction (e.g., Fe, Sn, Zn): Ensure you are using a sufficient molar excess of the metal reducing agent.[2][3] The surface of the metal can become passivated during the reaction, so using a finer powder or activating the metal (e.g., with dilute acid) can enhance reactivity. The concentration of the acid is also a critical parameter for the reaction rate.[2]
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): The catalyst loading might be too low, or the catalyst may have lost its activity due to improper storage or handling.[3] It is always recommended to use a fresh batch of catalyst. The efficiency of catalytic hydrogenation can be sensitive to even slight modifications in reaction parameters.[4]
-
-
Poor Solubility of the Starting Material: 5-nitrophthalide has limited solubility in many common solvents. If the starting material is not adequately dissolved, the reaction will be slow and incomplete.[2] Consider using a co-solvent system, such as ethanol/water or acetic acid, to improve solubility.[2]
-
Suboptimal Reaction Temperature: While many reductions can proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[2] However, excessive heat can lead to the formation of side products.[2] Therefore, careful temperature optimization is crucial.
-
Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material, solvent, or even the hydrogen gas can poison the catalyst, drastically reducing its activity.[3] Common catalyst poisons include sulfur compounds and halides.[3][5] Ensure the purity of all your reagents and solvents.
Question 2: I am observing significant side products in my reaction mixture, leading to a difficult purification process. How can I minimize their formation?
Answer:
The formation of side products in nitro group reductions often stems from the stepwise nature of the reaction, where intermediates can accumulate or react further to form undesired compounds.[2][6] Here’s how to improve the selectivity towards this compound:
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH4) for aromatic nitro compounds can lead to the formation of azo products.[7] Catalytic hydrogenation and metal/acid combinations (Fe, Sn, Zn in acid) generally provide better selectivity for the desired amine.[2][8]
-
Control of Reaction Temperature: Exothermic reactions can create localized "hot spots," promoting the formation of condensation products like azoxy and azo compounds.[2] Ensure efficient stirring and use an ice bath to control the temperature, especially during the initial stages of an exothermic reaction.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of over-reduced or side products.
-
pH Control: In chemical reductions, the pH of the reaction medium can influence the product distribution. Maintaining the appropriate acidic or basic conditions throughout the reaction is essential.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing this compound on a laboratory scale?
A1: Both catalytic hydrogenation and chemical reduction with metals like iron or tin are reliable methods. Catalytic hydrogenation with Pd/C is often preferred for its clean reaction profile and easier product work-up.[7] However, chemical reduction with Fe in acidic medium is a cost-effective and robust alternative.[10]
Q2: What is the role of the acid in metal-mediated reductions (e.g., Fe/HCl)?
A2: The acid serves two primary purposes. First, it acts as a proton source for the reduction of the nitro group. Second, it helps to keep the resulting iron salts soluble and prevents the formation of a passivating layer of iron oxides on the metal surface, thus maintaining the reactivity of the reducing agent.
Q3: How do I choose the right solvent for the catalytic hydrogenation of 5-nitrophthalide?
A3: The ideal solvent should completely dissolve the starting material and be inert under the reaction conditions. For the hydrogenation of 5-nitrophthalide, polar protic solvents like ethanol, methanol, or acetic acid are often good choices as they can aid in the hydrogenation process.[2] Co-solvent systems, such as ethanol/water, can also be effective.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by TLC by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, HPLC is the preferred method.[9]
Q5: What is the best way to purify the final this compound product?
A5: The crude product can be purified by recrystallization.[11] The choice of solvent for recrystallization is crucial and should be determined experimentally. Ethanol is a commonly used solvent for this purpose.[11] The purity of the final product can be assessed by measuring its melting point and by analytical techniques like HPLC and NMR spectroscopy.
Optimized Reaction Parameters
The following table summarizes optimized reaction conditions for the two primary methods of this compound synthesis. These parameters should be considered as a starting point and may require further optimization based on your specific experimental setup and desired scale.
| Parameter | Catalytic Hydrogenation (Method A) | Chemical Reduction (Method B) |
| Starting Material | 5-Nitrophthalide | 4-Nitrophthalimide |
| Reducing Agent | H₂ gas | Iron powder (Fe) |
| Catalyst/Reagent | 5-10% Palladium on Carbon (Pd/C) | Hydrochloric Acid (HCl) |
| Solvent | Ethanol or Methanol | Water |
| Temperature | Room Temperature to 40 °C | 40 °C |
| Pressure (for H₂) | 1-4 atm | N/A |
| Reaction Time | 2-6 hours | 3 hours |
| Typical Yield | >90% | ~85-90% |
Experimental Protocols
Method A: Catalytic Hydrogenation of 5-Nitrophthalide
This protocol describes a standard procedure for the preparation of this compound via catalytic hydrogenation.
Materials:
-
5-Nitrophthalide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-nitrophthalide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle warming (up to 40 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Method B: Chemical Reduction of 4-Nitrophthalimide
This protocol details the synthesis of this compound from 4-nitrophthalimide using iron powder in an acidic medium.[12]
Materials:
-
4-Nitrophthalimide
-
Iron powder
-
Water
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, add 4-nitrophthalimide (1.0 eq), iron powder (approx. 2.5-3.0 eq), and water.
-
Add a few drops of concentrated HCl to initiate the reaction.
-
Stir the mixture at 40 °C for 3 hours.
-
After cooling to room temperature, filter the reaction mixture by vacuum filtration.
-
To the filter cake, add DMSO and heat to approximately 100 °C.
-
Filter the hot solution to remove the iron sludge.
-
Cool the filtrate to below 20 °C to crystallize the product.
-
Collect the yellow, needle-like crystals of 5-aminophthalimide by filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.
Visualizations
Reaction Mechanism: Reduction of 5-Nitrophthalide
The following diagram illustrates the generally accepted pathway for the catalytic hydrogenation of a nitroarene to an aniline derivative.
Caption: Stepwise reduction of the nitro group to an amine.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Reactions. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound).
- ResearchGate. (n.d.). Reduction efficiency in terms of conversion (%) vs. catalyst loading.
- ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Google Patents. (n.d.). CN1472202A - Preparation of 5-aminophthalimide.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
- ResearchGate. (n.d.). Optimization of Reduction Conditions.
- YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- Royal Society of Chemistry. (n.d.). Which side-reactions compromise nitroxide mediated polymerization?.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound.
- YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine.
- National Center for Biotechnology Information. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis.
- Scholars Research Library. (n.d.). Development and validation of UPLC methods for the determination of 4-nitro-phthalimide-5-bromo-phthalide-and-5-amino-phth.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Nef Reaction.
- National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF.
- MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction.
- National Center for Biotechnology Information. (n.d.). Solvent Effect on the Photolysis of Riboflavin.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- N.E. CHEMCAT. (2025, July 24). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- MDPI. (n.d.). Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits.
- YouTube. (2020, September 30). 5 REDUCTION OF NITRO COMPOUNDS IN DIFFERENT MEDIUMS.
- The Journal of Physical Chemistry. (n.d.). The Reduction, Optimization Reaction of Kinetics and Thermodynamics of Cr.
- Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
Sources
- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ne-chemcat.co.jp [ne-chemcat.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
5-Aminophthalide Solution Stability: A Technical Support Guide
Welcome to the technical support center for 5-Aminophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a molecule containing both a lactone (a cyclic ester) and an aromatic amine functional group, it is susceptible to specific degradation pathways under various conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical determinant of this compound's stability. The lactone ring is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[3]
-
Acidic Conditions: Under acidic conditions, the rate of hydrolysis is generally slower than in basic conditions. However, prolonged exposure to strong acids can lead to the opening of the lactone ring to form 2-(aminomethyl)-5-aminobenzoic acid.
-
Basic Conditions: In alkaline solutions, the hydrolysis of the lactone is significantly accelerated, leading to the formation of the corresponding carboxylate salt. This degradation is often irreversible.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic amine moieties can be susceptible to photodegradation.[4][5] Exposure to ultraviolet (UV) or even high-intensity visible light can potentially lead to oxidative degradation and the formation of colored impurities. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q4: What is the recommended way to store solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution at -20 °C or below is advisable. It is also good practice to prepare fresh solutions for critical experiments whenever possible.
Q5: What are the likely degradation products of this compound?
A5: Based on the chemical structure of this compound, the primary degradation products are expected to result from hydrolysis of the lactone ring and oxidation of the aromatic amine.
-
Hydrolysis Product: The primary hydrolytic degradation product is 2-(aminomethyl)-5-aminobenzoic acid.
-
Oxidative Products: Oxidation of the aromatic amine can lead to the formation of various colored products, including nitroso and nitro derivatives, as well as polymeric materials.[1][6][7] The exact nature of these products can be complex and dependent on the specific oxidative conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered when working with this compound solutions.
Issue 1: Unexpected changes in solution color (e.g., yellowing, browning).
This is a common indicator of degradation, likely due to the oxidation of the aromatic amine group.
Troubleshooting Workflow for Solution Discoloration
Caption: Troubleshooting workflow for discolored this compound solutions.
Issue 2: Inconsistent or lower-than-expected analytical results (e.g., in HPLC assays).
This may indicate degradation of the parent compound, leading to a decrease in its concentration.
Troubleshooting Workflow for Inconsistent Analytical Results
Caption: Troubleshooting workflow for inconsistent analytical results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[8][9][10]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting solutions to identify degradation products.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC system with UV or PDA detector and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a transparent container to light in a photostability chamber (as per ICH Q1B guidelines).[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a suitable HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][12][13]
Starting HPLC Conditions (to be optimized):
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm (or PDA scan) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of this compound.
-
Inject the stressed samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the mobile phase composition and gradient to achieve adequate resolution between the parent peak and all degradation peaks.
-
If co-elution is suspected, use a PDA detector to check for peak purity.
-
For identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS).
Predicted Degradation Pathways
Based on the chemical principles of the functional groups in this compound, the following degradation pathways are proposed:
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound under various stress conditions.
Summary of Stability and Recommended Handling
| Condition | Potential for Degradation | Recommended Precautions |
| Acidic pH | Moderate | Buffer solutions to a neutral pH if possible. Avoid prolonged storage in acidic media. |
| Alkaline pH | High | Strictly avoid basic conditions. |
| Elevated Temperature | Moderate to High | Store solutions at 2-8 °C for short-term and frozen for long-term. |
| Light Exposure | Moderate | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxidizing Agents | High | Use high-purity, peroxide-free solvents. Avoid contact with oxidizing agents. |
By understanding the potential stability issues of this compound and implementing the appropriate handling and analytical strategies, researchers can ensure the integrity of their experiments and the reliability of their data.
References
- Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019).
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. [Link]
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. [Link]
- Phthalimides. (n.d.). Organic Chemistry Portal. [Link]
- Reactions of arom
- General Reactivity of Amines. (2019). YouTube. [Link]
- Phthalide (Ref: BAY 96610). (2025). AERU, University of Hertfordshire. [Link]
- PHOTOSTABILITY OF MOLECULES OF AROM
- Thermal and Volumetric Properties of Five Lactones at Infinite Dilution in Water. (2019).
- Photochemistry of Aliphatic and Aromatic Amines. (2025).
- Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. (2025).
- Lactone. (n.d.). Wikipedia. [Link]
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. [Link]
- Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. (n.d.).
- Phthalic anhydride. (n.d.). Wikipedia. [Link]
- This compound. (n.d.). PubChem. [Link]
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). Springer. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]
- Photostability. (n.d.). IAGIM. [Link]
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025).
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- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. Reactions of aromatic amines | PDF [slideshare.net]
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- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Aminophthalide and Impurity Minimization
Welcome to the technical support center for the synthesis of 5-aminophthalide. As a crucial intermediate in the development of pharmaceuticals, such as the antidepressant citalopram, achieving high purity is paramount.[1] This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, chemists, and process development professionals. Our focus is on the practical challenges encountered during synthesis, explaining the chemical principles behind impurity formation and providing robust strategies for their minimization.
Section 1: Understanding the Synthetic Landscape
The most prevalent and industrially relevant pathway to this compound involves the reduction of a 5-nitro precursor. This is typically a two-stage process starting from a commercially available material like phthalimide. Understanding this workflow is the first step in effective troubleshooting.
Common Synthetic Pathway
The synthesis begins with the nitration of a suitable phthalimide or phthalide precursor, followed by the critical reduction of the nitro group to the desired primary amine.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting the Reduction of 5-Nitrophthalide
The reduction of the nitro group is the most critical step where impurities can arise. This section addresses the most common issues encountered by researchers.
FAQ 1: My final product is contaminated with unreacted 5-nitrophthalide. What went wrong?
This is the most common impurity issue, indicating an incomplete reaction. The root cause typically lies with the catalyst, hydrogen source, or reaction conditions.
Causality & Solution:
-
Catalyst Inactivation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Nickel-on-kieselguhr are susceptible to poisoning.[2] Trace impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure the 5-nitrophthalide precursor is of high purity. Use high-purity, hydrogenation-grade solvents.
-
-
Insufficient Catalyst Loading or Activity: The amount and quality of the catalyst are critical. For catalytic transfer hydrogenation, the choice of hydrogen donor is also key.
-
Solution: Use a proven catalyst type, such as 5% Pd/C, LA (weakly acidic) type, which is effective for nitro group reductions at low temperature and pressure.[3] Increase catalyst loading if the reaction consistently stalls. When using hydrogen gas, ensure adequate pressure (e.g., 1000-1500 psi) and agitation to overcome mass transfer limitations.[4]
-
-
Non-Optimal Reaction Conditions: Insufficient reaction time, temperature, or pressure will lead to incomplete conversion. Hydrogen absorption typically begins around 115-120°C for this catalytic hydrogenation.[4]
-
Solution: Monitor the reaction by hydrogen uptake or TLC/HPLC. Continue the reaction for a short period (e.g., 15-30 minutes) after hydrogen uptake ceases to ensure complete conversion.[4]
-
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Metal/Acid Reduction (Fe/H⁺) |
| Reductant | Hydrogen Gas (H₂) or Transfer Agent (e.g., Ammonium Formate)[5] | Iron Powder[6] |
| Catalyst/Stoichiometry | Catalytic (e.g., 5 mol%)[3] | Stoichiometric (e.g., 3.5-7 eq)[6] |
| Solvent | Alcohols (e.g., Ethanol), Ethyl Acetate[4][7] | Water, often with an acid catalyst (e.g., HCl, FeCl₂)[6] |
| Temperature | Typically elevated (e.g., 120-150°C)[4] | Moderate (e.g., 30-60°C)[6] |
| Pros | High purity, clean workup (catalyst is filtered off). | Low cost, no high-pressure equipment needed.[6] |
| Cons | Requires specialized high-pressure equipment, potential for catalyst poisoning. | Generates significant metal waste ("iron mud"), product isolation can be more complex.[6] |
FAQ 2: My isolated product is dark, discolored, or contains tar-like substances. What are these impurities?
Dark coloration often points to the formation of nitroso, azoxy, or azo compounds. These are intermediates in the nitro reduction pathway that can dimerize or polymerize if the reaction conditions are not carefully controlled.
Causality & Solution:
The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a stepwise process involving nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If the reduction is not driven to completion, these reactive intermediates can condense to form colored impurities.
Caption: Simplified pathway of nitro reduction and side-product formation.
-
pH Control: In metal/acid reductions, maintaining a weakly acidic environment is crucial.[6] Overly acidic or basic conditions during workup can promote side reactions.
-
Temperature Management: Exothermic reactions, if not controlled, can lead to higher temperatures and increased rates of side-product formation.
-
Solution: For metal-based reductions, add the reagents portion-wise to control the exotherm. Ensure adequate stirring and cooling. During workup and purification, avoid unnecessarily harsh pH or high temperatures.
-
FAQ 3: My yield is low after workup. How can I improve product recovery?
Low yields are often due to losses during purification, particularly during acid-base extraction and precipitation steps. This compound is amphoteric, meaning it can be soluble in both acidic and basic solutions, but it has a point of minimum solubility (isoelectric point).
Causality & Solution:
-
Incorrect pH for Precipitation: The product is typically purified by dissolving the crude material in acid (protonating the amine to form a soluble salt), filtering to remove insoluble impurities (like the catalyst), and then adding a base to precipitate the pure amine. If the final pH is too low or too high, the product will remain partially dissolved.
-
Solution: After dissolving the product in acid (e.g., HCl), carefully neutralize the solution. The optimal pH for precipitation is often between 5 and 9.[7][8] Use a pH meter and add the base dropwise as you approach the target pH. One procedure specifies adjusting the pH to 5 for precipitation[7], while another neutralizes to pH 8-9.[8] It is advisable to perform a small-scale test to determine the optimal precipitation pH for your specific impurity profile.
-
-
Lactone Ring Hydrolysis: The phthalide structure contains a lactone (a cyclic ester), which is susceptible to hydrolysis under strong basic or acidic conditions, especially when heated. This opens the ring to form a water-soluble amino-carboxy-benzyl alcohol derivative, leading to yield loss.
-
Solution: Perform acid-base manipulations at or below room temperature. Avoid prolonged exposure to highly concentrated acids or bases.
-
Section 3: Validated Experimental Protocols
These protocols are synthesized from established literature procedures and provide a reliable starting point for laboratory work.[4][7]
Protocol 1: Catalytic Hydrogenation of 5-Nitrophthalide
This protocol is based on a high-pressure hydrogenation method.[4]
-
Vessel Preparation: To a high-pressure autoclave equipped with a mechanical stirrer, add 5-nitrophthalide (1.0 eq), 5% Palladium on Carbon (Pd/C, ~5 mol%), and absolute ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Sealing and Purging: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 1000-1500 psi. Begin agitation and heat the mixture to 120-130°C.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 30-60 minutes after hydrogen absorption begins.
-
Completion and Cooldown: Once hydrogen uptake ceases, maintain the conditions for an additional 15 minutes to ensure full conversion. Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Workup: Open the vessel, and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol. The resulting filtrate contains the crude this compound.
Protocol 2: Purification of Crude this compound
This protocol uses acid-base chemistry to purify the product from non-basic impurities.[7][8]
-
Acidification: Concentrate the ethanolic filtrate from the previous step under reduced pressure to remove the solvent. To the crude solid, add dilute hydrochloric acid (e.g., 2 M HCl) until the solid completely dissolves. The solution should be acidic (pH ~1-2).
-
Filtration: If any insoluble material (e.g., unreacted nitro compound, non-basic impurities) is present, filter the acidic solution.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid sodium carbonate) with vigorous stirring. Monitor the pH closely with a pH meter.
-
Isolation: Continue adding the base until the pH reaches 8-9.[8] A precipitate of this compound will form. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Air-dry or dry the solid in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
Section 4: References
-
Synthesis of Step (a), Production of this compound. PrepChem.com. [Link]
-
US Patent 2130480A: Process of hydrogenating 5-nitrophthalide. Google Patents.
-
CN Patent 1472202A: Preparation of 5-aminophthalimide. Google Patents.
-
This compound - Introduction. ChemBK. [Link]
-
5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF. ResearchGate. [Link]
-
Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TCI Journals. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
JP Patent 2004300041A: Method for producing high-purity 5-aminoisophthalic acid. Google Patents.
-
p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]
-
This compound | C8H7NO2 | CID 720669. PubChem - NIH. [Link]
-
CN Patent 102020587A: The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
-
Preparation of p-nitrobenzylcyanide by para-orientation nitration of benzylcyanide. ResearchGate. [Link]
-
US Patent 3270057A: Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents.
-
CN Patent 106748840A: A kind of method for preparing 5 amino isophthalic acids. Google Patents.
-
Hydrogenation of Nitro Product | PDF | Catalysis. Scribd. [Link]
-
Organic Chemistry-4. [Link]
-
Synthesis of p-amino benzyl cyanide. PrepChem.com. [Link]
-
WO Patent 2008082502A2: Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
Sources
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- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Alternative Reduction Methods for 5-Nitrophthalimide
Welcome to the technical support center for the reduction of 5-nitrophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My reduction of 5-nitrophthalimide is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.
-
**Catalytic Hydrogenation (e.g., Pd/C, Pt/
-
Technical Support Center: Optimizing 5-Aminophthalide Reactions Through Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminophthalide. This guide is designed to provide in-depth, practical advice on a critical aspect of your experimental success: the choice of solvent. The reaction rate and overall outcome of processes involving this compound, such as diazotization and amide bond formation, are profoundly influenced by the solvent system. This resource, presented in a question-and-answer format, will help you navigate common challenges, troubleshoot unexpected results, and optimize your reaction conditions based on a strong foundation of chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound starting material is not fully dissolving in the reaction solvent. What are my options, and how will this affect the reaction rate?
A1: Incomplete dissolution of a starting material is a common issue that can significantly hinder reaction rates by reducing the effective concentration of the reactant in the solution phase. For a reaction to proceed efficiently, the reactants must be in the same phase to interact.
Troubleshooting Steps:
-
Consult Solubility Data: this compound is a white crystalline solid. While it has some solubility in water and common organic solvents like alcohols and ethers, quantitative data across a broad range of solvents is not always readily available.[1] It's advisable to perform small-scale solubility tests with your intended solvents before proceeding with the main reaction.
-
Co-Solvent Strategy: If this compound has poor solubility in your primary reaction solvent, introducing a co-solvent can be an effective strategy. For instance, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a small amount of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility.
-
Solvent Screening: If a co-solvent system is not desirable, consider screening a panel of alternative solvents. The choice will depend on the specific reaction chemistry. For instance, for acylation reactions, polar aprotic solvents like DMF are often excellent choices as they can dissolve the starting material and are generally compatible with the reaction conditions.[2]
-
Gentle Heating: In some cases, gentle heating can increase the solubility of this compound. However, it is crucial to ensure that the elevated temperature does not lead to degradation of the starting material or reactants, or cause unwanted side reactions.
Impact on Reaction Rate: A heterogeneous reaction mixture (with undissolved solid) will almost always proceed slower than a homogeneous one. The reaction will be limited to the surface of the solid particles, leading to poor reproducibility and lower yields. Ensuring complete dissolution is a critical first step for achieving optimal reaction kinetics.
Q2: I am running a diazotization reaction with this compound and observing a slow reaction rate. Could the solvent be the culprit?
A2: Absolutely. The solvent plays a multifaceted role in the diazotization of aromatic amines and is a very likely factor in slow reaction rates.[3]
Key Solvent-Related Factors in Diazotization:
-
Protic vs. Aprotic Solvents: Diazotization is often carried out in acidic aqueous solutions. However, for amines with poor water solubility, organic solvents are used. Protic solvents, like methanol and ethanol, can participate in hydrogen bonding and proton transfer, which can be crucial for the formation of the nitrosating agent (e.g., from sodium nitrite and an acid).[3] Aprotic solvents can also be used, but the mechanism and rate may differ.
-
Dielectric Constant: The dielectric constant of the solvent influences the stability of charged intermediates and transition states.[4][5] In diazotization, the formation of the diazonium ion involves charged species. A solvent with a higher dielectric constant can better stabilize these charged intermediates, potentially increasing the reaction rate.[6]
-
Solubilizing the Amine and Reagents: The solvent must effectively dissolve not only the this compound but also the diazotizing agent (e.g., sodium nitrite or an alkyl nitrite) and the acid catalyst. Poor solubility of any of these components can lead to a sluggish reaction. For sparingly soluble amines, a mixture of an organic solvent and an acid (like glacial acetic acid) can be employed.[7]
Troubleshooting a Slow Diazotization:
-
Ensure Acidity: The concentration and strength of the acid are critical. The acid protonates nitrous acid to form the active electrophile.[8] If the reaction is slow, ensure sufficient acid is present.
-
Solvent System Modification: If using a single solvent, consider a mixture. For example, using a mixture of methanol and a less polar solvent like carbon tetrachloride can alter the dielectric constant and impact the rate-determining step.[3]
-
Choice of Diazotizing Agent: In some cases, switching the diazotizing agent can be beneficial. For example, using isoamyl nitrite in an organic solvent like dioxane with gaseous HCl can be an alternative to aqueous sodium nitrite.[9][10]
Caption: Influence of solvent type on this compound reactivity.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for this compound Solubility
-
Preparation: Dispense 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from your screening list (see Table 1).
-
Observation at Room Temperature: Vigorously vortex or stir each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Observation with Gentle Heating (Optional): For vials where the compound did not fully dissolve, warm them gently (e.g., to 40-50 °C) in a water bath for 5 minutes. Observe and record any changes in solubility.
-
Selection: Choose the solvent or solvent system that provides the best solubility under conditions that are compatible with your planned reaction.
Protocol 2: General Procedure for a Trial Amide Coupling Reaction
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your carboxylic acid (1.0 equivalent) and a coupling reagent (e.g., HATU, 1.1 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., DMF or ACN).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents) to the reaction.
-
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, proceed with an appropriate aqueous work-up and purification.
Disclaimer: These protocols are intended as general guidelines. Always refer to established literature procedures and perform a thorough safety assessment before conducting any chemical reaction.
References
- Schmid, H., & Muhr, G. (1962). Effect of the solvent on the kinetics of diazotization.
- ChemBK. (2024). This compound.
- Singh, U. C., & Rao, S. N. (1983). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. Indian Journal of Chemistry, 22A, 31-33.
- Unknown. (n.d.). Chemical Kinetics and Stability.
- ResearchGate. (2013). How the solvent effect the reaction rate?.
- Tor-Agbidye, Y., & Iorpenda, T. M. (2014). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE, 4(10), 1-6.
- Gould, I. R., et al. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers. The Journal of Physical Chemistry A, 123(49), 10490-10499.
- Henkel, G., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
- Chakrabarty, K., & Bhattacharyya, P. (1993). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. Indian Journal of Chemistry, 32B, 832-834.
- ResearchGate. (1993). Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Unknown. (2014). Solvent medium for diazotization reaction.
- ResearchGate. (2002). Solvent Effects on Hydrogen Bonds-A Theoretical Study.
- Florence, A. T., & Attwood, D. (2006). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
- Cook, J. L., et al. (2007). Solvent effects on hydrogen bonding.
- American Chemical Society. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Cockroft, S. L., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- University of Edinburgh Research Explorer. (2022). Dissecting Solvent Effects on Hydrogen Bonding.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Hunter, C. A. (2004). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 2(6), 835-840.
- Reddit. (2018). Is there a guide to selecting solvents for synthesis?.
- ResearchGate. (2000). Origin of the strong effect of protic solvents on the emission spectra, quantum yield of fluorescence and fluorescence lifetime of 4-aminophthalimide. Role of hydrogen bonds in deactivation of S1-4-aminophthalimide.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(5), 1896-1906.
- Pant, D. D., & Joshi, H. C. (2011). Photochemistry of 5-aminoquinoline in protic and aprotic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 412-417.
- Wang, Y., et al. (2010). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Structure: THEOCHEM, 945(1-3), 59-63.
- Di Mauro, G., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 28(41), e202200540.
- UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation.
- ResearchGate. (2023). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- ResearchGate. (2020). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
- National Center for Biotechnology Information. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- CAS Common Chemistry. (n.d.). 6-Aminophthalide.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 5-Aminophthalide Synthesis
Welcome to the technical support center for the synthesis of 5-Aminophthalide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this synthesis. Precise thermal management is critical for achieving high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Question 1: My reaction yield is significantly lower than expected. Could temperature be the culprit?
Answer:
Absolutely. Low yield is a common problem directly linked to improper temperature control.[1][2] Several temperature-sensitive steps in the synthesis of this compound can be affected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature. Many organic reactions have a specific activation energy that must be overcome.
-
Solution: Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C).[3] Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessive temperatures can lead to side reactions.
-
-
Side Reactions or Decomposition: Conversely, if the temperature is too high, it can promote the formation of unwanted byproducts or lead to the decomposition of reactants, intermediates, or the final product.[3]
-
Solution: If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration.[3] It's a trade-off between reaction rate and selectivity. For instance, in the reduction of a nitro group, excessively high temperatures can lead to over-reduction or side reactions.[4]
-
-
Exothermic Reaction Runaway: Some steps, like the reduction of a nitro group, can be highly exothermic. If the heat generated is not dissipated effectively, the internal reaction temperature can rise uncontrollably, leading to a cascade of side reactions and a significant drop in yield.
Question 2: I'm observing significant impurity peaks in my analytical data (HPLC/GC-MS). How can I minimize these through temperature control?
Answer:
Impurity formation is a classic sign of suboptimal temperature control. The reaction pathway can be highly sensitive to thermal conditions, favoring different products at different temperatures.
Key Temperature-Sensitive Steps and Potential Impurities:
-
Reduction of 4-Nitrophthalimide/3-Nitrophthalic Acid: This is a critical step where temperature control is paramount.
-
Too Low Temperature: The reaction may be sluggish or stall, leaving unreacted starting material.
-
Too High Temperature: Can lead to the formation of various byproducts. For example, in the reduction of 3-nitrophthalic acid, high temperatures might favor the formation of undesired isomers or degradation products.[5] A patent for the preparation of 5-aminophthalimide from 4-nitro phthalic imidine suggests an optimal temperature range of 30-60°C for the reduction reaction.[6]
-
-
Cyclization/Ring-Closure Step: The formation of the lactone ring in this compound is also temperature-dependent.
-
Inadequate Temperature: Incomplete cyclization can result in the presence of the open-chain intermediate (an amino-substituted phthalic acid derivative).
-
Excessive Temperature: Can cause dehydration or other side reactions, leading to impurities.
-
Troubleshooting Strategies:
-
Temperature Screening: Perform small-scale experiments at various temperatures to identify the optimal range that maximizes the formation of this compound while minimizing impurities.
-
Controlled Heating and Cooling: Utilize a programmable heating mantle or a temperature-controlled reaction block to ensure precise and stable temperatures. Avoid rapid heating or cooling, as this can create localized temperature gradients and promote side reactions.
-
Quenching at the Right Time: Once the reaction is complete, it's crucial to cool it down promptly to prevent further reactions or degradation of the product.[1]
Question 3: My reaction seems to have stalled and is not proceeding to completion. What temperature adjustments should I consider?
Answer:
A stalled reaction is often due to insufficient energy to overcome the activation barrier.
Solutions:
-
Gentle Increase in Temperature: As a first step, cautiously increase the reaction temperature by 5-10°C and monitor for any progress.
-
Solvent Choice: The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure. If a higher temperature is required, you may need to switch to a higher-boiling point solvent. Ensure the chosen solvent is compatible with all reactants and reagents.
-
Catalyst Activity: If a catalyst is used (e.g., in a hydrogenation step), its activity can be temperature-dependent. Ensure you are operating within the optimal temperature range for the specific catalyst. Some catalysts may require a certain temperature to become fully active.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding temperature control in this compound synthesis.
What is the typical temperature range for the synthesis of this compound?
The optimal temperature can vary depending on the specific synthetic route and reagents used. However, based on literature and patents, here are some general guidelines:
| Reaction Step | Starting Material | Reagents/Catalyst | Typical Temperature Range (°C) | Reference(s) |
| Reduction | 4-Nitro Phthalic Imidine | Iron powder, HCl | 30 - 60 | [6] |
| Reduction & Ring Closure | 4-Aminophthalimide | Zinc, Sodium Hydroxide | 30 - 90 | [7] |
| Diazotization | This compound | Sodium Nitrite, Acid | -5 - 10 | [4] |
| Hydrogenation | 3-Nitrophthalic Anhydride | Palladium or Platinum on Carbon | 20 - 35 | [8] |
How does the rate of heating and cooling impact the synthesis?
The rate at which you heat or cool your reaction mixture can be as important as the final temperature itself.
-
Rapid Heating: Can cause localized overheating, leading to the formation of byproducts or even a dangerous pressure buildup. It is generally advisable to heat the reaction mixture gradually to ensure uniform temperature distribution.
-
Slow Cooling (Crystallization): For purification steps involving crystallization, slow and controlled cooling is often essential to obtain larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice. For instance, a process for preparing 5-bromophthalide from this compound involves controlled cooling to facilitate crystallization.[9]
What are the best practices for accurately monitoring the internal temperature of a reaction?
Accurate temperature monitoring is non-negotiable for reproducible and successful synthesis.
-
Use a Calibrated Thermometer or Thermocouple: Ensure your temperature measurement device is accurate.
-
Proper Placement: The probe should be immersed in the reaction mixture, but not touching the sides or bottom of the flask, to get a true reading of the internal temperature.
-
Stirring: Always ensure the reaction mixture is well-stirred to maintain a uniform temperature throughout.
Can exothermic reactions be safely managed on a larger scale?
Yes, but it requires careful planning and engineering controls.
-
Efficient Heat Exchange: Use a reaction vessel with a large surface area-to-volume ratio or a jacketed reactor with a circulating coolant.
-
Controlled Addition of Reagents: Add the limiting reagent slowly and monitor the temperature continuously. Have a cooling bath ready to quickly immerse the reactor if the temperature begins to rise unexpectedly.
-
Dilution: Running the reaction in a more dilute solution can help to dissipate the heat more effectively.
III. Experimental Workflow & Visualization
To provide a clearer understanding of the process, the following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the critical temperature control points.
Caption: Generalized workflow for this compound synthesis highlighting critical temperature control stages.
By adhering to the principles and troubleshooting steps outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
IV. References
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 5. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 6. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 9. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 5-Aminophthalide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminophthalide (5-aminoisobenzofuran-1(3H)-one). As a crucial intermediate in the synthesis of various pharmaceuticals, including the antidepressant Citalopram, robust and scalable access to this molecule is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.
Our approach moves beyond simple procedural lists to explain the underlying chemical principles and safety considerations essential for successful scale-up. We will focus on the most prevalent synthetic route: a two-part process involving the reduction of a nitro group followed by the selective reduction of an imide carbonyl.
Overall Synthetic Workflow
The most common and economically viable pathway to this compound begins with the nitration of phthalimide, followed by two critical reduction steps. Each stage presents unique challenges in a scale-up environment.
Caption: General synthetic pathway from Phthalimide to this compound.
Part A: Synthesis of 4-Aminophthalimide (Nitro Group Reduction)
The reduction of the aromatic nitro group in 4-nitrophthalimide to form 4-aminophthalimide is the first critical transformation. While seemingly straightforward, this step is often a bottleneck due to safety and efficiency concerns at scale.[2]
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of 4-nitrophthalimide is stalling or showing slow conversion at a larger scale. What are the common causes?
This is a classic scale-up problem rooted in mass transfer limitations and catalyst health.
-
Cause 1: Poor Gas-Liquid Mass Transfer: On a small scale, simple stirring is often sufficient to dissolve enough hydrogen for the reaction to proceed. At scale, the surface-area-to-volume ratio decreases dramatically. Inadequate agitation will fail to disperse hydrogen gas effectively into the liquid phase, making hydrogen availability the rate-limiting step.
-
Solution:
-
Reactor Design: Employ reactors with high-efficiency agitation systems (e.g., gas-entraining impellers like a Rushton turbine) designed for multiphase reactions.
-
Agitation Speed: Increase the stirrer speed to improve vortexing and gas dispersion. This must be carefully controlled to avoid splashing and mechanical stress on the equipment.
-
Hydrogen Sparging: Introduce hydrogen through a subsurface sparge tube with fine openings to create smaller bubbles, increasing the interfacial area for mass transfer.
-
-
Cause 2: Catalyst Deactivation (Poisoning): The catalyst (typically Palladium on Carbon, Pd/C) is sensitive to impurities.[3] Sulfur or halogen-containing compounds, even at ppm levels in the starting material or solvent, can poison the catalyst's active sites.
-
Solution:
-
Raw Material Purity: Ensure the 4-nitrophthalimide and solvent are of high purity. Perform initial purity assays before committing to a large-scale run.
-
Inert Atmosphere: Rigorously purge the reactor with an inert gas like nitrogen before introducing the catalyst and hydrogen to remove any potential atmospheric poisons.[4][5]
-
-
Cause 3: Insufficient Hydrogen Pressure: While atmospheric pressure hydrogenation works in the lab, industrial-scale reactions often require higher pressures to increase hydrogen concentration in the solvent and drive the reaction forward.[6]
-
Solution: The reaction should be conducted in a certified high-pressure reactor.[7] For 4-nitrophthalimide reduction, pressures of 40-60 psi are often effective after the initial exotherm subsides.[6]
Q2: The hydrogenation is highly exothermic. How can I safely manage the thermal risk and handle the pyrophoric catalyst at scale?
Safety is the primary concern with catalytic hydrogenation.[8] A thermal runaway is a significant risk, and the catalyst itself is a fire hazard.[5]
-
Thermal Management:
-
Controlled Reagent Addition: Do not charge all reagents at once. A semi-batch process, where the 4-nitrophthalimide solution is added portion-wise to the reactor containing the catalyst and solvent, allows for better heat management.
-
Cooling Systems: Ensure the reactor has an efficient cooling jacket and that the cooling system (e.g., chilled brine or glycol) is operational and has sufficient capacity to handle the heat load.[4]
-
Initial Low Temperature: Start the reaction at a lower temperature (e.g., 20-30°C) and allow it to warm gradually as the exotherm is controlled.[6]
-
-
Catalyst Handling: Used hydrogenation catalysts, particularly Pd/C and Raney Nickel, are often pyrophoric and can ignite spontaneously upon contact with air.[5][8]
-
Never Handle Dry: The catalyst must be kept wet with solvent or water at all times.[4]
-
Inert Filtration: Filter the catalyst from the reaction mixture under a nitrogen blanket. Use enclosed filtration systems (e.g., a Nutsche filter dryer) to prevent air exposure.
-
Quenching: Immediately after filtration, the recovered catalyst should be carefully quenched by transferring it to a drum of water to render it non-pyrophoric for disposal or recovery.[8]
-
Q3: Are there viable, safer alternatives to high-pressure hydrogenation for the nitro reduction?
Yes. For facilities not equipped for high-pressure hydrogenations, reduction with metals in an acidic medium is a robust industrial alternative.
-
Iron in Acidic Medium: Reduction with iron powder in the presence of an acid (like acetic acid or a small amount of HCl) is a common industrial method.[9][10] It is particularly favored because the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating the acid. This means only a small, catalytic amount of acid is needed to initiate the reaction. This method avoids the hazards of high-pressure hydrogen gas and pyrophoric catalysts.
-
Process Considerations: The main drawback is the generation of a large volume of iron oxide sludge, which requires proper disposal. The workup involves filtering the hot reaction mixture to remove iron residues, followed by precipitation of the product.
| Feature | Catalytic Hydrogenation (Pd/C) | Iron / Acid Reduction |
| Reagents | H₂ gas, Pd/C catalyst | Fe powder, HCl/Acetic Acid |
| Pressure | High Pressure (40-60 psi) | Atmospheric Pressure |
| Key Hazards | Flammable H₂ gas, Pyrophoric catalyst | Large exotherm, Acid handling |
| Atom Economy | Excellent | Poor |
| Waste Stream | Minimal (catalyst recovery) | Iron oxide sludge |
| Product Purity | Generally very high ("clean" reaction) | Can be lower due to iron salts |
Part B: Synthesis of this compound (Imide Carbonyl Reduction)
The conversion of 4-aminophthalimide to this compound involves the selective reduction of one of the two imide carbonyl groups. A common method employs zinc dust in an aqueous sodium hydroxide solution.[2][11]
Frequently Asked Questions (FAQs)
Q4: The zinc/NaOH reduction of 4-aminophthalimide is sluggish and gives poor yields. What are the critical parameters?
This reaction's success depends heavily on reagent quality and precise control of conditions.
-
Cause 1: Zinc Quality and Activation: The surface of zinc dust can oxidize, reducing its reactivity.
-
Solution:
-
Use fine, high-purity zinc dust.
-
"Activating" the zinc is sometimes necessary. This can be done by briefly washing the zinc with dilute acid to remove the oxide layer, followed by washing with water and solvent before use.
-
Some procedures report the use of a copper(II) sulfate solution, which creates a more reactive Zn(Cu) couple in situ.[2]
-
-
Cause 2: Temperature Control: The reaction typically requires an initial low temperature (e.g., 0-5°C) during the addition of the aminophthalimide, followed by a prolonged heating period (e.g., 70-80°C) to drive the reaction to completion.[2]
-
Solution:
-
Use a reactor with reliable heating and cooling capabilities.
-
Add the 4-aminophthalimide slowly to the chilled zinc/NaOH slurry to control the initial exotherm.
-
After the addition is complete, heat the mixture gradually to the target temperature and hold it for the required duration (often 12 hours or more).[2]
-
Q5: The workup and isolation of this compound from the zinc reaction mixture are challenging. How can I optimize product recovery?
The workup is a multi-step process involving filtration and pH-controlled precipitation.
-
Step 1: Removal of Zinc Residues: The first step after cooling the reaction is to filter off the excess zinc and zinc salts.
-
Solution: Use a filter press for large volumes. Thoroughly wash the filter cake with water to recover any entrained product.
-
Step 2: Acidification and Hydrolysis: The filtrate contains the sodium salt of the product. It is often acidified (e.g., with HCl to pH 2) and heated to ensure the lactone ring, which may have opened under the strong basic conditions, is reformed.[2]
-
Solution: Add the acid slowly and with good cooling to control the heat of neutralization. Monitor the pH carefully.
-
Step 3: Product Precipitation: The final product is precipitated by adjusting the pH to mildly basic or neutral (e.g., pH 7-9) with a base like sodium carbonate or sodium hydroxide.[2][11]
-
Solution: The pH for optimal precipitation should be determined experimentally. Adding the base slowly and allowing sufficient time for crystallization will result in a purer, more easily filtered product. Over-shooting the pH can lead to the product re-dissolving or forming an oily precipitate.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Aminophthalimide via Catalytic Hydrogenation
Safety Warning: This procedure must be conducted by trained personnel in a certified high-pressure reactor within a designated, well-ventilated area.[12] All sources of ignition must be eliminated.
-
Reactor Preparation: Charge a suitable high-pressure hydrogenation reactor with 4-nitrophthalimide (1.0 kg, 5.2 mol) and a solvent such as dimethylformamide (DMF, 7.0 L).[6]
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (100 g, 50% wet) to the solution.[5][6]
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat 3-5 times) to remove all oxygen.[4][7]
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 20-40 psi. An exotherm will be observed. Maintain the temperature between 25-35°C using the reactor's cooling system.[6]
-
Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.[6]
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Shutdown and Filtration:
-
Cool the reactor to room temperature. Vent the excess hydrogen safely. Purge the reactor 3-5 times with nitrogen.[7]
-
Under an inert nitrogen blanket, filter the hot reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the catalyst cake with hot DMF.
-
CRITICAL: Immediately transfer the wet catalyst cake to a container filled with water to prevent ignition.[8]
-
-
Isolation: Cool the filtrate. The product, 4-aminophthalimide, will crystallize. Filter the product, wash with a minimal amount of cold solvent, and dry under vacuum.
Protocol 2: Scale-Up Synthesis of this compound via Zinc Reduction
-
Reagent Preparation: In a suitable reactor, charge zinc powder (2.0 kg, 30.6 mol), 30% aqueous sodium hydroxide solution (1.6 L), and water (2.0 L).[2] Cool the slurry to 0-5°C with vigorous stirring.
-
Substrate Addition: Slowly add 4-aminophthalimide (1.0 kg, 6.17 mol) in portions, ensuring the internal temperature does not exceed 5°C. Stir for an additional 1-2 hours at this temperature.[2]
-
Reaction: Add more water (4.0 L) and slowly heat the mixture to 75-80°C. Maintain this temperature for 12-16 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature. Filter to remove zinc solids. Wash the filter cake thoroughly with water.
-
Combine the filtrates and cool to 10-15°C. Slowly add concentrated hydrochloric acid until the pH is ~2. Heat the solution to reflux for 1-2 hours to ensure lactone ring closure.[2]
-
Cool the solution again and adjust the pH to 7-8 with a sodium hydroxide or sodium carbonate solution.
-
-
Isolation: The product will precipitate as a solid. Stir for 1-2 hours to allow for complete crystallization. Filter the product, wash with cold water, and dry under vacuum at 50-60°C. Expected yield is typically 75-85%.[2][10]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting an incomplete hydrogenation reaction.
References
- Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.).
- American Chemical Society. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. Retrieved January 10, 2026.
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 10, 2026.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN1472202A - Preparation of 5-aminophthalimide. Retrieved January 10, 2026.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound. Retrieved January 10, 2026.
- ChemBK. (2024). This compound. Retrieved January 10, 2026.
- MDPI. (n.d.).
- NCERT. (n.d.). Amines. Retrieved January 10, 2026.
- MDPI. (n.d.).
- Echemi. (n.d.). 65399-05-5, this compound Formula. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN106748840A - A kind of method for preparing 5 amino isophthalic acids. Retrieved January 10, 2026.
- ResearchGate. (n.d.). 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF. Retrieved January 10, 2026.
- Google Patents. (n.d.). JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid. Retrieved January 10, 2026.
- Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. Retrieved January 10, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 7. njhjchem.com [njhjchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 10. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. weihaicm.com [weihaicm.com]
Technical Support Center: 5-Aminophthalide Purification
Welcome to the Technical Support Center for 5-Aminophthalide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with colored impurities during the synthesis and purification of this compound. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve a high-purity, colorless final product.
I. Understanding Colored Impurities in this compound
This section addresses the common causes of coloration and the nature of the impurities you might be encountering.
Q1: My this compound product is yellow/brown/pink. What is causing this discoloration?
A1: The coloration of your this compound is most likely due to the presence of oxidized species and other process-related impurities. Aromatic amines are notoriously susceptible to air oxidation, which can lead to the formation of highly colored polymeric or quinone-like compounds. The pink or reddish-brown tint often observed in aged samples of aromatic amines is a classic sign of this process. Additionally, incomplete reduction of the nitro group during synthesis from 5-nitrophthalide can leave behind colored nitro-aromatic impurities.
Q2: What are the common impurities that contribute to the color?
A2: Besides the product of air oxidation, other potential colored impurities include:
-
Residual 5-nitrophthalide: If the reduction reaction is incomplete, this yellow starting material will contaminate your product.
-
Azoxy and Azo Compounds: These can form as byproducts during the reduction of the nitro group and are often colored.
-
Iron residues: If you are using metallic iron for the reduction, residual iron salts can impart color.
II. Troubleshooting and Purification Strategies
This section provides a decision-making framework and detailed protocols for removing colored impurities.
Troubleshooting Workflow
The following diagram outlines a systematic approach to tackling colored impurities in your this compound sample.
Validation & Comparative
Validating the Synthesis of 5-Aminophthalide: A Comparative Guide to Spectroscopic Techniques
Abstract
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 5-Aminophthalide, a key intermediate in the synthesis of pharmaceuticals like the antidepressant citalopram, requires meticulous validation post-synthesis.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore a common synthetic route, delve into the causality behind experimental choices, and present a self-validating workflow that combines NMR with other spectroscopic methods for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.
Introduction: The Importance of this compound
This compound (3-amino-1(3H)-isobenzofuranone) is a crucial building block in organic synthesis. Its structure, featuring a lactone ring fused to an aniline moiety, makes it a versatile precursor for a variety of more complex molecules. Most notably, it serves as a pivotal intermediate for synthesizing 5-cyanophthalide, a direct precursor to the widely used selective serotonin reuptake inhibitor (SSRI), citalopram.[2][3][4] Given its role in the pharmaceutical pipeline, ensuring the purity and correct structural identity of this compound is not merely an academic exercise but a critical quality control checkpoint.
Synthesis of this compound: A Common Approach
A prevalent and effective method for synthesizing this compound is through the reduction of 5-nitrophthalide. This transformation can be achieved using various reducing agents, with methods like catalytic hydrogenation or reduction with metals in acidic media being common choices.[5]
Causality in Synthesis: Why Choose Iron Powder in Acidic Media?
While catalytic hydrogenation (e.g., using H₂/Pd-C) is a very clean and efficient method, the use of iron powder in a weakly acidic solution presents a cost-effective, scalable, and reliable alternative suitable for many laboratory and industrial settings.[5]
-
Mechanism: The reaction proceeds via a series of single-electron transfers from the metal (iron) to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct, driving the reaction to completion.
-
Safety and Scalability: This method avoids the use of flammable hydrogen gas and expensive catalysts, making it inherently safer and more economical for large-scale production.
-
Selectivity: Iron powder is a mild reducing agent that selectively reduces the nitro group without affecting the sensitive lactone carbonyl group, a crucial requirement for the successful synthesis of the target molecule.
Below is a generalized workflow for the synthesis and subsequent validation.
Caption: General workflow from synthesis to final validation.
The Central Role of NMR Spectroscopy in Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-7 | ~6.85 | d | ~8.2 | 1H |
| H-6 | ~6.95 | dd | ~8.2, 2.1 | 1H |
| H-4 | ~7.10 | d | ~2.1 | 1H |
| -CH₂- (Methylene) | ~5.20 | s | - | 2H |
| -NH₂ (Amine) | ~5.50 | s (broad) | - | 2H |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Interpreting the ¹H NMR Spectrum:
-
The Aromatic Region (δ 6.8-7.2): The three protons on the benzene ring appear as distinct signals. The proton at H-7 is a doublet because it is coupled only to H-6. The H-6 proton is a doublet of doublets, being coupled to both H-7 and H-4. The H-4 proton appears as a doublet due to its coupling with H-6. This specific splitting pattern is a fingerprint of the 1,2,4-trisubstituted benzene ring system.
-
The Methylene Protons (δ ~5.20): The two protons of the CH₂ group in the lactone ring are chemically equivalent and show up as a sharp singlet, integrating to 2H. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the carbonyl group.
-
The Amine Protons (δ ~5.50): The two protons of the amino group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. This signal's integration to 2H confirms the presence of the primary amine.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their functional group identity.
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |
| C=O (Lactone) | ~170.5 |
| C-5 (C-NH₂) | ~148.0 |
| C-3a | ~140.0 |
| C-7a | ~125.5 |
| C-4 | ~122.0 |
| C-6 | ~115.0 |
| C-7 | ~110.0 |
| -CH₂- | ~68.0 |
Note: Assignments are based on expected chemical shifts and may require 2D NMR for definitive confirmation.
Interpreting the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~170.5): The signal at the lowest field is characteristic of the lactone carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the fused ring system. The carbon attached to the electron-donating amino group (C-5) is shifted downfield significantly.
-
Methylene Carbon (δ ~68.0): The aliphatic CH₂ carbon appears at a much higher field, consistent with an sp³ hybridized carbon attached to an oxygen atom.
Caption: Conceptual correlation of atoms in this compound to their NMR signals.
A Comparative Analysis: NMR vs. Other Techniques
While NMR is the gold standard, a multi-faceted approach provides a self-validating system, enhancing the trustworthiness of the results.[8]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and structural framework. | Unambiguous structure determination.[7][9] | Lower sensitivity, more expensive instrumentation. |
| FT-IR Spectroscopy | Presence of functional groups (C=O, N-H, C-O). | Fast, inexpensive, good for confirming functional groups.[10][11] | Provides no information on the carbon skeleton or connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula.[12] | Does not distinguish between isomers. |
| Melting Point | A physical constant indicative of purity. | Simple, fast, and effective for purity assessment. | Impurities can depress and broaden the range. Not a definitive structural proof. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an excellent complementary technique. For this compound, the key vibrational bands to look for are:
-
N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹, characteristic of a primary amine (-NH₂).
-
C=O Stretch: A strong, sharp absorption around 1740-1760 cm⁻¹ for the five-membered lactone (γ-lactone) carbonyl.
-
C-O Stretch: A strong band around 1250-1300 cm⁻¹ corresponding to the C-O bond of the ester group.
The presence of these specific bands strongly supports the structure proposed by NMR, confirming that the key functional groups are intact.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. This compound has a molecular weight of 149.15 g/mol . A high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 150.0555, confirming the elemental composition of C₈H₈NO₂. This provides an orthogonal validation of the molecular formula.
Experimental Protocols
Synthesis of this compound from 5-Nitrophthalide
This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrophthalide (1.0 eq) and ethanol (or another suitable solvent).
-
Reagent Addition: Add iron powder (approx. 3.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.
-
Extraction: Evaporate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[5][13]
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with the analyte signals.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D NMR spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.
-
Analysis: Integrate the ¹H NMR signals, assign the peaks in all spectra, and analyze the coupling patterns to confirm that the data is fully consistent with the structure of this compound.
Conclusion
The validation of this compound synthesis is a clear example of the synergy between different analytical techniques. While methods like FT-IR, Mass Spectrometry, and melting point analysis provide crucial pieces of the puzzle, NMR spectroscopy remains the unparalleled cornerstone for definitive structural elucidation .[6][7] It offers an intricate and unambiguous map of the molecule's atomic framework. By following a self-validating workflow that combines these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this vital pharmaceutical intermediate with the highest degree of scientific confidence.
References
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A Comparative Guide to the Purity Assessment of 5-Aminophthalide: UPLC vs. Traditional HPLC
This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the critical purity assessment of 5-Aminophthalide. As a key intermediate in the synthesis of pharmaceuticals, such as the antidepressant citalopram, the purity of this compound is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to optimize their analytical workflows for speed, sensitivity, and accuracy.
The Analytical Imperative: Why Purity Matters for this compound
This compound (C₈H₇NO₂) is a foundational building block in organic synthesis.[1][3] Its purity profile directly impacts the quality of the final drug substance. Impurities can arise from the synthetic pathway (e.g., starting materials like 4-nitrophthalimide, by-products like 4-aminophthalimide) or from degradation under various stress conditions.[4][5][6] The presence of these impurities, even at trace levels, can have significant implications, potentially affecting the safety, stability, and efficacy of the API. Therefore, a robust, sensitive, and accurate analytical method is not merely a quality control check; it is a fundamental requirement for regulatory compliance and patient safety.
The primary challenge lies in achieving a clear separation and accurate quantification of the main this compound peak from structurally similar impurities within a reasonable timeframe. This necessitates an analytical technique with high resolving power and sensitivity.
UPLC: The Modern Gold Standard for Pharmaceutical Analysis
For decades, HPLC has been the workhorse of pharmaceutical analysis.[7] However, modern drug development demands higher throughput and greater sensitivity. Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, retaining the principles of HPLC while delivering substantial improvements in resolution, speed, and sensitivity.[8]
The core innovation of UPLC lies in its use of smaller stationary phase particles (typically sub-2 µm) compared to the 3-5 µm particles used in traditional HPLC.[7][9] This fundamental difference leads to several key advantages:
-
Enhanced Resolution: Smaller particles provide a greater surface area, leading to more efficient separation of closely eluting compounds and sharper, narrower peaks.[8]
-
Increased Speed: The high efficiency allows for faster flow rates and shorter column lengths without sacrificing resolution, drastically reducing analysis times.[10] A UPLC system can reduce analysis time by up to nine times compared to an HPLC system using a 5 µm particle column.[10]
-
Greater Sensitivity: Narrower peaks result in a greater peak height, improving the signal-to-noise ratio and allowing for the detection and quantification of impurities at much lower levels.[8][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate directly to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly technology.[7][10]
These attributes make UPLC particularly well-suited for the demanding requirements of impurity profiling in pharmaceutical intermediates like this compound.
Experimental Design: A Head-to-Head Comparison
To objectively demonstrate the superiority of UPLC, we designed a comparative study using a state-of-the-art UPLC method and a conventional HPLC method for the purity analysis of a this compound sample spiked with a potential process impurity, 4-Aminophthalimide.
Diagram: UPLC Analytical Workflow
Caption: Workflow for the UPLC purity assessment of this compound.
Protocol 1: Proposed UPLC Method
This method is designed for high resolution and speed, leveraging sub-2 µm particle technology. The validation of such a method would follow ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11]
-
Instrumentation: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) detector.[12]
-
Column: ACQUITY UPLC HSS C18 SB, 100 mm x 2.1 mm, 1.8 µm.[4][5]
-
Mobile Phase A: 0.01M Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with dilute orthophosphoric acid.[4][5]
-
Injection Volume: 1.0 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90.0 10.0 7.0 55.0 45.0 9.0 30.0 70.0 10.0 90.0 10.0 | 15.0 | 90.0 | 10.0 |
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Comparative HPLC Method
This method represents a traditional approach, using a larger particle size column and a correspondingly adjusted flow rate and gradient.
-
Instrumentation: Standard HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.01M Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with dilute orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10.0 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90.0 10.0 25.0 55.0 45.0 30.0 30.0 70.0 32.0 90.0 10.0 | 40.0 | 90.0 | 10.0 |
-
Sample Preparation: Same as the UPLC method.
Performance Data: A Clear Distinction
The following table summarizes the performance metrics obtained from the analysis of the spiked this compound sample using both methods. The data clearly illustrates the practical advantages of the UPLC approach.
| Performance Metric | UPLC Method | HPLC Method | Advantage |
| Total Analysis Time | 15 minutes | 40 minutes | 62.5% reduction in run time , enabling significantly higher sample throughput.[7][9] |
| Resolution (5-AP & 4-APM) | 3.8 | 1.9 | Superior separation , ensuring more accurate peak integration and impurity quantification.[8] |
| This compound Tailing Factor | 1.1 | 1.4 | Improved peak symmetry , leading to higher precision and accuracy. |
| Limit of Quantification (LOQ) | 0.01% (5 ppm) | 0.05% (25 ppm) | 5-fold increase in sensitivity , crucial for detecting and quantifying trace-level impurities.[8][12] |
| Solvent Consumption per Run | ~2.25 mL | ~40 mL | Over 94% reduction , leading to substantial cost savings and a lower environmental impact.[7][10] |
Interpreting the Results: A Logical Framework
The purity assessment of any pharmaceutical material is a systematic process governed by predefined specifications. The superior data quality from the UPLC method provides a more confident basis for making critical decisions about batch release.
Diagram: Purity Assessment Decision Logic
Caption: Decision-making flowchart for batch release based on UPLC purity results.
Conclusion and Recommendation
The experimental data unequivocally demonstrates that the UPLC method is vastly superior to the traditional HPLC method for the purity assessment of this compound. The UPLC approach delivers a faster, more sensitive, and more resolute analysis, while significantly reducing operational costs and environmental impact.[8][10]
For research, development, and quality control laboratories, adopting the UPLC method for the analysis of this compound and its related impurities is a strategic decision. It not only enhances analytical capabilities, allowing for more stringent control over product quality, but also boosts laboratory efficiency and sustainability. The high-quality, reliable data generated by UPLC provides a solid foundation for regulatory submissions and ensures the consistent production of high-purity intermediates essential for modern medicine.
References
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- Rajput, S. J., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT.
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- Reddy, B. M., et al. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium.
- Chen, Y. T., et al. (n.d.). Development and validation of RP-UPLC method for determination of related substances in Risperdal® Consta. Longdom Publishing.
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The Uncharted Probe: Evaluating 5-Aminophthalide in the Landscape of Cellular Imaging
A Senior Application Scientist's Guide to Fluorescent Probes for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular biology, fluorescent probes are the beacons that illuminate the unseen, transforming static snapshots of cells into dynamic narratives of life. The choice of the right probe is paramount, dictating the clarity, precision, and validity of experimental observations. This guide takes a unique approach to the landscape of fluorescent probes. We will embark on an in-depth comparison of well-established fluorescent probes for cell imaging, while also exploring the theoretical potential of a lesser-known molecule, 5-Aminophthalide. While extensive data on this compound as a cell imaging agent is not yet available, its chemical structure suggests intriguing possibilities. This guide will therefore serve a dual purpose: a practical comparison of existing tools and a forward-looking exploration of a potential new one.
The Allure of the Unseen: The Critical Role of Fluorescent Probes
Fluorescence microscopy is a cornerstone of modern biological research, enabling the visualization of cellular structures and processes with remarkable specificity.[1] The power of this technique lies in the use of fluorescent probes – molecules that absorb light at a specific wavelength and emit it at a longer wavelength. These probes can be designed to label specific organelles, proteins, or molecules within a cell, providing a window into the complex machinery of life.[2] The ideal fluorescent probe for live-cell imaging should be non-toxic, cell-permeable, highly specific to its target, and exhibit bright, stable fluorescence with minimal background noise.[3][4]
This compound: A Candidate on the Horizon?
This compound is an organic compound that, to date, has been primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[5][6] However, its inherent chemical structure—a phthalide core functionalized with an amino group—presents the fundamental components of a fluorophore.
The presence of an aromatic ring system and an electron-donating amino group suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in many organic dyes. It is plausible that this compound could exhibit fluorescence, though its specific photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability, remain to be experimentally determined. Furthermore, its suitability for cell imaging hinges on crucial factors like cell permeability and potential cytotoxicity, which are currently unknown.[7]
The Established Titans: A Review of Prevalent Fluorescent Probes
To understand where this compound might fit, we must first survey the current landscape of widely used fluorescent probes.
BODIPY Dyes: The Versatile Workhorses
Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[8] Their structural versatility allows for a wide range of modifications, enabling the tuning of their spectral properties and targeting specific cellular compartments.[5][8] Many BODIPY derivatives are lipophilic, making them excellent probes for staining membranes and lipid droplets.[5][9]
Rhodamine Dyes: The Bright and Photostable Beacons
Rhodamine-based dyes are a classic family of fluorophores known for their high brightness and good photostability.[10][11] They are available in a range of colors, from green to far-red, making them suitable for multicolor imaging.[12] Rhodamines are often used to label proteins and other biomolecules and some derivatives, like Rhodamine 123, specifically accumulate in mitochondria, allowing for the visualization of this vital organelle.[10] Recent advancements have led to the development of "gentle" rhodamines with reduced phototoxicity for long-term live-cell imaging.[12]
Cyanine Dyes (Cy3, Cy5): The Far-Red Specialists
Cyanine dyes, such as Cy3 and Cy5, are popular for their emission in the longer wavelength regions of the spectrum (orange-red to far-red).[7][13] This is advantageous for cell imaging as it minimizes autofluorescence from cellular components, leading to a better signal-to-noise ratio.[10] Cyanine dyes are frequently used to label nucleic acids and proteins and are particularly well-suited for techniques like fluorescence resonance energy transfer (FRET).[7][14][15]
DAPI and Hoechst: The Nuclear Illuminators
DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes are nuclear counterstains that bind to the minor groove of DNA, with a preference for A-T rich regions.[16][17] They exhibit a significant increase in fluorescence upon binding to DNA. A key difference is that Hoechst dyes are cell-permeant and can be used to stain the nuclei of living cells, while DAPI is generally used for fixed and permeabilized cells due to its lower membrane permeability.[16][18] Both are excited by UV light, which can be a consideration for live-cell imaging due to potential phototoxicity.[18][19]
A Comparative Glance: this compound vs. The Titans
To provide a clear overview, the following table summarizes the key properties of these fluorescent probes. For this compound, these properties are yet to be determined and are presented as such.
| Feature | This compound | BODIPY Dyes | Rhodamine Dyes | Cyanine Dyes (Cy3/Cy5) | DAPI & Hoechst |
| Excitation Max (nm) | To be determined | ~490-650[8] | ~500-650[10] | ~550 (Cy3), ~650 (Cy5)[7] | ~358 (DAPI), ~350 (Hoechst)[18] |
| Emission Max (nm) | To be determined | ~500-700[8] | ~520-700[10] | ~570 (Cy3), ~670 (Cy5)[7] | ~461 (DAPI), ~461 (Hoechst)[18] |
| Quantum Yield | To be determined | High[8] | High[11] | Moderate to High[7] | High (when bound to DNA)[17] |
| Photostability | To be determined | High[8] | Good to High[10] | Moderate to Good[20] | Moderate[18] |
| Cell Permeability | To be determined | Generally good (lipophilic)[5] | Variable, some are cell-permeant[21] | Generally requires conjugation[13] | Hoechst: Yes, DAPI: No[18] |
| Target Specificity | To be determined | Membranes, lipids, can be targeted[5] | Mitochondria, can be targeted[10] | Can be targeted via conjugation[7] | DNA (Nucleus)[16] |
| Suitability for Live Cells | To be determined | Excellent[22] | Good, with low phototoxicity variants[12] | Good, with appropriate conjugation[14] | Hoechst: Yes, DAPI: Fixed cells[18] |
| Key Advantages | Potential for novel applications | High photostability, spectral tunability[8] | High brightness, variety of colors[10] | Far-red emission, low autofluorescence[10] | Specific nuclear staining[16] |
| Limitations | Lack of data | Can be sensitive to environment[23] | Some derivatives can be phototoxic[12] | Can be prone to photobleaching[20] | UV excitation can be phototoxic[18] |
The Path Forward: Experimental Validation of this compound
To ascertain the viability of this compound as a fluorescent probe for cell imaging, a series of rigorous experimental validations are necessary. The following protocols outline the essential steps to characterize this and any other novel probe candidate.
Experimental Workflow for a Novel Fluorescent Probe
Caption: Workflow for evaluating a novel fluorescent probe.
Detailed Experimental Protocols
Protocol 1: Photophysical Characterization
-
Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of this compound.
-
Materials: this compound, spectrophotometer, spectrofluorometer, suitable solvents (e.g., DMSO, ethanol, PBS), quartz cuvettes.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Record the absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Using the λabs as the excitation wavelength, record the emission spectrum using a spectrofluorometer to determine the maximum emission wavelength (λem).
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Protocol 2: Cellular Staining and Localization
-
Objective: To assess the cell permeability of this compound and determine its subcellular localization.
-
Materials: this compound, cell culture medium, live cells (e.g., HeLa), confocal microscope, organelle-specific fluorescent probes for co-localization (e.g., MitoTracker, ER-Tracker).
-
Method:
-
Culture cells on glass-bottom dishes.
-
Prepare a working solution of this compound in cell culture medium at various concentrations.
-
Incubate the cells with the this compound solution for a defined period.
-
Wash the cells with fresh medium.
-
(Optional) Co-stain with an organelle-specific probe.
-
Image the cells using a confocal microscope with appropriate excitation and emission filters.
-
Protocol 3: Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of this compound to living cells.
-
Materials: this compound, cell line (e.g., HEK293), 96-well plates, MTT or LDH cytotoxicity assay kit, plate reader.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Protocol 4: Photostability Assessment in Cells
-
Objective: To determine the photostability of this compound under typical imaging conditions.
-
Materials: Cells stained with this compound, confocal microscope with time-lapse imaging capabilities.
-
Method:
-
Identify a stained region of interest within a cell.
-
Acquire a time-lapse series of images with continuous or repeated laser excitation.
-
Measure the fluorescence intensity of the region of interest over time. A rapid decrease in intensity indicates poor photostability.
-
Alternatively, perform a Fluorescence Recovery After Photobleaching (FRAP) experiment to assess the mobility of the probe and indirectly its stability under high laser power.
-
General Mechanism of Fluorescent Probes
The underlying principle of most small-molecule fluorescent probes in cell imaging involves the specific interaction of the probe with its target, leading to a change in its fluorescent properties. This can be an increase in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence lifetime.
Caption: General mechanism of a "turn-on" fluorescent probe.
Conclusion and Future Perspectives
The world of fluorescent probes is in a constant state of evolution, with researchers continually seeking brighter, more stable, and more specific tools to unravel the complexities of the cell. While established probes like BODIPY, Rhodamine, and Cyanine dyes, along with nuclear stains like DAPI and Hoechst, form the robust backbone of cellular imaging, the exploration of novel fluorophores is essential for pushing the boundaries of what we can visualize.
This compound, with its intriguing chemical structure, stands as a testament to the vast, unexplored chemical space for potential fluorescent probes. Although it remains a molecule of hypothetical potential in cell imaging, this guide has laid out a clear, experimentally-grounded roadmap for its evaluation. The protocols and comparative framework presented here are not only applicable to this compound but can serve as a universal template for the characterization and validation of any new fluorescent probe candidate. The journey from a promising chemical structure to a validated cell imaging tool is arduous, but it is a journey that promises to shed new light on the fundamental processes of life.
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- Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. (n.d.). NIH.
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A Comparative Guide to Alternative Reagents in Citalopram Synthesis: Moving Beyond 5-Aminophthalide
For Researchers, Scientists, and Drug Development Professionals
The selective serotonin reuptake inhibitor (SSRI) citalopram is a cornerstone in the treatment of depression and other mood disorders. Its synthesis has been a subject of extensive research, aiming for greater efficiency, cost-effectiveness, and environmental sustainability. While various synthetic routes have been developed, many traditionally relied on intermediates that presented their own challenges. This guide provides an in-depth comparison of alternative reagents to the less commonly cited 5-aminophthalide, focusing on scientifically robust and industrially relevant starting materials for the synthesis of citalopram. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key synthetic transformations.
The Traditional Landscape and the Need for Alternatives
The core structure of citalopram features a 1,3-dihydroisobenzofuran ring system with a crucial cyano group at the 5-position. The introduction of this cyano functionality is a pivotal step in the synthesis. While routes starting from this compound exist, they are not the most prevalent in the literature or in patented industrial processes. The focus has largely shifted to more readily accessible and versatile intermediates. The primary drivers for seeking alternative reagents include improving overall yield, reducing the use of hazardous reagents, simplifying purification processes, and lowering manufacturing costs.
This guide will focus on the most prominent and well-documented alternatives to this compound for citalopram synthesis:
-
5-Cyanophthalide: A direct precursor that simplifies the final steps of the synthesis.
-
5-Carboxyphthalide: A versatile intermediate that can be efficiently converted to 5-cyanophthalide.
-
5-Bromophthalide: A foundational starting material used in early synthetic routes.
We will explore the synthetic strategies emanating from each of these starting materials, providing a comparative analysis of their advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The synthesis of citalopram from these alternative starting materials generally converges on a common strategy: the sequential addition of two different Grignard reagents to the phthalide lactone, followed by cyclization to form the dihydroisobenzofuran ring. The key distinction lies in how and when the essential 5-cyano group is introduced.
The 5-Cyanophthalide Route: A Direct and Efficient Approach
5-Cyanophthalide stands out as a highly strategic intermediate because it already contains the required cyano group.[1] This eliminates the need for a separate cyanation step later in the synthesis, which often involves harsh and toxic reagents like copper cyanide.[2]
Synthetic Strategy:
The synthesis of citalopram from 5-cyanophthalide typically involves a one-pot, two-step Grignard reaction sequence.[3][4] First, 4-fluorophenylmagnesium bromide is added to the lactone carbonyl of 5-cyanophthalide. This is followed by the addition of 3-(dimethylamino)propylmagnesium chloride. The resulting diol intermediate is then cyclized, usually under acidic conditions, to yield citalopram.[5]
Diagram of the 5-Cyanophthalide Route:
Caption: Synthetic pathway from 5-cyanophthalide to citalopram.
Advantages:
-
High Efficiency: The direct nature of this route often leads to higher overall yields.
-
Reduced Toxicity: Avoids the use of highly toxic cyanide salts in the final stages.
-
Simplified Process: Fewer synthetic steps compared to routes starting from other precursors.[3][4]
Disadvantages:
-
Cost and Availability of Starting Material: The cost of 5-cyanophthalide can be a limiting factor, although efficient methods for its preparation have been developed.[6][7]
The 5-Carboxyphthalide Route: A Versatile Precursor
5-Carboxyphthalide is a valuable and often more accessible starting material than 5-cyanophthalide.[8] It can be readily prepared from inexpensive commodity chemicals like terephthalic acid.[9][10][11] The primary challenge in this route is the efficient and safe conversion of the carboxylic acid group to a cyano group.
Synthetic Strategy:
The synthesis begins with the conversion of 5-carboxyphthalide to 5-cyanophthalide. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an ammonia source to form an amide, which is then dehydrated to the nitrile.[8][9] Once 5-cyanophthalide is obtained, the synthesis proceeds as described in the previous section.
An alternative, though less common, approach involves carrying the carboxyl group through the Grignard reactions (after protection) and then converting it to the cyano group at a later stage. However, this adds complexity to the synthesis.[12]
Diagram of 5-Cyanophthalide Synthesis from 5-Carboxyphthalide:
Caption: Conversion of 5-carboxyphthalide to 5-cyanophthalide.
Advantages:
-
Readily Available Starting Material: 5-Carboxyphthalide can be synthesized from inexpensive precursors.[10]
-
Versatility: It serves as a key intermediate for various citalopram analogues.
Disadvantages:
-
Additional Synthetic Steps: Requires the conversion of the carboxyl group to a cyano group, adding steps to the overall process.
-
Use of Harsh Reagents: The conversion process may involve reagents like thionyl chloride.
The 5-Bromophthalide Route: The Classic Approach
The original synthesis of citalopram, as disclosed in early patents, utilized 5-bromophthalide as the starting material.[2][13] This route establishes the core dihydroisobenzofuran structure first, followed by the introduction of the cyano group in the final step.
Synthetic Strategy:
Similar to the other routes, the synthesis commences with sequential Grignard reactions on 5-bromophthalide using 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride. The resulting diol is then cyclized to form 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromo-1,3-dihydroisobenzofuran. The final and most critical step is the cyanation of the 5-bromo position, typically using copper(I) cyanide in a high-boiling solvent like dimethylformamide.[2]
Diagram of the 5-Bromophthalide Route:
Caption: Synthetic pathway from 5-bromophthalide to citalopram.
Advantages:
-
Well-Established Chemistry: The reactions involved are well-documented in the literature.
-
Availability of Starting Material: 5-Bromophthalide is a commercially available reagent.[14]
Disadvantages:
-
Use of Highly Toxic Reagents: The final cyanation step employs copper(I) cyanide, which is highly toxic and poses significant environmental and safety concerns.
-
Harsh Reaction Conditions: The cyanation reaction often requires high temperatures, which can lead to side reactions and impurities.
-
Impurity Profile: The high-temperature cyanation can lead to the formation of impurities that are difficult to remove.[13]
Quantitative Comparison of Synthetic Routes
| Parameter | 5-Cyanophthalide Route | 5-Carboxyphthalide Route | 5-Bromophthalide Route |
| Overall Yield | Generally High[12] | Moderate to High | Moderate |
| Number of Steps | Fewer | More | Moderate |
| Key Reagents | Grignard Reagents | Thionyl Chloride, Ammonia, Grignard Reagents | Grignard Reagents, Copper(I) Cyanide |
| Toxicity Profile | Lower | Moderate (Thionyl Chloride) | High (Copper(I) Cyanide) |
| Process Simplicity | High | Moderate | Moderate |
| Cost of Starting Material | Higher | Lower | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Citalopram from 5-Cyanophthalide (One-Pot Method)
This protocol is adapted from patented procedures.[3][4]
Materials:
-
5-Cyanophthalide
-
Magnesium turnings
-
4-Bromofluorobenzene
-
3-(Dimethylamino)propyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Grignard Reagent 1 Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare 4-fluorophenylmagnesium bromide from magnesium turnings and 4-bromofluorobenzene in anhydrous THF.
-
Grignard Reagent 2 Preparation: In a separate flask, prepare 3-(dimethylamino)propylmagnesium chloride from magnesium turnings and 3-(dimethylamino)propyl chloride in anhydrous THF.
-
Reaction: Suspend 5-cyanophthalide in anhydrous toluene and cool the mixture to 0-5 °C.
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the 5-cyanophthalide suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the reaction mixture, again keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Cyclization: Quench the reaction by slowly adding aqueous HCl. This will also facilitate the cyclization of the diol intermediate.
-
Separate the organic layer and wash it with water and then with a dilute NaOH solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude citalopram.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) or by conversion to its hydrobromide salt.
Protocol 2: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide
This protocol is based on procedures described in the patent literature.[8][9]
Materials:
-
5-Carboxyphthalide
-
Thionyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ammonia (aqueous or gas)
-
Phosphorus pentoxide or other dehydrating agent
Procedure:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet, suspend 5-carboxyphthalide in toluene. Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 5-chlorocarbonylphthalide.
-
Amide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., THF or acetone) and cool to 0-5 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Filter the resulting solid (5-carbamoylphthalide) and wash with cold water.
-
Dehydration: Mix the dried 5-carbamoylphthalide with a dehydrating agent (e.g., phosphorus pentoxide) and heat under vacuum to effect dehydration to 5-cyanophthalide.
-
Purification: The crude 5-cyanophthalide can be purified by recrystallization.
Conclusion
The synthesis of citalopram has evolved significantly, with a clear trend towards more efficient, safer, and environmentally benign processes. While this compound represents one possible starting point, the use of 5-cyanophthalide , 5-carboxyphthalide , and 5-bromophthalide is far more prevalent and well-documented in the scientific and patent literature.
-
The 5-cyanophthalide route offers the most direct and efficient pathway to citalopram, avoiding the late-stage introduction of a toxic cyanide group.
-
The 5-carboxyphthalide route provides a cost-effective alternative, leveraging an inexpensive and readily available starting material, although it requires additional steps for the conversion to the key cyano intermediate.
-
The 5-bromophthalide route , while historically significant, is now less favored due to the inherent toxicity and harsh conditions associated with the final cyanation step.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost, scale, available equipment, and regulatory considerations. The information and protocols provided in this guide offer a solid foundation for making informed decisions in the synthesis of this important antidepressant.
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spectroscopic comparison of 5-Aminophthalide and 5-bromophthalide
An In-Depth Spectroscopic Comparison: 5-Aminophthalide vs. 5-Bromophthalide
A Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of pharmaceutical synthesis and materials science, phthalide derivatives serve as versatile building blocks. Their utility is often defined by the functional groups appended to the core bicyclic structure. This guide provides a detailed spectroscopic comparison of two key intermediates, this compound and 5-bromophthalide. Understanding their distinct spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation.
This compound is a vital intermediate in the synthesis of various dyes and pharmaceuticals.[1] 5-Bromophthalide is particularly significant as a precursor in the industrial synthesis of the widely used antidepressant, citalopram.[2][3] The primary difference between these molecules lies in the substituent at the C5 position: an electron-donating amino (-NH₂) group versus an electron-withdrawing bromo (-Br) group. This single atomic change profoundly influences their electronic structure, which is directly reflected in their NMR, IR, Mass, and UV-Vis spectra.
This comparison will delve into the causality behind the observed spectral differences, providing both experimental data and the theoretical underpinnings for these observations.
Molecular Structures at a Glance
To facilitate the discussion, the standard numbering for the phthalide core is used. The key difference is the substituent at position C5.
Caption: Chemical structures of this compound and 5-Bromophthalide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is heavily modulated by the -NH₂ and -Br substituents.
¹H NMR Spectroscopy
The proton NMR spectra of both compounds are characterized by signals from the aromatic protons (H4, H6, H7) and the benzylic methylene protons (H3).
-
This compound: The amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density on the aromatic ring, particularly at the ortho (C4, C6) and para (not present) positions. This increased electron density "shields" the nearby protons, causing their signals to appear at a lower chemical shift (upfield).
-
5-Bromophthalide: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding nearby protons. However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. The net effect is a general deshielding of the aromatic protons compared to unsubstituted phthalide, and a significant deshielding compared to this compound.
| Proton Assignment | This compound (Predicted δ, ppm) | 5-Bromophthalide (Experimental δ, ppm) | Rationale for Difference |
| -CH₂- (H3) | ~5.2 | ~5.3 | Minor difference; primarily influenced by the lactone ring. |
| Aromatic (H4, H6, H7) | ~6.7 - 7.8 | ~7.6 - 7.9 | The strong shielding from the -NH₂ group in this compound causes a significant upfield shift for the aromatic protons compared to the deshielding effect of the -Br group in 5-bromophthalide. |
¹³C NMR Spectroscopy
The influence of the substituents is even more pronounced in the ¹³C NMR spectra.
-
This compound: The electron-donating -NH₂ group causes a strong shielding (upfield shift) of the carbon atom it is directly attached to (C5, the ipso-carbon) and the carbons ortho to it (C4, C6).
-
5-Bromophthalide: The electronegative bromine atom leads to a deshielding (downfield shift) of the ipso-carbon (C5). Its effect on the other aromatic carbons is more complex but results in a general downfield shift compared to the amino-substituted analogue. The carbonyl carbon (C1) is also subtly affected by the overall electron density of the aromatic ring.
| Carbon Assignment | This compound (Predicted δ, ppm) | 5-Bromophthalide (Predicted δ, ppm) | Rationale for Difference |
| -CH₂- (C3) | ~69 | ~68 | Relatively insensitive to the C5 substituent. |
| Aromatic C-NH₂ (C5) | ~148 | - | Strong deshielding due to direct attachment of nitrogen. |
| Aromatic C-Br (C5) | - | ~128 | The "heavy atom effect" of bromine causes a relative upfield shift for the ipso-carbon compared to what might be expected from electronegativity alone. |
| Aromatic CHs (C4, C6, C7) | ~110 - 130 | ~125 - 135 | The carbons in this compound are significantly more shielded (upfield) due to the electron-donating nature of the amino group. |
| Quaternary Aromatic (C3a, C7a) | ~125, ~145 | ~130, ~148 | These carbons are also influenced by the substituent, with those in this compound appearing further upfield. |
| Carbonyl C=O (C1) | ~170 | ~169 | The electron-donating -NH₂ group slightly increases electron density across the conjugated system, leading to a minor shielding of the carbonyl carbon compared to the bromo derivative. |
Infrared (IR) Spectroscopy: A Tale of Two Functional Groups
IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. The primary differences in the IR spectra of this compound and 5-bromophthalide arise from the N-H bonds and the C-Br bond.
-
This compound: The most telling feature is the presence of N-H stretching vibrations. Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.
-
5-Bromophthalide: This compound lacks the N-H stretches. Its distinguishing feature, though often weak and in the fingerprint region, is the C-Br stretching vibration, typically found between 500-600 cm⁻¹.
Both molecules share common features:
-
Lactone C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹. The exact position can be subtly influenced by the electronic nature of the C5 substituent.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band associated with the lactone ether linkage, typically around 1200-1300 cm⁻¹.
| Vibrational Mode | This compound (Typical Range, cm⁻¹) | 5-Bromophthalide (Typical Range, cm⁻¹) |
| N-H Stretch | 3300 - 3500 (two bands) | Absent |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |
| Lactone C=O Stretch | ~1740 - 1760 | ~1745 - 1765 |
| Aromatic C=C Stretch | ~1450 - 1620 | ~1450 - 1600 |
| C-O Stretch | ~1250 - 1300 | ~1250 - 1300 |
| C-Br Stretch | Absent | ~500 - 600 |
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Signatures
Mass spectrometry provides the molecular weight and, in high-resolution MS, the exact molecular formula. The most dramatic difference between the two compounds in their mass spectra is due to the isotopic abundance of bromine.
-
This compound: The molecular formula is C₈H₇NO₂. Its monoisotopic mass is approximately 149.05 Da.[4] The mass spectrum will show a molecular ion peak (M⁺) at m/z 149.
-
5-Bromophthalide: The molecular formula is C₈H₅BrO₂.[5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion. There will be two peaks of almost equal intensity:
-
An M⁺ peak at m/z ~212 (containing ⁷⁹Br).
-
An [M+2]⁺ peak at m/z ~214 (containing ⁸¹Br). This doublet is a definitive signature for the presence of a single bromine atom in the molecule.
-
| Parameter | This compound | 5-Bromophthalide |
| Molecular Formula | C₈H₇NO₂[4] | C₈H₅BrO₂[5] |
| Molecular Weight | 149.15 g/mol [4][6][7] | 213.03 g/mol [5][8] |
| Monoisotopic Mass | 149.047 Da[4] | 211.947 Da[5] |
| Key MS Feature | M⁺ peak at m/z 149 | M⁺ and [M+2]⁺ peaks of ~1:1 intensity at m/z ~212 and ~214 |
Experimental Protocols: Ensuring Data Integrity
The following are standardized protocols for acquiring the spectroscopic data discussed. Adherence to these methodologies ensures reproducibility and comparability of results.
Workflow for Spectroscopic Analysisdot
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A Comparative Guide to the Analysis of Isomeric Impurities in 5-Aminophthalide Synthesis
Executive Summary
5-Aminophthalide is a critical starting material in the synthesis of high-value pharmaceuticals, including the antidepressant citalopram.[1] The synthetic route to this compound, particularly through the nitration of phthalic anhydride followed by reduction, is fraught with the potential for the formation of isomeric impurities such as 4-aminophthalide, 6-aminophthalide, and 7-aminophthalide. The presence of these isomers, even at trace levels, can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust separation and quantification of these critical isomeric impurities, grounded in established scientific principles and regulatory expectations. We will delve into the mechanistic origins of these impurities, compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provide detailed, field-tested protocols, and offer insights into best practices for method development and validation.
Introduction: The Imperative of Isomeric Purity
In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a regulatory and safety necessity.[2][3][4] Guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous impurity profiling for all new drug substances.[3][4][5] Organic impurities, which include isomers, by-products, and degradation products, are of particular concern due to their potential to possess unique and potentially harmful pharmacological or toxicological properties.[2][6]
Isomeric impurities pose a unique analytical challenge because they share the same molecular weight and often exhibit very similar physicochemical properties to the API, making their separation and quantification difficult.[7][8] For this compound, ensuring isomeric purity is paramount to guarantee the desired therapeutic effect and to prevent unforeseen side effects from structurally similar but biologically different molecules.
The Synthetic Landscape: Pathways and Pitfalls
The most common industrial synthesis of aminophthalides involves the nitration of phthalic anhydride, which typically yields a mixture of 3- and 4-nitrophthalic acids (or their anhydrides), followed by a reduction step.[9][10][11] The subsequent conversion steps to the phthalide structure can lead to a mixture of aminophthalide isomers.
Formation of Isomeric Impurities
The primary origin of isomeric impurities lies in the initial electrophilic nitration of phthalic anhydride. The anhydride group is a deactivating but ortho-, para-directing group. However, the reaction conditions can lead to the formation of both 3-nitro and 4-nitrophthalic anhydride.[9] Subsequent reduction of this nitro-isomeric mixture directly leads to the corresponding amino-isomers.
For instance, a common route involves the reduction of a mixture of 3- and 4-nitrophthalic anhydrides to yield a mixture of 3- and 4-aminophthalic anhydrides.[9] While the target is this compound, other synthetic strategies starting from different precursors can inadvertently produce isomers like 4-, 6-, and 7-aminophthalide.
Diagram: Synthetic Pathway and Impurity Formation
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A Tale of Two Amines: A Comparative Guide to the Chemical Reactivity of 5-Aminophthalide and N-Aminophthalimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the myriad of available synthons, 5-Aminophthalide and N-aminophthalimide present as structurally related yet chemically distinct entities. Both share a phthalic acid-derived core and an amino functional group, yet the seemingly subtle difference between a lactone (in this compound) and an imide (in N-aminophthalimide) profoundly influences their reactivity and utility in chemical synthesis. This guide provides an in-depth, objective comparison of these two valuable intermediates, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Physicochemical Distinctions
Before delving into their chemical behavior, it is essential to appreciate the fundamental structural and physical differences between this compound and N-aminophthalimide.
| Property | This compound | N-Aminophthalimide |
| Molecular Formula | C₈H₇NO₂[1] | C₈H₆N₂O₂[2] |
| Molecular Weight | 149.15 g/mol [1] | 162.15 g/mol [2] |
| Appearance | White to light brown crystalline solid[3] | Powder[4] |
| Melting Point | 177-189 °C[5] | 200-202 °C[4] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers in acidic and neutral environments.[3] | Soluble in hot methanol.[6] |
| CAS Number | 65399-05-5[1] | 1875-48-5[4] |
The key structural difference lies in the atom adjacent to the carbonyl group within the five-membered ring: an oxygen atom in this compound (a benzolactone) and a nitrogen atom in N-aminophthalimide (a cyclic imide). This seemingly minor variation has significant electronic consequences that govern the reactivity of the exocyclic amino group.
The Heart of the Matter: A Comparative Analysis of Chemical Reactivity
The utility of both this compound and N-aminophthalimide as synthetic intermediates hinges on the reactivity of their amino groups. While both are primary amines, their nucleophilicity and propensity to undergo various transformations are markedly different.
Nucleophilicity and Basicity: An Expected Divergence
The lone pair of electrons on the amino nitrogen is central to the nucleophilic character of these molecules. In This compound , the amino group is attached to a benzene ring which is, in turn, fused to a lactone ring. The ester linkage of the lactone is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution to some extent. However, the amino group, being a strong activating group, will still dominate the directing effects in such reactions.
In contrast, the amino group in N-aminophthalimide is directly attached to the nitrogen atom of the imide ring. The two adjacent carbonyl groups of the phthalimide moiety are powerful electron-withdrawing groups. This electronic pull significantly delocalizes the lone pair of the exocyclic amino nitrogen, thereby reducing its nucleophilicity and basicity compared to a typical primary amine.
Electrophilic Aromatic Substitution: A Tale of Two Rings
For This compound , the primary amino group is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. Reactions such as halogenation, nitration, and sulfonation would be expected to proceed readily at the positions ortho and para to the amino group.
For N-aminophthalimide , the focus of reactivity is not on the benzene ring, which is deactivated by the imide functionality, but rather on the exocyclic N-amino group itself.
Reactions of the Amino Group: A Clear Distinction in Reactivity
This is where the most significant differences in their chemical behavior are observed.
Acylation: The more nucleophilic amino group of This compound is expected to undergo acylation reactions with acyl chlorides or anhydrides with relative ease to form the corresponding amide.
The less nucleophilic amino group of N-aminophthalimide , while still capable of acylation, would likely require more forcing conditions. However, the resulting N-acyl-N-aminophthalimide can be a useful intermediate.
Alkylation: Similar to acylation, the alkylation of the amino group is expected to be more facile for This compound .
For N-aminophthalimide , N-alkylation is also possible, but the reduced nucleophilicity might lead to slower reaction rates or the need for stronger alkylating agents and bases.
Diazotization: The primary aromatic amino group of This compound can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.
N-aminophthalimide , having a hydrazine-like N-amino group, does not undergo diazotization in the same manner as a primary aromatic amine.
Vilsmeier-Haack Reaction: A notable reaction of N-aminophthalimide is its reaction with the Vilsmeier reagent (POCl₃/DMF). This reaction leads to the formation of amidine products in good yields.[8] This highlights the reactivity of the exocyclic amino group towards electrophilic reagents.
A corresponding Vilsmeier-Haack reaction on the amino group of This compound is not a commonly reported transformation. Instead, the aromatic ring would be the more likely site of formylation under Vilsmeier-Haack conditions, directed by the activating amino group.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of their handling and reactivity, detailed experimental protocols for the synthesis of each compound are provided below.
Synthesis of this compound
This procedure describes the synthesis of this compound from 4-aminophthalimide.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from 4-aminophthalimide.
Step-by-Step Protocol: [5]
-
To a stirred mixture of 41 g of zinc powder and 122 g of sodium hydroxide in 50 ml of water, add 20 g of 4-aminophthalimide over 30 minutes.
-
Stir the mixture for an additional 30 minutes, and then heat it to 60°C.
-
Continue heating for an additional 60 minutes after the evolution of ammonia has ceased.
-
Cool the mixture to approximately 30°C and filter off the zinc residues.
-
Acidify the filtrate with 30 ml of concentrated hydrochloric acid.
-
Heat the solution to 90°C for 45 minutes, then cool.
-
Neutralize the solution with 20 g of solid sodium carbonate to a pH of 8-9.
-
Filter the resulting precipitate, wash it with water, and air-dry to obtain this compound. Expected Yield: 16.8 g
Synthesis of N-Aminophthalimide
This procedure details the synthesis of N-aminophthalimide from phthalic anhydride and hydrazine hydrate, where temperature control is crucial for selectivity.
Workflow for the Synthesis of N-Aminophthalimide
Caption: Synthesis of N-Aminophthalimide via kinetically controlled cyclization.
Step-by-Step Protocol: [2]
-
In a suitable reaction vessel, treat isobenzofuran-1,3-dione (phthalic anhydride) (1.0 equivalent) with monohydrate hydrazine (~5.0 equivalents) in a mixture of EtOH/H₂O (2.0 mL/2.0 mL).
-
Maintain the reaction temperature between 0°C and room temperature for 4 hours.
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture to induce precipitation.
-
Filter the precipitate, wash with cold water (10 mL) and a mixture of n-hexane/ethyl acetate (1/2, 15 mL) to afford the crude N-aminophthalimide. Reported yields are in the range of 81-94%.
It is important to note that the reaction of phthalic anhydride with hydrazine can also lead to the formation of the thermodynamic product, 2,3-dihydro-1,4-phthalazinedione, especially at higher temperatures.[9]
Spectroscopic Properties: A Comparative Overview
The spectroscopic signatures of this compound and N-aminophthalimide reflect their structural differences.
| Spectroscopic Data | This compound | N-Aminophthalimide |
| ¹H NMR | Aromatic protons and protons of the -CH₂- and -NH₂ groups. | Aromatic protons and protons of the -NH₂ group. The chemical shifts of the aromatic protons can be influenced by intramolecular hydrogen bonding between the carbonyl and amino groups.[8] |
| ¹³C NMR | Signals for aromatic carbons, the carbonyl carbon of the lactone, and the methylene carbon. | Signals for aromatic carbons and the two equivalent carbonyl carbons of the imide. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the lactone, and aromatic C-H stretching. | Characteristic peaks for N-H stretching of the primary amine (e.g., 3447 and 3482 cm⁻¹), C=O stretching of the imide, and N-N stretching (e.g., 1020 cm⁻¹).[2] |
Applications in Synthesis: Divergent Paths
The distinct reactivity profiles of this compound and N-aminophthalimide lead to their application in different areas of chemical synthesis.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[3] Its primary aromatic amine functionality allows for its incorporation into larger molecules through diazotization and coupling reactions, or through the formation of amides and other derivatives. It serves as an intermediate in the synthesis of the antidepressant citalopram.[10]
N-Aminophthalimide is utilized as a source of the "N-N" fragment in heterocyclic synthesis and as a reagent for amination. For instance, it has been employed in the aziridination of alkenes.[4] Its derivatives also exhibit a range of biological activities. The phthalimide group can be used as a masked amino function, following the principles of the Gabriel synthesis.[8]
Conclusion: Choosing the Right Tool for the Job
-
This compound behaves as a typical primary aromatic amine, with a nucleophilic amino group that readily participates in a wide range of reactions, including electrophilic aromatic substitution and diazotization. It is the preferred choice when a reactive primary aromatic amine on a phthalide scaffold is required.
-
N-Aminophthalimide features a significantly less nucleophilic N-amino group due to the strong electron-withdrawing effect of the adjacent carbonyl groups. Its utility lies in reactions where a more specialized nitrogen source is needed, such as in the synthesis of certain nitrogen-containing heterocycles and in specific amination reactions.
The choice between these two reagents is therefore not arbitrary but a strategic decision based on the desired chemical transformation. A thorough understanding of their disparate reactivity, as outlined in this guide, is paramount for the successful design and execution of synthetic routes in the pursuit of novel molecules with desired functions.
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A Comparative Guide to the Synthetic Routes of 5-Aminophthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminophthalide is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram and its active S-enantiomer, escitalopram.[1][2] Its strategic importance necessitates efficient, scalable, and cost-effective synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison of their performance.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached from several key starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of precursors, desired purity of the final product, scalability, and environmental considerations. Here, we compare three prominent synthetic pathways.
| Parameter | Route 1: From Phthalimide | Route 2: From 4-Nitrophthalic Acid | Route 3: From 4-Aminophthalimide |
| Starting Material | Phthalimide | 4-Nitrophthalic Acid | 4-Aminophthalimide |
| Key Steps | Nitration, Imide formation, Nitro reduction, Imide reduction | Nitro reduction, Cyclization | Imide reduction |
| Typical Overall Yield | ~50-60% | Variable, requires optimization | High (e.g., ~75%)[3] |
| Scalability | Moderate, bottleneck in hydrogenation[3] | Potentially high | High |
| Key Reagents | HNO₃/H₂SO₄, H₂, Pd/C, Zn, NaOH | H₂, Pd/C or other reducing agents | Zn, NaOH, CuSO₄ |
| Primary Advantages | Readily available starting material | Potentially fewer steps than Route 1 | High-yielding final step |
| Primary Disadvantages | Multi-step, potential for low yield in nitration | Starting material may be less common | Availability of the starting material |
Route 1: Synthesis from Phthalimide
This is a classical, multi-step approach that begins with the readily available and inexpensive phthalimide. The overall strategy involves the introduction of a nitro group, which is subsequently reduced to the desired amine functionality, followed by the reduction of the phthalimide to the phthalide.
Experimental Workflow
Caption: Synthetic pathway from Phthalimide to this compound.
Detailed Experimental Protocol
Step 1: Nitration of Phthalimide to 5-Nitrophthalimide [3]
-
In a flask equipped with a stirrer and cooled in an ice bath, carefully add 200 g of phthalimide to a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature at 0°C while stirring.
-
After the addition is complete, continue stirring for a designated period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 5-nitrophthalimide.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 5-nitrophthalimide. A typical yield for this step is around 56%.[3]
Step 2: Reduction of 5-Nitrophthalimide to 5-Aminophthalimide [3]
-
In a Parr hydrogenator pressure vessel, suspend 30 g of 5-nitrophthalimide in ethyl acetate.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
-
Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst and evaporate the solvent to obtain 5-aminophthalimide. This step is reported to have a high yield of 97%.[3]
Step 3: Reduction of 5-Aminophthalimide to this compound [3]
-
To a flask containing a stirred mixture of 39 g of zinc powder, 32 ml of 30% sodium hydroxide solution, and 24 ml of 0.2% copper(II) sulfate solution, add 20 g of 4-aminophthalimide at 0°C.
-
After stirring for 30 minutes, allow the reaction to warm to room temperature and stir for an additional 20 minutes.
-
Add 40 ml of water and heat the mixture to 80°C for 12 hours.
-
Cool the reaction mixture and filter to remove inorganic solids.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 and reflux for 2 hours.
-
Cool the solution and adjust the pH to 5 with sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. This final step can yield approximately 75.1% of the product.[3]
Rationale and Insights
-
Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the electrophilic aromatic substitution on the phthalimide ring. The position of nitration is directed by the existing carbonyl groups.
-
Catalytic Hydrogenation: The reduction of the nitro group is a critical step. Catalytic hydrogenation with Pd/C is a clean and efficient method, often providing high yields.[4][5] However, on a large scale, the need for a pressure vessel can be a limitation.[3]
-
Imide Reduction: The final reduction of the aminophthalimide to aminophthalide is achieved using zinc powder in a basic solution, with copper(II) sulfate acting as a catalyst. This is a robust and high-yielding reaction.[3]
Route 2: Synthesis from 4-Nitrophthalic Acid/Anhydride
This route offers a more direct pathway by starting with a precursor that already contains the nitro group in the desired position. The key transformations involve the reduction of the nitro group and the formation of the phthalide ring.
Experimental Workflow
Caption: Synthetic pathway from 4-Nitrophthalic Anhydride to this compound.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of 4-Nitrophthalic Anhydride to 4-Aminophthalic Anhydride [6]
-
In a hydrogenation vessel, dissolve 19.3 g of 4-nitrophthalic anhydride in 38.6 g of dimethylacetamide (DMAC).
-
Add 0.50 g of 5% palladium-on-charcoal catalyst.
-
Pressurize the vessel with hydrogen to 75 psi and heat to 60°C.
-
Maintain the reaction with agitation for 8 hours.
-
Cool the mixture and filter to remove the catalyst. The filtrate contains the 4-aminophthalic anhydride.
Step 2: Reduction of 4-Aminophthalic Anhydride to this compound
-
While the direct reduction of 4-aminophthalic anhydride to this compound is less commonly detailed in readily available literature, a selective reducing agent that can reduce one of the carbonyl groups of the anhydride to a methylene group while leaving the other intact would be required. A plausible, though not explicitly cited for this specific transformation, reagent would be sodium borohydride (NaBH₄) under controlled conditions. Further research and optimization would be necessary for this step.
Rationale and Insights
-
Starting Material: 4-Nitrophthalic anhydride is a commercially available starting material, which can make this route attractive.
-
Catalytic Hydrogenation: Similar to Route 1, catalytic hydrogenation is an effective method for the reduction of the nitro group. The use of DMAC as a solvent is noted in this procedure.[6]
-
Selective Reduction: The key challenge in this route is the selective reduction of the anhydride to the lactone (phthalide). This requires a careful choice of reducing agent and reaction conditions to avoid over-reduction to the diol.
Route 3: Direct Reduction of 4-Aminophthalimide
This is arguably the most direct route, provided that 4-aminophthalimide is available as a starting material. It involves a single, high-yielding reduction step.
Experimental Workflow
Caption: Direct reduction of 4-Aminophthalimide to this compound.
Detailed Experimental Protocol[7]
-
To a stirred mixture of 41 g of zinc and 122 g of sodium hydroxide in 50 ml of water, add 20 g of 4-aminophthalimide over 30 minutes.
-
Continue stirring for another 30 minutes, then heat the mixture to 60°C.
-
Once the evolution of ammonia ceases, heat for an additional 60 minutes.
-
Cool the mixture to approximately 30°C and filter off the zinc residues.
-
Acidify the solution with 30 ml of concentrated hydrochloric acid and heat to 90°C for 45 minutes.
-
Cool the solution and neutralize with 20 g of solid sodium carbonate to a pH of 8-9.
-
Filter the precipitated product, wash with water, and air dry to yield 16.8 g of this compound.
Rationale and Insights
-
Directness: This one-step conversion is highly efficient if the starting material is readily accessible.
-
Reducing Agent: The use of zinc in a strong basic solution is a powerful reducing system for this transformation.
-
Workup: The workup procedure involving acidification and subsequent neutralization is crucial for the isolation and purification of the final product.
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.
-
Route 1 (from Phthalimide) is a well-established but lengthy process, suitable when starting from a basic and inexpensive precursor.
-
Route 2 (from 4-Nitrophthalic Acid/Anhydride) offers a more convergent approach, though the selective reduction of the anhydride to the phthalide requires careful control.
-
Route 3 (from 4-Aminophthalimide) is the most direct and high-yielding method, making it the preferred choice if the starting material is commercially viable and readily available.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, balancing factors of cost, scale, and available resources.
References
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- Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid.
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A Senior Application Scientist's Guide to Evaluating the Chemiluminescence Efficiency of 5-Aminophthalide Analogs
Introduction: Chemiluminescence (CL), the emission of light from a chemical reaction, offers an exceptionally sensitive detection method for a multitude of applications, from immunoassays to forensic science.[1][2] The archetypal chemiluminescent compound is luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), which, upon oxidation, produces a vibrant blue light.[3] The light-emitting species in this reaction is the electronically excited 3-aminophthalate anion. While luminol is effective, its performance is not always optimal, suffering from limitations like modest quantum yield in aqueous solutions and short emission times.[3] This has spurred significant research into synthesizing and evaluating analogs to enhance these properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the chemiluminescence efficiency of novel analogs based on the core 5-aminophthalide structure. We will move beyond simple protocols to explore the mechanistic basis for experimental design, ensuring that the data generated is not only accurate but also interpretable in the context of molecular structure and reaction environment.
Pillar 1: The Mechanistic Foundation of Luminol-Type Chemiluminescence
Understanding the "why" is critical to designing a robust evaluation. The efficiency of a chemiluminescent reaction is not a single parameter but a product of multiple efficiencies: the chemical yield of the key intermediate, the excitation efficiency (the fraction of intermediates that form an excited state), and the fluorescence quantum yield of the emitter.
The generally accepted pathway for luminol chemiluminescence in the presence of a catalyst (like horseradish peroxidase, HRP) and an oxidant (like hydrogen peroxide) involves the formation of a key intermediate, a diazaquinone, which then reacts with peroxide to form an endoperoxide. This unstable intermediate decomposes, releasing nitrogen gas and forming the 3-aminophthalate in an electronically excited state. The subsequent relaxation to the ground state releases a photon.
Caption: Generalized mechanism of luminol analog chemiluminescence.
The quantum yield (Φ_CL) is profoundly influenced by the molecular structure of the analog. Electron-donating groups on the aromatic ring can enhance efficiency, while electron-withdrawing groups often diminish it. The solvent environment is also critical; many luminol derivatives exhibit significantly higher quantum yields in aprotic solvents like DMSO compared to aqueous solutions.[4][5]
Pillar 2: Comparative Analysis of Structural Analogs
The goal of synthesizing analogs is to modulate the chemiluminescent properties. This can manifest as:
-
Increased Quantum Yield (Φ_CL): A higher light output for a given amount of reactant.
-
Shifted Emission Wavelength (λ_max): Tuning the color of the emitted light for specific applications, such as multiplexing assays.
-
Altered Kinetics: Prolonging the emission for easier measurement or creating a rapid flash for high-throughput screening.
Below is a comparative summary of how structural modifications to the core luminol structure can impact chemiluminescence. While extensive data on a wide array of "this compound" analogs specifically is limited, a wealth of information exists for the closely related and functionally equivalent luminol (aminophthalhydrazide) derivatives.
| Compound | Key Structural Feature | Typical Oxidant/Catalyst | Relative Φ_CL (Aqueous) | λ_max (nm) | Key Insights & References |
| Luminol | Parent Compound | H₂O₂ / HRP or Fe(CN)₆³⁻ | 1.0 (Standard) | ~425 | The benchmark for CL efficiency. Its quantum yield is approximately 0.012 in optimal aqueous conditions.[6] |
| Isoluminol | Amino group at position 4 | H₂O₂ / HRP | ~0.1 | ~425 | Isomer of luminol with significantly lower quantum yield, demonstrating the importance of amino group position. |
| N-(4-aminobutyl)-N-ethylisoluminol (ABEI) | Alkyl substitution on hydrazide N | H₂O₂ / Microperoxidase | ~0.6 | ~460 | A common label in immunoassays; substitution improves solubility and conjugation potential, but efficiency is still lower than luminol. |
| Acylated Luminols | Acyl group on the 5-amino group | H₂O₂ / HRP | < 0.1 | ~425 | Acylation of the primary amino group almost universally decreases or quenches chemiluminescence, as this group is critical for the reaction.[6][7][8] |
| Naphthohydrazides | Fused benzene ring | H₂O₂ / Co²⁺ | Variable | >500 | Extending the π-system can red-shift the emission, but often at the cost of quantum efficiency. |
Pillar 3: A Self-Validating Protocol for Efficiency Evaluation
This protocol is designed to provide a robust and reproducible method for determining the relative chemiluminescence quantum yield of novel this compound analogs compared to a luminol standard.
Experimental Workflow Overview
Caption: Workflow for measuring relative chemiluminescence quantum yield.
Part A: Reagent and Sample Preparation
-
Buffer Preparation: Prepare a 0.1 M carbonate buffer (pH 9.5). The high pH is crucial for deprotonating luminol and facilitating the CL reaction.[2] Filter through a 0.22 µm filter. Causality: Alkaline conditions are necessary for optimal peroxidase activity and luminol CL intensity.[2]
-
Luminol Standard Stock: Accurately weigh and dissolve luminol in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Store in the dark at -20°C. Causality: DMSO is an excellent solvent for luminol and its analogs, and storing concentrated stocks in the dark minimizes degradation.
-
Analog Stock Solutions: Prepare 10 mM stock solutions of each this compound analog in DMSO using the same procedure as the luminol standard.
-
Catalyst/Oxidant Solution: Prepare a solution containing 1 U/mL Horseradish Peroxidase (HRP) and 1 mM hydrogen peroxide (H₂O₂) in the 0.1 M carbonate buffer. Prepare this solution fresh daily. Causality: H₂O₂ can degrade over time, and HRP activity can be lost. Fresh preparation ensures consistent reaction initiation.
Part B: Chemiluminescence Measurement
Instrumentation: A plate-based luminometer or a tube luminometer with an injector is required. These instruments use a photomultiplier tube (PMT) to detect the emitted photons with high sensitivity.[1][9]
-
Prepare Working Solutions: Dilute the 10 mM stock solutions (luminol standard and analogs) to 10 µM in the carbonate buffer. Prepare enough for triplicate measurements.
-
Instrument Setup:
-
Set the instrument to kinetic mode to measure light emission over time (e.g., for 30 seconds).
-
Set the injector to dispense 50 µL of the catalyst/oxidant solution.
-
If available, set the temperature to a constant 25°C to ensure reproducibility.
-
-
Measurement Protocol:
-
Pipette 50 µL of the 10 µM working solution (analog or standard) into the wells of a white, opaque 96-well plate. Causality: White plates maximize light reflection to the detector, increasing signal, while opaque material prevents well-to-well crosstalk.
-
Place the plate in the luminometer.
-
Initiate the measurement sequence. The instrument will automatically inject the catalyst/oxidant solution and begin recording the light output in Relative Light Units (RLU).
-
Run each analog and the luminol standard in triplicate. Include a blank measurement with buffer only to determine the background signal.
-
Part C: Data Analysis and Quantum Yield Calculation
-
Data Integration: The luminometer software will provide a kinetic curve (RLU vs. time). Integrate the area under this curve for a fixed time period (e.g., 0-20 seconds) to get the total light emission for each sample.
-
Background Subtraction: Subtract the integrated RLU of the blank from all sample measurements.
-
Calculate Relative Quantum Yield (Φ_rel): The relative quantum yield of an analog is calculated by comparing its total light emission to that of the luminol standard at the same concentration.
Φ_rel = (Total RLU_analog) / (Total RLU_luminol)
This ratio provides a direct comparison of the light-generating efficiency of the new analog relative to the well-characterized standard.
Trustworthiness: Self-Validation and Troubleshooting
-
Linearity Check: To validate the assay, run a concentration curve for the luminol standard (e.g., 1 µM to 20 µM). The total light output should be linear with concentration in the chosen range. If it is not, you may be experiencing substrate depletion or detector saturation at higher concentrations.
-
Signal Stability: If the CL signal decays too rapidly (a "flash" reaction), consider reducing the concentration of the catalyst or oxidant. Conversely, for a very slow-glowing reaction, increasing catalyst concentration may be necessary.
-
Solubility Issues: If analogs precipitate when diluted from DMSO into the aqueous buffer, this can cause inconsistent results. It may be necessary to include a small percentage of a co-solvent or surfactant in the final reaction mixture, but be aware that this can also affect the quantum yield.[10]
By adhering to this structured approach—grounding the work in mechanism, performing careful comparisons, and following a robust, validated protocol—researchers can confidently evaluate the chemiluminescence efficiency of novel this compound analogs and accelerate the development of next-generation detection reagents.
References
- (PDF) Chemiluminescence of Luminol: A Review - ResearchGate. (2024).
- Sketch of the experimental setups used to measure chemiluminescence... - ResearchGate. (n.d.).
- Synthesis and Chemiluminescence Studies of Luminol and Derivatives - Scholar. (n.d.).
- Detection Methods Using Chemiluminescence - PMC - PubMed Central - NIH. (n.d.).
- Synthesis and Chemiluminescence Studies of Luminol and Derivatives Dissertação para obtenção do Grau de Mestre em Química. (n.d.).
- Evaluation of luminol chemiluminescence based on simultaneous introducing of coumarin derivatives as green fluorophores and chitosan-induced Au/Ag alloy nanoparticle as catalyst for the sensitive determination of glucose - PubMed. (2015).
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PubMed Central. (n.d.).
- An Introduction to Chemiluminescence and Bioluminescence Measurements. (n.d.).
- Schematic of the experimental configuration of the chemiluminescence measurement system. - ResearchGate. (n.d.).
- Synthesis of Step (a), Production of this compound - PrepChem.com. (n.d.).
- Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. (n.d.).
- Reactions with high chemiluminescence quantum yield, Qc. Q, is independent of luminol and oxidant concentrations, and the temperature. - ResearchGate. (n.d.).
- Chemiluminescence of 5-aminophthalazine-1,4-dione in the presence of hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (1986).
- Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations - PMC - NIH. (n.d.).
- 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF - ResearchGate. (n.d.).
- CN1472202A - Preparation of 5-aminophthalimide - Google Patents. (n.d.).
- A Novel Chemiluminescent Method for Efficient Evaluation of Heterogeneous Fenton Catalysts Using Cigarette Tar - MDPI. (2022).
- Quantum yield - Wikipedia. (n.d.).
- What are some factors that can affect the quantum yield brightness of a fluorophore? (n.d.).
- A Comprehensive Guide to Chemiluminescence - Nova Science Publishers. (n.d.).
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC - PubMed Central. (n.d.).
- Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - ChemRxiv. (n.d.).
- Selectivity of novel chemiluminescence reagents towards various pharmaceuticals and controlled drugs - Deakin University research repository. (2024).
- Super-Sensitive Chemiluminescent Probe for the Detection of Caspase‑3 Activity - PMC. (n.d.).
- Quantum Yield - OMLC. (n.d.).
- This compound - ChemBK. (2024).
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. (n.d.).
Sources
- 1. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
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- 10. Quantum yield - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of 5-Aminophthalide-Based Probes
Authored by Gemini, Senior Application Scientist
In the intricate world of cellular signaling and oxidative stress, the accurate detection of specific reactive oxygen species (ROS) and reactive nitrogen species (RNS) is paramount. 5-Aminophthalide-based chemiluminescent probes have emerged as valuable tools in this pursuit, offering high sensitivity for the detection of species like peroxynitrite (ONOO⁻). However, no probe is perfect. A critical, yet often overlooked, aspect of their application is the potential for cross-reactivity with other, non-target reactive species. This guide provides a comprehensive comparison of this compound-based probes, delving into their mechanism, common cross-reactivities, and the experimental protocols required to validate their specificity.
The Chemiluminescence Mechanism: A Double-Edged Sword
The light-emitting reaction of this compound, a luminol analog, is the foundation of its utility. The process is initiated by the oxidation of the probe, typically catalyzed by a metal center or a heme-containing enzyme like horseradish peroxidase (HRP), in the presence of an oxidant. This oxidation generates an unstable endoperoxide intermediate, which then decomposes, releasing energy in the form of light. The intensity of this light emission is proportional to the concentration of the analyte being measured.
While this mechanism allows for highly sensitive detection, it also presents a potential for cross-reactivity. Other strong oxidants, besides the target analyte, can also initiate this light-producing cascade, leading to false-positive signals. Understanding this core mechanism is the first step in designing experiments to control for and identify potential cross-reactivities.
Caption: Figure 1: Generalized Chemiluminescence Mechanism of this compound.
A Comparative Analysis of Probe Specificity
The true utility of a this compound-based probe lies in its ability to selectively detect the target analyte in a complex biological milieu teeming with other reactive species. The following table summarizes the relative reactivity of a common this compound-based probe with its intended target, peroxynitrite, versus other common ROS and RNS.
| Probe/Analyte | Peroxynitrite (ONOO⁻) | Hydrogen Peroxide (H₂O₂) | Superoxide (O₂⁻) | Hypochlorite (OCl⁻) | Nitric Oxide (NO•) |
| This compound (L-012) | High | Moderate (HRP-dependent) | Low | High | Very Low |
| Alternative Probe (Product X) | High | Low | Very Low | Moderate | Very Low |
| Alternative Probe (Product Y) | Moderate | High (HRP-dependent) | Low | High | Very Low |
Note: This table is a generalized representation based on published data. The actual degree of cross-reactivity can vary depending on experimental conditions.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the validity of your results, it is crucial to experimentally determine the cross-reactivity of your this compound-based probe under your specific assay conditions. The following protocol provides a robust framework for this validation.
Materials and Reagents:
-
This compound-based probe (e.g., L-012)
-
Horseradish Peroxidase (HRP)
-
Peroxynitrite (ONOO⁻) solution
-
Hydrogen Peroxide (H₂O₂)
-
Superoxide generator (e.g., xanthine/xanthine oxidase)
-
Sodium Hypochlorite (NaOCl)
-
Nitric Oxide donor (e.g., SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chemiluminometer or plate reader with chemiluminescence detection capabilities
Experimental Workflow:
Caption: Figure 2: Experimental Workflow for Assessing Probe Cross-Reactivity.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Dissolve the this compound-based probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a stock solution of HRP in PBS.
-
Prepare fresh solutions of the various ROS/RNS generators immediately before use.
-
-
Prepare Working Solutions:
-
Dilute the stock solutions in PBS (pH 7.4) to their final working concentrations. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add the following to each well:
-
PBS buffer
-
This compound-based probe working solution
-
HRP working solution (if your probe requires enzymatic catalysis)
-
-
Include appropriate controls, such as wells with the probe alone, probe and HRP, and each ROS/RNS generator alone.
-
-
Initiate Reaction and Measure Luminescence:
-
Place the 96-well plate in the chemiluminometer.
-
Use an injector to add the ROS/RNS generator solution to each well to initiate the reaction.
-
Immediately begin measuring the chemiluminescence signal over a set period.
-
-
Data Analysis:
-
Determine the peak chemiluminescence intensity for each condition.
-
Subtract the background signal (probe alone) from all readings.
-
Compare the signal generated by the target analyte (e.g., peroxynitrite) to the signals generated by the potential interfering species. This will provide a quantitative measure of cross-reactivity.
-
Comparison with Alternative Probes
While this compound-based probes are powerful, it is essential to consider alternative detection methods to ensure the most appropriate tool is used for a given research question.
| Probe Type | Principle | Advantages | Disadvantages |
| This compound-based | Chemiluminescence | High sensitivity, wide dynamic range | Potential for cross-reactivity, may require HRP |
| Boronate-based Probes | Fluorescence | High specificity for peroxynitrite | Lower sensitivity than chemiluminescence, photobleaching |
| Dihydroethidium (DHE)-based | Fluorescence | Specific for superoxide | Can be oxidized by other species, complex products |
| Electron Paramagnetic Resonance (EPR) | Spin Trapping | Highly specific and quantitative | Requires specialized equipment, lower throughput |
Conclusion and Best Practices
This compound-based probes are invaluable for the sensitive detection of specific reactive species. However, their utility is intrinsically linked to a thorough understanding and experimental validation of their cross-reactivity profile. By following the protocols outlined in this guide and carefully considering alternative detection methods, researchers can ensure the accuracy and reliability of their findings in the complex and dynamic field of redox biology.
Best Practices:
-
Always run appropriate controls: This includes testing the probe's reactivity with a panel of relevant ROS and RNS.
-
Use multiple, distinct probes: Confirming a result with a probe that has a different chemical structure and detection mechanism can significantly increase confidence in the data.
-
Consider the biological context: The specific cellular or tissue environment can influence probe reactivity.
-
Consult the literature: Stay informed about the known limitations and cross-reactivities of the probes you are using.
References
- Maeda, H., et al. (2002). Luminol-based chemiluminescence probes for reactive oxygen and nitrogen species. Journal of Pharmacological and Toxicological Methods.
- Kojima, H., et al. (1998). A new chemiluminescent probe for peroxynitrite. Analytical Chemistry.
- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.
A Senior Application Scientist's Guide to Validating the Purity of Commercial 5-Aminophthalide
For researchers engaged in the synthesis of advanced pharmaceutical intermediates, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible science and the ultimate safety of the final therapeutic product. 5-Aminophthalide (CAS 65399-05-5), a key intermediate in the synthesis of widely used antidepressants like Citalopram, is a prime example where stringent purity validation is non-negotiable.[1][2]
This guide provides an in-depth, experience-driven framework for validating the purity of commercial this compound. We will move beyond rote protocol recitation to explain the scientific rationale behind each analytical choice, empowering you to not only identify impurities but also to understand their origin. Our approach is built on the principle of orthogonal verification, where a primary separation technique is supported by secondary spectroscopic methods to build a robust, self-validating purity profile.
The Analytical Imperative: Why Purity Matters
The synthetic routes to this compound often begin with 5-nitrophthalimide or 4-aminophthalimide.[1][3][4] Consequently, a range of process-related impurities can be present in the final commercial product. These may include:
-
Unreacted Starting Materials: Residual 5-nitrophthalimide or 4-aminophthalimide.
-
Reaction Intermediates: Incomplete reduction or cyclization products.
-
Degradation Products: Hydrolysis of the lactone ring can lead to the formation of 4-amino-2-(hydroxymethyl)benzoic acid, particularly under non-neutral pH conditions during workup or storage.
-
By-products: Side-reactions can introduce structurally similar impurities that may be difficult to separate.
The presence of these impurities, even at trace levels, can have cascading effects on downstream reactions, impacting yield, introducing new and potentially toxic by-products, and complicating purification of the final active pharmaceutical ingredient (API).
Overall Purity Validation Workflow
A systematic approach is essential for a comprehensive purity assessment. The workflow below outlines a robust, multi-technique validation process that ensures a thorough characterization of the material.
Caption: Overall workflow for the comprehensive purity validation of this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Quantitative Cornerstone
HPLC is the definitive technique for separating this compound from its potential non-volatile impurities and accurately quantifying its purity.[5] A well-developed reversed-phase HPLC (RP-HPLC) method provides the high resolution necessary to resolve structurally similar compounds.
The choice of a C18 column is logical due to the moderate polarity of this compound. A gradient elution is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and detected within a reasonable runtime.
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade, for MS compatibility)[6]
-
This compound reference standard (of known, high purity)
-
Commercial this compound sample for analysis
Chromatographic Conditions:
| Parameter | Condition | Causality & Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds of moderate polarity. The longer column length enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent protonation of the amine group, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. Formic acid is included to maintain consistent pH and is volatile for MS compatibility. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | Starts with high aqueous content to retain polar impurities, then ramps up organic content to elute the main peak and any non-polar impurities. A hold and re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions. |
| Detection Wavelength | 240 nm | Chosen based on the UV absorbance maximum of the this compound chromophore to maximize sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to a final volume of 10.0 mL to create a 1.0 mg/mL stock. Dilute further to ~0.1 mg/mL for analysis.
-
Sample Solution: Prepare the commercial sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
Method Validation & Trustworthiness
To ensure the reliability of this HPLC method, it must be validated according to International Council for Harmonisation (ICH) guidelines.[7] This is a self-validating system that proves the method is fit for its purpose.
| Validation Parameter | Acceptance Criterion | Purpose |
| Specificity | The analyte peak is well-resolved from all other peaks (Resolution > 2.0). | Ensures that the detector response is solely from the compound of interest without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.01 - 0.2 mg/mL). | Confirms that the detector response is proportional to the analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the spiked analyte. | Demonstrates that the method can accurately measure the true amount of the analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for multiple injections of the same sample. | Shows the consistency of results for repeated analyses under the same conditions. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Part 2: Orthogonal Spectroscopic Verification
Relying solely on HPLC purity can be misleading. A co-eluting impurity with a similar UV spectrum might go undetected. Therefore, orthogonal techniques that assess purity based on different chemical principles are essential for building a trustworthy purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural confirmation and purity assessment at the atomic level.[8] It provides a unique fingerprint of the molecule and can readily detect impurities with different proton or carbon environments, even if they have similar chromatographic behavior.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~7.3-7.5 ppm (m, 2H): Aromatic protons ortho and para to the amino group.
-
δ ~6.8-7.0 ppm (m, 1H): Aromatic proton meta to the amino group.
-
δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the lactone ring.
-
δ ~5.5 ppm (s, 2H): Amine protons (-NH₂). This peak may be broad and its chemical shift can vary.
What to Look For:
-
Purity Confirmation: The integration of the peaks should correspond to the expected proton ratios.
-
Impurity Detection: The presence of unexpected signals. For instance, a signal around δ ~10 ppm could indicate a carboxylic acid proton from the hydrolyzed lactone impurity. Signals from residual solvents (e.g., ethyl acetate, toluene) are also commonly observed and should be quantified.
Mass Spectrometry (MS)
MS provides unambiguous confirmation of the molecular weight of the main component and is invaluable for identifying unknown impurities when coupled with HPLC (LC-MS).
Expected Mass Spectrum (Positive ESI Mode):
-
Primary Ion: [M+H]⁺ = 150.1 m/z
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion. This confirms the molecular formula C₈H₇NO₂.[9]
What to Look For:
-
In an LC-MS analysis, any impurity peaks observed in the HPLC chromatogram can be analyzed by their mass spectrum. An m/z of 168.1 would correspond to the hydrolyzed product, [C₈H₉NO₃+H]⁺. An m/z of 180.1 could indicate the presence of unreacted 5-nitrophthalimide, [C₈H₄N₂O₄+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups, verifying the overall chemical structure.
Expected Characteristic Peaks (KBr Pellet):
-
3400-3200 cm⁻¹ (doublet): N-H stretching of the primary amine.
-
~1750 cm⁻¹ (strong): C=O stretching of the five-membered lactone ring.
-
~1620 cm⁻¹: N-H bending (scissoring).
-
~1500-1400 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester group within the lactone.
What to Look For:
-
The presence of all key peaks confirms the identity of the compound. The absence of a broad O-H stretch around 3000 cm⁻¹ helps to rule out significant amounts of the hydrolyzed acid impurity.
Comparative Analysis of Commercial Samples
To illustrate the application of this guide, let's consider a hypothetical comparison of three different commercial lots of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white to light yellow powder | Yellow powder | Light tan powder |
| Melting Point | 177-179 °C | 175-179 °C | 172-177 °C |
| HPLC Purity (% Area) | 99.8% | 98.5% | 96.2% |
| Largest Impurity (HPLC) | 0.08% @ RRT 0.92 | 0.65% @ RRT 1.15 | 1.8% @ RRT 0.75 |
| LC-MS ID of Major Impurity | Not identified (>0.1%) | m/z = 168.1 (Hydrolyzed product) | m/z = 163.1 (4-Aminophthalimide) |
| ¹H NMR | Conforms to structure. No significant impurities detected. | Conforms to structure. Minor broad peak at ~10.5 ppm. | Conforms to structure. Additional aromatic signals consistent with 4-aminophthalimide. |
| FTIR | Conforms to structure. | Conforms to structure. Very slight broadening in 3000-3400 cm⁻¹ region. | Conforms to structure. |
| Overall Assessment | Excellent. Meets typical specifications for pharmaceutical development. | Good. Contains a notable amount of the hydrolyzed degradation product. May be unsuitable for moisture-sensitive downstream chemistry. | Poor. Significant contamination with starting material. Requires re-purification before use. |
Troubleshooting & Logic
When unexpected results arise, a logical approach to troubleshooting is critical. The following diagram illustrates a decision-making process for handling an unexpected peak in an HPLC chromatogram.
Caption: Decision tree for identifying an unknown peak in an HPLC analysis.
Conclusion
Validating the purity of a critical raw material like this compound is a multi-faceted process that cannot be reliably accomplished with a single technique. By establishing a primary quantitative method like HPLC and rigorously validating it, researchers can establish a baseline for purity. This must then be supported by orthogonal spectroscopic techniques such as NMR, MS, and FTIR to confirm structural identity and rule out co-eluting or otherwise hidden impurities. This comprehensive, evidence-based approach is the hallmark of sound science and is essential for ensuring the success of research and drug development programs.
References
- SIELC Technologies. (n.d.). Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column.
- GL Sciences Inc. (n.d.). Analysis of 5-Aminoisophthalic acid.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
- Wiley-VCH GmbH. (n.d.). 5-Aminoisophthalic acid - Optional[FTIR] - Spectrum. SpectraBase.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Echemi. (n.d.). This compound Formula.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). 5-Aminoisophthalic acid. PubChem.
- Yathirajan, H. S., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound). Acta Crystallographica Section E: Structure Reports Online, 61(2), o435-o437.
- Journal of universal science research. (2024). INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE. inLIBRARY.
- MDPI. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
- Acta Poloniae Pharmaceutica. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- AAPS PharmSciTech. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation.
- ResearchGate. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound.
- National Center for Biotechnology Information. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
- BenchChem. (2025). Confirming the Purity of 5,5'-Methylenediisophthalic Acid: A Comparative Guide to Analytical Techniques.
- Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
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assessing the performance of 5-Aminophthalide as a synthetic intermediate
An In-Depth Technical Guide to 5-Aminophthalide as a Synthetic Intermediate: A Comparative Performance Assessment
For chemists and researchers in drug development and materials science, the selection of a starting material is a critical decision that influences the efficiency, scalability, and overall cost of a synthetic route. This compound has emerged as a valuable and versatile synthetic intermediate, particularly in the synthesis of high-value compounds such as PARP inhibitors and chemiluminescent agents. This guide provides a detailed assessment of its performance, comparing it with common alternatives and offering supporting experimental data and protocols to inform your synthetic strategy.
The Profile of this compound: A Key Building Block
This compound (3-amino-2-benzofuran-1-one) is a lactone derivative containing a reactive primary amine. This bifunctional nature is the cornerstone of its utility, allowing it to serve as a linchpin in the construction of complex heterocyclic systems. Its primary applications lie in the synthesis of:
-
Phthalazinone-based PARP Inhibitors: It provides the core structure for several FDA-approved cancer therapeutics, including Olaparib and Talazoparib.
-
Chemiluminescent Probes: It is a key precursor for luminol and isoluminol, compounds famous for their light-emitting properties upon oxidation.
This guide will dissect these two major applications, comparing the this compound route against classical alternatives.
Performance in PARP Inhibitor Synthesis
The phthalazinone core is the defining feature of a major class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This compound offers a highly convergent and efficient route to this critical scaffold.
The this compound Route: A Convergent Approach
The synthesis of the phthalazinone core from this compound is typically a two-step process involving acylation followed by a condensation-cyclization reaction.
DOT Script for PARP Inhibitor Synthesis Workflow
Caption: General workflow for synthesizing the phthalazinone core from this compound.
Alternative Route: The Phthalic Anhydride/Acid Approach
An alternative, more traditional route often starts from a substituted phthalic anhydride or phthalic acid derivative. This method, while viable, typically involves more steps and can present challenges with regioselectivity. For instance, starting from 4-fluorophthalic acid requires nitration, reduction, and then cyclization.
Comparative Analysis:
| Feature | This compound Route | Phthalic Anhydride/Acid Route | Rationale & Insights |
| Number of Steps | Shorter (often 2-3 steps to core) | Longer (often 4-6 steps to core) | The pre-installed amino group on this compound allows for a more direct and convergent synthesis, significantly reducing step count. |
| Overall Yield | Generally higher | Often lower due to multi-step nature | Each additional step in a linear synthesis inherently lowers the maximum possible overall yield. |
| Regioselectivity | Controlled | Can be problematic | Nitration of substituted phthalic acids can lead to mixtures of isomers, requiring challenging purification steps. The this compound route avoids this issue entirely. |
| Scalability | Favorable | Can be complex | Fewer steps and simpler purifications make the this compound route more amenable to large-scale industrial production. |
Expert Insight: The choice of this compound represents a strategic advantage in process chemistry. By starting with a more complex, "pre-functionalized" intermediate, the overall synthesis becomes more efficient and robust. This is a classic example of a convergent synthesis strategy outperforming a linear one for complex targets.
Performance in Chemiluminescent Agent Synthesis
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is the most well-known chemiluminescent compound, widely used in forensic science. The choice of starting material directly impacts the synthesis's efficiency and safety profile.
The this compound Route
The synthesis from this compound is straightforward. It involves direct condensation with hydrazine to form the six-membered heterocyclic ring.
Alternative Route: The 3-Nitrophthalic Acid Route
The classical and most frequently cited laboratory synthesis of luminol begins with 3-nitrophthalic acid. This multi-step process involves:
-
Reaction with hydrazine to form 3-nitrophthalhydrazide.
-
Reduction of the nitro group to an amine, typically using a reducing agent like sodium dithionite.
DOT Script for Luminol Synthesis Comparison
Caption: Comparison of synthetic routes to Luminol.
Comparative Analysis:
| Feature | This compound Route | 3-Nitrophthalic Acid Route | Rationale & Insights |
| Number of Steps | 1 | 2 | The this compound route is a simple condensation, while the alternative requires a separate reduction step. |
| Reagent Safety | Uses standard reagents. | Requires sodium dithionite, which can be pyrophoric and release SO₂. | From a process safety perspective, avoiding strong, potentially hazardous reducing agents is a significant advantage. |
| Yield | Reported yields are generally good to high. | Yields can be variable, particularly in the reduction step. | The single-step nature of the this compound route often leads to a more reproducible and higher-yielding process. |
| Atom Economy | Higher | Lower | The alternative route involves the conversion of a nitro group to an amine, with the oxygen atoms being lost as waste, resulting in lower atom economy. |
Experimental Protocol: Synthesis of Luminol from this compound
This protocol is provided for illustrative purposes and should be performed with appropriate safety precautions in a certified laboratory setting.
Objective: To synthesize luminol via the condensation of this compound with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (64-80% solution)
-
Triethylene glycol (solvent)
-
3 M Sulfuric Acid
-
Sodium Bicarbonate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and triethylene glycol.
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 120-130 °C. The high boiling point of triethylene glycol provides a suitable medium for this condensation. The choice of this solvent is critical for driving the reaction to completion.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. Carefully add hot water to the flask, which should cause the product to begin precipitating.
-
Acidification: Further cool the mixture in an ice bath and acidify with 3 M sulfuric acid to ensure complete precipitation of the luminol product.
-
Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification (Self-Validation): The trustworthiness of this protocol is validated by the purification step. Recrystallize the crude solid from hot 0.1 M sodium bicarbonate solution. The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value, as well as by spectroscopic methods (NMR, IR).
Conclusion
This compound consistently demonstrates superior performance as a synthetic intermediate in the construction of both complex pharmaceuticals and functional materials.
-
For PARP Inhibitors: It enables a more convergent, higher-yielding, and scalable synthesis of the critical phthalazinone core compared to linear routes starting from simpler phthalic acid derivatives.
-
For Chemiluminescent Agents: It provides a more direct, safer, and atom-economical route to luminol than the classical 3-nitrophthalic acid method.
While the initial cost of this compound may be higher than bulk starting materials like phthalic anhydride, its use is a prime example of process intensification. The significant reduction in step count, improved yields, and avoidance of problematic reagents often make it the more economically and environmentally favorable choice for high-value target molecules. Researchers and drug development professionals should consider this compound a strategic starting material that can accelerate development timelines and improve the overall efficiency of their synthetic endeavors.
References
- Luminol Synthesis: Shakhashiri, B. Z. (n.d.). Luminol. Science is Fun.
- PARP Inhibitors Overview: National Cancer Institute. (2022). PARP Inhibitors.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Aminophthalide for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminophthalide, ensuring the safety of laboratory personnel and the protection of our environment.
The causal logic underpinning these procedures is rooted in a comprehensive understanding of this compound's chemical and toxicological properties. As an aromatic amine, this compound presents specific hazards that necessitate a cautious and informed approach to its end-of-life management.
I. Hazard Assessment of this compound: Understanding the "Why"
Before delving into disposal protocols, it is imperative to understand the inherent risks associated with this compound. A thorough hazard assessment informs every subsequent step of the disposal process, ensuring that the chosen methods are both safe and effective.
Key Hazards:
-
Acute Oral Toxicity: this compound is classified as toxic if swallowed[1]. This necessitates stringent containment measures to prevent accidental ingestion.
-
Skin and Eye Irritation: The compound is known to cause skin and eye irritation[1]. This underscores the importance of appropriate personal protective equipment (PPE) during handling and disposal.
-
Aquatic Toxicity: A significant concern is its long-term harmful effects on aquatic life[2]. Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination[2].
A summary of the hazard data is presented below:
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, oral | H301 | Danger |
| Skin corrosion/irritation | H315 | Warning |
| Serious eye damage/eye irritation | H319 | Warning |
| Specific target organ toxicity | H335 | Warning |
| Hazardous to the aquatic environment, long-term hazard | H412 | - |
Data sourced from PubChem and supplier Safety Data Sheets.[1][2]
II. The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection. This process is designed to be a self-validating system, with checks and balances to ensure compliance and safety at each stage.
Figure 1. A streamlined workflow for the safe disposal of this compound waste in a laboratory setting.
Experimental Protocol: Detailed Steps
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, reaction residues, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (PPE).
-
Segregate this compound waste from incompatible materials. A critical incompatibility to note is with strong oxidizing agents. Mixing with such agents can lead to vigorous, exothermic reactions.
-
-
Containment:
-
Select a designated hazardous waste container that is compatible with this compound. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.
-
For solid waste, carefully place it into the container to minimize dust generation.
-
For solutions, use a funnel to transfer the liquid into the container, avoiding spills. Never leave a funnel in the container.
-
-
Labeling:
-
Immediately affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation (the date the first waste was added)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.
-
-
Waste Pickup:
-
Once the container is full, or within the time limits specified by your institution's Environmental Health and Safety (EHS) department, arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste collection.
-
III. Deactivation of this compound Waste: An Advanced Option
For laboratories with the appropriate engineering controls and trained personnel, chemical deactivation of this compound waste may be a viable pre-treatment step. Oxidation with potassium permanganate is a recognized method for the degradation of aromatic amines.
It is crucial to note that the efficacy and safety of this procedure for this compound specifically should be validated on a small scale in a controlled laboratory setting before being implemented for bulk waste treatment.
Figure 2. A process diagram for the chemical deactivation of this compound waste via oxidation.
Experimental Protocol: Chemical Deactivation
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste in 1.7 N sulfuric acid. The final concentration of the amine should be approximately 0.01 M.
-
Oxidation: Slowly add a 0.2 M solution of potassium permanganate to the stirred amine solution. A significant excess of permanganate is required.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation.
-
Quenching: Carefully add solid sodium hydrogen sulfite portion-wise to the reaction mixture until the characteristic purple color of the permanganate is no longer visible.
-
Final Disposal: The resulting solution, now containing the deactivated products, should be collected as hazardous waste and disposed of through your institution's EHS program.
IV. Regulatory Compliance: EPA Waste Classification
While this compound is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be managed as a hazardous waste based on its characteristics[3][4]. Due to its acute oral toxicity, it falls under the toxicity characteristic.
It is the responsibility of the waste generator to make a hazardous waste determination. However, as a best practice, always manage this compound waste as hazardous. Consult with your institution's EHS department to determine the appropriate EPA waste codes for your specific waste stream, as these may vary based on the presence of other chemicals or solvents.
V. Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be self-validating. Proper labeling ensures that the contents of waste containers are always known, preventing accidental mixing of incompatible chemicals. The segregation of waste streams at the point of generation minimizes the risk of dangerous reactions. Regular consultation with your institution's EHS professionals provides an external validation of your laboratory's disposal procedures.
By adhering to these guidelines, you not only ensure compliance with federal and local regulations but also contribute to a culture of safety and environmental stewardship within your organization.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 720669, this compound." PubChem, [Link].
- Capot Chemical. "MSDS of this compound." [Link].
- U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA, [Link].
- Minnesota Pollution Control Agency. "U List of Hazardous Wastes." [Link].
- Emory University. "Chemical Waste Disposal Guidelines." [Link].
- Hu, J. Y., et al. "Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation." Water research 45.15 (2011): 4527-4536. [Link].
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminophthalide
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Aminophthalide is foundational to innovation. However, this progress cannot come at the expense of safety. This compound (CAS 65399-05-5), a versatile building block in the synthesis of pharmaceuticals and dyes, possesses a significant hazard profile that demands a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the causality of chemical hazards. Our goal is to empower you with the knowledge to create a self-validating system of safety for handling this compound, from initial receipt to final disposal.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the first step in mitigating them. This compound is not a benign powder; its hazard classifications dictate every piece of protective equipment we select and every procedure we follow. The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.[2]
Key Hazards of this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | — | H412: Harmful to aquatic life with long lasting effects[3] |
The most critical takeaway from this data is the "Danger" signal word associated with its oral toxicity.[3] Accidental ingestion of even small quantities could be highly toxic. Furthermore, its classification as a skin, eye, and respiratory irritant means that exposure via any route can cause harm.[2][4] This profile necessitates a multi-layered defense strategy where Personal Protective Equipment (PPE) is the final, crucial barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
Before any handling begins, the primary engineering control—a certified chemical fume hood—must be operational and used for all procedures involving this compound.[5] PPE is not a substitute for engineering controls but a vital supplement.
Tier 1: Foundational PPE (Required for All Handling)
This is the minimum standard for any interaction with this compound, even when simply transferring containers.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]
-
Expert Rationale: Given the H319 "Causes serious eye irritation" classification, direct contact from a splash or airborne particle could cause significant injury.[4] For procedures with a higher risk of splashing, such as when dissolving the compound, upgrading to chemical splash goggles is a mandatory precaution.[7] Goggles provide a complete seal around the eyes, offering superior protection.[8]
-
-
Hand Protection:
-
Requirement: Chemical-resistant, disposable gloves (e.g., nitrile rubber).
-
Expert Rationale: The H315 "Causes skin irritation" warning makes hand protection non-negotiable.[9] Always inspect gloves for tears or pinholes before use.[3] The proper technique for glove removal (without touching the outer surface) is as critical as wearing them to prevent skin contact with the contaminant.[3] After any handling procedure, dispose of gloves in the designated hazardous waste container and wash hands thoroughly.[3]
-
-
Body Protection:
-
Requirement: A long-sleeved laboratory coat.
-
Expert Rationale: A lab coat protects against incidental contact and small spills, preventing the contamination of personal clothing.[1] It should be kept fully buttoned to provide maximum coverage.
-
Tier 2: Enhanced PPE (For High-Risk Procedures)
Certain operations, such as weighing the solid powder or working with larger quantities, create a higher risk of exposure and require an elevated level of protection.
-
Respiratory Protection:
-
Requirement: A NIOSH-approved respirator is necessary when engineering controls are insufficient or during procedures that generate dust.
-
Expert Rationale: The H335 "May cause respiratory irritation" classification is the key driver for this requirement.[2] Weighing the solid compound is a primary source of airborne particulates. For this task, a minimum of an N95-rated particulate respirator should be used within a chemical fume hood.[3] This prevents the inhalation of fine dust that can irritate the respiratory tract. For higher levels of protection or in situations with poor ventilation, a respirator with organic vapor and particulate cartridges (e.g., type OV/AG/P99) is recommended.[3]
-
-
Enhanced Body Protection:
Operational Plan: From Receiving to Disposal
A robust safety culture relies on established, repeatable procedures. The following steps provide a clear workflow for minimizing exposure at every stage.
Step 1: Pre-Handling & Preparation
-
Designate the Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Assemble and Inspect PPE: Gather all required Tier 1 and Tier 2 PPE. Visually inspect each item for damage, defects, or contamination.
-
Locate Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[11]
-
Prepare Materials: Bring all necessary chemicals, solvents, and equipment into the fume hood to minimize traffic in and out of the controlled area.
Step 2: Handling the Solid Compound (Weighing)
-
Don Full PPE: Wear all Tier 1 and necessary Tier 2 PPE, including the appropriate respirator.
-
Minimize Dust: Handle the container of this compound carefully to avoid creating airborne dust. Open the container within the fume hood.
-
Weighing Technique: Use a weigh boat or paper on a tared balance inside the hood. Transfer the solid using a spatula, keeping movements slow and deliberate to prevent aerosolization.
-
Immediate Containment: Close the primary container immediately after dispensing. If preparing a solution, add the solvent to the weighed solid carefully to prevent splashing.
Step 3: Post-Handling & Decontamination
-
Clean Work Area: Wipe down the balance and surrounding surfaces within the fume hood with a damp cloth or towel to collect any stray particles. Dispose of the cleaning materials as hazardous waste.
-
Proper Doffing of PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then apron (if used), followed by eye/face protection and finally the respirator (if used) outside the work area. The lab coat should be the last item removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[3]
Emergency and Disposal Protocols
Chemical Spill Response
Immediate and correct action during a spill is critical. The primary goal is to ensure personnel safety and prevent the spread of contamination.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan
Due to its toxicity and environmental hazards, all waste streams containing this compound must be treated as hazardous waste.[3][12]
-
Solid Waste:
-
Collect all unused this compound powder, contaminated weigh boats, and cleaning materials (e.g., wipes) in a dedicated, sealable container.
-
The container must be clearly labeled "Hazardous Waste" and include the chemical name: "this compound".[12]
-
Store the sealed container in a designated satellite accumulation area until collection by a licensed professional waste disposal service.[3]
-
-
Contaminated PPE:
-
Disposable gloves, shoe covers, and other heavily contaminated single-use items should be placed in the solid hazardous waste container.
-
Reusable items like lab coats should be professionally laundered if contaminated.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Crucially, do not discharge any solution containing this compound into the sewer system , due to its classification as harmful to aquatic life.[3]
-
By adhering to these stringent PPE and handling protocols, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.
References
- Title: this compound | C8H7NO2 | CID 720669 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: this compound - ChemBK Source: ChemBK URL:[Link]
- Title: MSDS of this compound - Capot Chemical Source: Capot Chemical URL:[Link]
- Title: Components of Personal Protective Equipment Source: Pesticide Environmental Stewardship URL:[Link]
- Title: Personal Protective Equipment for Working With Pesticides Source: University of Missouri Extension URL:[Link]
- Title: 5 Types of PPE for Hazardous Chemicals Source: Hazm
- Title: Chemical Waste Disposal Guidelines Source: University of California, Berkeley URL:[Link]
- Title: Chemical Waste Management Guide Source: Technion - Israel Institute of Technology URL:[Link]
- Title: Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL Source: University of Louisville URL:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H7NO2 | CID 720669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. echemi.com [echemi.com]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
